1-(4-Bromophenyl)piperazin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORBLAPBQYNWAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679440 | |
| Record name | 1-(4-Bromophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877679-22-6 | |
| Record name | 1-(4-Bromophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Data Summary: 1-(4-Bromophenyl)piperazin-2-one
Introduction
This document provides a technical summary of the known chemical properties of 1-(4-Bromophenyl)piperazin-2-one. It is critical to distinguish this compound from the more extensively studied and commercially available analog, 1-(4-Bromophenyl)piperazine. The defining structural feature of the subject compound is the presence of a carbonyl group at the 2-position of the piperazine ring, which significantly alters its chemical and electronic properties. Publicly available data on this compound is limited, and this guide serves to consolidate the existing information and provide context based on the broader class of N-aryl piperazinones.
Chemical Identity
The fundamental identification parameters for this compound and its hydrochloride salt are detailed below. The hydrochloride salt is the form most commonly cited in chemical databases.
| Identifier | Data | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 2-Piperazinone, 1-(4-bromophenyl)- | [1] |
| CAS Number | 1187931-21-0 (for hydrochloride salt) | [1] |
| Molecular Formula | C₁₀H₁₁BrN₂O | [1] |
| Molecular Formula (HCl Salt) | C₁₀H₁₁BrN₂O·HCl | [1] |
| SMILES | C1CN(C(=O)CN1)C2=CC=C(C=C2)Br | N/A |
| InChI | InChI=1S/C10H11BrN2O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2 | N/A |
| InChIKey | WORBLAPBQYNWAU-UHFFFAOYSA-N | N/A |
Physicochemical and Spectral Properties
Detailed experimental physicochemical data for this compound is not widely available in the scientific literature. The following table summarizes the calculated and predicted properties.
| Property | Value | Notes |
| Molecular Weight | 255.11 g/mol | Calculated for C₁₀H₁₁BrN₂O |
| Molecular Weight (HCl Salt) | 291.57 g/mol | Calculated for C₁₀H₁₁BrN₂O·HCl[1] |
| Monoisotopic Mass | 254.00548 Da | N/A |
| Appearance | Not reported | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Not reported | N/A |
Predicted Mass Spectrometry Data
Predicted collision cross-section (CCS) values provide an indication of the ion's size and shape in the gas phase. The following are predicted values for various adducts of the parent compound.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 255.01276 | 147.5 |
| [M+Na]⁺ | 276.99470 | 157.4 |
| [M-H]⁻ | 252.99820 | 152.4 |
| [M+NH₄]⁺ | 272.03930 | 164.8 |
| [M+K]⁺ | 292.96864 | 145.4 |
Synthesis and Reactivity
Specific, validated synthesis protocols for this compound are not detailed in the reviewed literature. However, general synthetic strategies for N-arylpiperazin-2-ones offer valuable insight into potential manufacturing pathways.
General Synthetic Approaches
The synthesis of N-arylpiperazin-2-ones typically involves the formation of the piperazinone ring through cyclization reactions. A common approach is the reaction of an N-arylethylenediamine with a two-carbon electrophile that can undergo cyclization. Another plausible route is the direct arylation of a pre-formed piperazin-2-one, although this can be challenging due to the presence of the amide nitrogen.
A recently developed metal-promoted cascade approach for piperazin-2-ones utilizes a chloro allenylamide, primary amines, and aryl iodides, which allows for the creation of three new bonds in a single step.[2] This methodology introduces two points of diversity, making it a valuable tool for creating libraries of biologically relevant piperazinones.[2]
The diagram below illustrates a generalized synthetic workflow for N-arylpiperazines, which can be conceptually adapted for piperazin-2-one synthesis.
Figure 1. A conceptual workflow for the synthesis of N-aryl piperazinones.
Reactivity Profile
The reactivity of this compound is dictated by its principal functional groups: the N-aryl system, the amide within the piperazinone ring, the secondary amine, and the bromophenyl group.
-
N-Arylation: The secondary amine (NH) is a nucleophilic site and can undergo further substitution reactions, such as alkylation or acylation.
-
Amide Chemistry: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The carbonyl group can also influence the reactivity of adjacent positions.
-
Bromophenyl Group: The bromine atom on the phenyl ring is a versatile functional group for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents. This makes the compound a useful intermediate for creating more complex molecules.
Potential Applications and Biological Activity
While no specific biological studies have been published for this compound, the broader class of piperazine and piperazinone derivatives is of significant interest in medicinal chemistry.
The piperazine moiety is a common scaffold in drugs targeting the central nervous system (CNS).[3][4] Many piperazine derivatives exhibit pharmacological activity at neurotransmitter receptors, including serotonin (5-HT), dopamine, and adrenergic receptors.[5] Consequently, they are investigated for a variety of therapeutic applications, including as antipsychotic, antidepressant, and anxiolytic agents.[3][6]
The structural modifications present in this compound compared to its more studied piperazine counterpart could lead to a distinct pharmacological profile. The introduction of the carbonyl group may alter receptor binding affinity, selectivity, and pharmacokinetic properties. Therefore, this compound represents a novel scaffold for investigation in CNS drug discovery programs. The piperazine and its derivatives have also been explored for their anti-inflammatory, antimicrobial, and anticonvulsant activities.[7]
Figure 2. Established pharmacological roles of the piperazine scaffold.
Conclusion
This compound is a sparsely characterized compound with potential as a building block in medicinal chemistry, particularly for the development of novel CNS-active agents. While basic identifiers and predicted spectral data are available for its hydrochloride salt, a comprehensive understanding of its chemical and biological properties requires further experimental investigation. The synthetic and pharmacological context provided by the broader class of N-aryl piperazines and piperazinones suggests that this compound is a worthwhile target for future research and development.
References
- de Oliveira, R., de Freitas, R. M., & de Castro, M. R. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 143-162.
- Asif, M. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review.
- Jilsha, G., & Manju, S. L. (2015). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 8(12), 1697-1703.
- Choudhary, P., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- García-García, A. L., et al. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 1, 103-110.
- PubChemLite. (n.d.). This compound hydrochloride (C10H11BrN2O).
- Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Synfacts.
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
1-(4-Bromophenyl)piperazin-2-one CAS number lookup
An In-Depth Technical Guide to 1-(4-Bromophenyl)piperazine
A Note on Nomenclature: This guide focuses on the chemical intermediate 1-(4-Bromophenyl)piperazine (CAS No. 66698-28-0). The initial query for "1-(4-Bromophenyl)piperazin-2-one" did not yield a readily available CAS number for a widely recognized compound, suggesting that 1-(4-Bromophenyl)piperazine is the likely intended subject of interest for a technical guide aimed at researchers and drug development professionals.
Introduction
1-(4-Bromophenyl)piperazine is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and pharmaceutical development.[1][2] Its rigid piperazine core, substituted with a bromophenyl group, provides a valuable scaffold for the synthesis of a diverse array of biologically active molecules.[1][2] This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a focus on its role as a critical intermediate in drug discovery.
Physicochemical Properties
1-(4-Bromophenyl)piperazine is a white to off-white crystalline powder with a molecular formula of C10H13BrN2.[1][3][4] It is sparingly soluble in water but demonstrates good solubility in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and dichloromethane.[3][4] The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 66698-28-0 | [5][6][7] |
| Molecular Formula | C10H13BrN2 | [4][5] |
| Molecular Weight | 241.13 g/mol | [5][6] |
| Melting Point | 91-95 °C | [3][5] |
| Boiling Point | 353.3±27.0 °C (Predicted) | [5] |
| Density | 1.386±0.06 g/cm3 (Predicted) | [5] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Storage Temperature | 2-8°C | [1][5][6] |
Synthesis of 1-(4-Bromophenyl)piperazine
The synthesis of 1-(4-bromophenyl)piperazine can be achieved through several routes. A common and efficient method involves the reaction of 4-bromoaniline with bis(2-chloroethyl)amine hydrochloride.
Experimental Protocol: Synthesis from 4-Bromoaniline
Objective: To synthesize 1-(4-bromophenyl)piperazine from 4-bromoaniline and bis(2-chloroethyl)amine hydrochloride.
Materials:
-
4-Bromoaniline
-
Bis(2-chloroethyl)amine hydrochloride
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Base (e.g., Sodium Carbonate)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask, dissolve 4-bromoaniline in the chosen anhydrous solvent.
-
Add a suitable base, such as sodium carbonate, to the mixture.
-
Slowly add bis(2-chloroethyl)amine hydrochloride to the reaction mixture.
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify with hydrochloric acid.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted starting materials.
-
Basify the aqueous layer with a sodium hydroxide solution until a precipitate forms.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure 1-(4-bromophenyl)piperazine.
Caption: The central role of 1-(4-Bromophenyl)piperazine in drug discovery.
Safety and Handling
1-(4-Bromophenyl)piperazine is classified as harmful if swallowed, in contact with skin, or if inhaled. [8]It may cause irritation to the eyes, skin, and respiratory tract. [3]Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. [3]Work should be conducted in a well-ventilated area or a fume hood.
Storage: The compound should be stored in a cool, dry place at 2-8°C, away from incompatible materials. [1][4][6]
Conclusion
1-(4-Bromophenyl)piperazine is a fundamentally important intermediate in modern medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an invaluable tool for the development of novel therapeutics, particularly for central nervous system disorders. A thorough understanding of its properties, synthesis, and applications is crucial for researchers and scientists in the field of drug discovery and development.
References
- ChemBK. 1-(4-Bromophenyl)piperazine. [Link]
- Pharmaffiliates. CAS No : 66698-28-0 | Product Name : 1-(4-Bromophenyl)piperazine. [Link]
- ChemBK. Piperazine, 1-(4-bromophenyl)-. [Link]
- PubChem. 1-(4-Bromophenyl)piperazine. [Link]
- LookChem. 1-(4-Bromophenyl)
- LookChem. 1-(4-Bromophenyl)piperazine. [Link]
- MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]
- Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
- ResearchGate. Scheme 1. Reagents and conditions: a) 1-(4-bromophenyl)piperazine, DMF,.... [Link]
- DIARY directory. 1-(4-Bromophenyl)piperazine hydrochloride. [Link]
- PubMed. 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. [Link]
- MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]
- Frontiers. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. nbinno.com [nbinno.com]
- 5. 1-(4-Bromophenyl)piperazine CAS#: 66698-28-0 [m.chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. lookchem.com [lookchem.com]
- 8. 1-(4-Bromophenyl)piperazine | C10H13BrN2 | CID 2735629 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)piperazin-2-one
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 1-(4-Bromophenyl)piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes foundational chemical principles, comparative analysis with the closely related analogue 1-(4-Bromophenyl)piperazine, and established analytical protocols. The objective is to equip researchers with the necessary framework to understand, predict, and experimentally determine the critical physicochemical parameters that govern the behavior and potential applications of this compound. We will delve into its structural features, predictable effects on properties such as solubility and basicity, and provide robust, self-validating experimental workflows for its full characterization.
Introduction and Molecular Structure Analysis
This compound belongs to the class of N-arylpiperazinones. Its structure is characterized by a piperazin-2-one ring system where one of the nitrogen atoms (at position 1) is substituted with a 4-bromophenyl group.
Molecular Identifiers:
-
Molecular Formula: C₁₀H₁₁BrN₂O
-
Molecular Weight: 255.11 g/mol
-
CAS Number: 111899-73-3 (for the hydrochloride salt)[1]
The key structural feature that distinguishes this compound from the more commonly documented 1-(4-Bromophenyl)piperazine is the presence of a carbonyl group (C=O) at the second position of the piperazine ring. This lactam functionality introduces significant changes to the molecule's electronic and steric landscape, which profoundly influences its physicochemical properties.
Anticipated Effects of the Carbonyl Group:
-
Reduced Basicity: The electron-withdrawing nature of the adjacent carbonyl group is expected to decrease the basicity of the secondary amine at position 4 compared to the corresponding amine in 1-(4-Bromophenyl)piperazine.
-
Increased Polarity: The carbonyl group introduces a significant dipole moment, increasing the overall polarity of the molecule. This is anticipated to affect its solubility profile and chromatographic behavior.
-
Hydrogen Bonding: The lactam moiety contains both a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the N-H group), which will influence its solid-state packing and interactions with polar solvents.
Core Physicochemical Properties: A Comparative and Predictive Overview
Direct experimental data for this compound is scarce. Therefore, we present a combination of predicted values and a comparative analysis with the well-characterized analogue, 1-(4-Bromophenyl)piperazine. This approach provides a scientifically grounded baseline for researchers.
| Property | This compound (Predicted/Inferred) | 1-(4-Bromophenyl)piperazine (Experimental Data) | Rationale for Expected Differences |
| Melting Point (°C) | Higher than 110-113°C | 110–113 °C[2] | The presence of the N-H donor and C=O acceptor in the lactam ring allows for strong intermolecular hydrogen bonding, leading to a more stable crystal lattice that requires more energy to disrupt. |
| Boiling Point (°C) | Higher than 353°C | ~353.3 °C (Predicted)[3] | Increased molecular weight and polarity due to the oxygen atom lead to stronger intermolecular forces (dipole-dipole interactions), thus elevating the boiling point. |
| Aqueous Solubility | Slightly enhanced in comparison | Slightly soluble in water[2]; Sparingly soluble in water[4] | The polar lactam group can engage in hydrogen bonding with water molecules, potentially improving aqueous solubility over the non-polar piperazine analogue. However, the overall molecule remains largely hydrophobic. |
| logP (Octanol-Water Partition Coefficient) | Lower than 1.9 | ~1.9 (Predicted)[5] | The introduction of the polar carbonyl group increases hydrophilicity, which is expected to lower the logP value, indicating a lesser preference for the lipid phase compared to the piperazine analogue. |
| pKa (of the conjugate acid) | Lower than 8.88 | ~8.88 (Predicted)[3][4] | The electron-withdrawing effect of the carbonyl group significantly reduces the electron density on the secondary amine (N4), making it a weaker base. Therefore, its conjugate acid will be stronger (lower pKa). |
Spectroscopic Profile: Characterization and Interpretation
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. While specific spectra are not publicly available, the following section outlines the expected spectral features based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Two doublets in the aromatic region (approx. 6.8-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Piperazinone Protons: The protons on the piperazinone ring will appear as multiplets in the aliphatic region. The protons adjacent to the carbonyl group (at C3) are expected to be shifted downfield compared to those in a standard piperazine ring. The N-H proton will likely appear as a broad singlet.
-
Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃ would be appropriate.
-
-
¹³C NMR:
-
Carbonyl Carbon: A characteristic peak in the downfield region (approx. 165-175 ppm), which is a definitive indicator of the lactam functionality.
-
Aromatic Carbons: Four signals are expected for the 4-bromophenyl group, including the carbon attached to the bromine (ipso-carbon) and the carbon attached to the nitrogen.
-
Aliphatic Carbons: Signals corresponding to the three unique carbons of the piperazinone ring.
-
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present.
-
Key Expected Absorptions:
-
N-H Stretch: A sharp to moderately broad peak around 3200-3300 cm⁻¹, characteristic of the secondary amine in the lactam ring.
-
C=O Stretch (Lactam): A strong, sharp absorption band typically found in the range of 1650-1680 cm⁻¹. This is a critical diagnostic peak.
-
C-N Stretch: Bands in the 1200-1350 cm⁻¹ region.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, aiding in structural elucidation.
-
Expected Fragmentation Pattern (Electron Impact - EI):
-
Molecular Ion Peak (M⁺): A peak at m/z 254 and 256 (corresponding to the ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
-
Key Fragments: Fragmentation is likely to occur via cleavage of the piperazinone ring and loss of fragments such as CO. The bromophenyl cation would also be an expected fragment.
-
Experimental Protocols for Physicochemical Characterization
For researchers synthesizing or working with this compound, the following protocols outline standard, self-validating methods for determining its key properties.
Determination of Melting Point (Differential Scanning Calorimetry)
Differential Scanning Calorimetry (DSC) is the preferred method for its accuracy and the small sample size required.
Methodology:
-
Calibration: Calibrate the DSC instrument using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 1-3 mg of the purified, dry compound into an aluminum DSC pan. Crimp the pan to seal it.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point.
-
A nitrogen purge is used to maintain an inert atmosphere.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event corresponding to the phase transition from solid to liquid.
Causality and Trustworthiness: This method is highly reproducible. The sharpness of the melting peak is a good indicator of the sample's purity.
Workflow for Melting Point Determination using DSC
Caption: Workflow for determining melting point via DSC.
Determination of Aqueous Solubility (HPLC-UV Method)
This method is reliable for compounds with chromophores, such as the bromophenyl group in the target molecule.
Methodology:
-
Calibration Curve: Prepare a series of standard solutions of the compound in a suitable organic solvent (e.g., Acetonitrile or Methanol) at known concentrations. Inject these standards into an HPLC-UV system and generate a calibration curve of peak area versus concentration.
-
Equilibration: Add an excess amount of the solid compound to a known volume of purified water in a sealed vial.
-
Shaking/Stirring: Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to remove undissolved solid. A 0.22 µm syringe filter is recommended.
-
Quantification: Inject the clear supernatant (diluted if necessary) into the calibrated HPLC-UV system.
-
Calculation: Use the peak area from the sample and the calibration curve to determine the concentration of the dissolved compound, which represents its aqueous solubility.
Expertise and Validation: This method is highly specific and sensitive. Running the experiment in triplicate and ensuring the calibration curve has a high correlation coefficient (R² > 0.999) ensures the trustworthiness of the results.
Workflow for Solubility Determination
Caption: HPLC-based workflow for aqueous solubility.
Conclusion
While this compound remains a compound with limited publicly available data, this guide provides a robust framework for its characterization. By understanding its core structure and the influence of the lactam functionality, researchers can make informed predictions about its physicochemical properties. The provided spectroscopic insights and detailed experimental protocols offer a clear path for scientists to generate the empirical data needed to advance their research and development efforts. This synthesis of predictive chemistry and practical methodology serves as a valuable resource for anyone working with this or structurally similar novel chemical entities.
References
- Glory Chemical. (n.d.). 1-(4-Bromophenyl)piperazine: Properties, Applications, and Quality Specifications.
- ChemBK. (2024, April 9). 1-(4-Bromophenyl)piperazine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735629, 1-(4-Bromophenyl)piperazine.
- PubChemLite. (n.d.). This compound hydrochloride (C10H11BrN2O).
Sources
- 1. PubChemLite - this compound hydrochloride (C10H11BrN2O) [pubchemlite.lcsb.uni.lu]
- 2. nbinno.com [nbinno.com]
- 3. 1-(4-Bromophenyl)piperazine CAS#: 66698-28-0 [m.chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. 1-(4-Bromophenyl)piperazine | C10H13BrN2 | CID 2735629 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-(4-Bromophenyl)piperazin-2-one molecular weight and formula
An In-Depth Technical Guide to 1-(4-Bromophenyl)piperazin-2-one
Abstract
This compound is a heterocyclic organic compound featuring a piperazinone core N-substituted with a 4-bromophenyl group. This structure combines two key chemical motifs of significant interest in medicinal chemistry and synthetic organic chemistry. The piperazinone scaffold is a prevalent feature in a variety of biologically active molecules, while the bromophenyl group serves as a versatile synthetic handle for elaboration into more complex structures via modern cross-coupling reactions. This guide provides a comprehensive overview of the core molecular properties, a plausible synthetic pathway, expected analytical characterization, potential applications in drug discovery, and essential safety protocols for this compound. While this specific molecule is not extensively documented in peer-reviewed literature, this document extrapolates its chemical logic based on well-established principles, providing a valuable resource for researchers and drug development professionals.
Core Molecular Profile
The fundamental identity of a chemical compound is defined by its structure, formula, and key identifiers. For this compound, these core attributes are summarized below. The data is primarily derived from computational databases, highlighting its status as a novel or less-studied chemical entity.[1]
| Identifier | Data | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₀H₁₁BrN₂O | [1] |
| Molecular Weight | 255.12 g/mol | Calculated |
| Monoisotopic Mass | 254.00548 Da | [1] |
| CAS Number | Not available for free base | - |
| InChI | InChI=1S/C10H11BrN2O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2 | [1] |
| InChIKey | WORBLAPBQYNWAU-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1CN(C(=O)CN1)C2=CC=C(C=C2)Br | [1] |
| Predicted XlogP | 1.3 | [1] |
Synthesis and Mechanism
While a specific, peer-reviewed synthesis for this compound is not readily found, a highly plausible and efficient route can be designed based on modern synthetic methodologies. The most logical approach involves the N-arylation of a piperazin-2-one precursor with a suitable bromophenyl source, leveraging a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.
Rationale for Synthetic Strategy
The Buchwald-Hartwig amination is the method of choice for constructing carbon-nitrogen bonds, particularly for coupling amines with aryl halides. Its advantages include:
-
High Functional Group Tolerance: The reaction proceeds under conditions that tolerate a wide variety of functional groups, which is crucial in multi-step syntheses.
-
Efficiency: Modern palladium catalysts and ligands enable these couplings to occur with high yields and selectivity.
-
Convergent Synthesis: It allows for the late-stage combination of two key fragments (the piperazinone core and the aryl halide), which is an efficient strategy for building molecular libraries.
The proposed synthesis joins piperazin-2-one with 1-bromo-4-iodobenzene. The iodine atom is significantly more reactive than the bromine atom in palladium-catalyzed cross-coupling, allowing for selective reaction at the C-I bond while preserving the C-Br bond for subsequent synthetic modifications.
Proposed Synthesis Workflow
The diagram below illustrates the proposed synthetic pathway.
Sources
Harnessing the Potential of the Piperazin-2-one Scaffold: A Guide to Research Applications
An In-Depth Technical Guide for Researchers
Foreword: The Piperazin-2-one Core - A Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged structures" due to their ability to interact with multiple biological targets with high affinity. The piperazin-2-one moiety, a six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group, has firmly established itself as such a scaffold.[1][2] Its unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability makes it an invaluable starting point for the design of novel therapeutics.[3][4]
This guide provides an in-depth exploration of the potential research applications of piperazin-2-one derivatives. Moving beyond a simple catalog of activities, we will delve into the mechanistic rationale behind their efficacy in key therapeutic areas, provide actionable experimental protocols, and outline the strategic considerations for designing next-generation drug candidates based on this versatile core.
The Strategic Advantage of the Piperazin-2-one Scaffold
The power of the piperazin-2-one core lies in its inherent physicochemical properties and its synthetic accessibility. The two nitrogen atoms and the amide bond provide a rich landscape for molecular interactions, including hydrogen bond donors and acceptors, which are critical for target binding.[3] Furthermore, the scaffold allows for the introduction of multiple points of diversity, enabling chemists to fine-tune properties like solubility, bioavailability, and target specificity.[1][2]
Modern synthetic methods, such as one-pot cascade reactions, have made the generation of diverse piperazin-2-one libraries highly efficient.[2][5] This efficiency is paramount in early-stage drug discovery, allowing for the rapid screening of numerous analogues to identify structure-activity relationships (SAR).
Caption: High-level overview of a diversity-oriented synthesis workflow.
Key Therapeutic Application Areas
The structural features of piperazin-2-one derivatives have been leveraged to develop potent agents across several disease areas.
Oncology: Targeting Cell Proliferation and Survival
The piperazin-2-one scaffold is a common feature in molecules designed to interfere with cancer cell growth and survival.[6]
Mechanistic Insights: Derivatives have been shown to exert cytotoxic effects through various mechanisms, including the induction of apoptosis.[7] In studies on human leukemia cells, certain phosphonic derivatives of a related octahydroquinoxalin-2(1H)-one scaffold were found to increase caspase 3/7 activity, a key indicator of programmed cell death.[7] Other piperazin-2-one derivatives have been incorporated into larger molecules, such as vindoline conjugates, to create highly potent antiproliferative agents.[8] For instance, a vindoline derivative featuring a 4-(trifluoromethyl)benzyl]piperazine moiety demonstrated a growth inhibition (GI₅₀) value of 1.00 μM against the MDA-MB-468 breast cancer cell line.[8] More recently, piperazin-2-yl-pyrimidines have been identified as anticancer agents that modulate the JNK signaling pathway in breast carcinoma.[9]
Data Summary: Cytotoxic Activity of Representative Piperazin-2-one Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Reported Value | Reference |
| TADDOL-derived | Multiple Lines | TD₅₀ | < 50 µM | [7] |
| CF₃-substituted | Multiple Lines | TD₅₀ | < 50 µM | [7] |
| Vindoline Conjugate 23 | MDA-MB-468 (Breast) | GI₅₀ | 1.00 µM | [8] |
| Vindoline Conjugate 25 | HOP-92 (Lung) | GI₅₀ | 1.35 µM | [8] |
| Piperazin-2-yl-pyrimidine | MCF-7 (Breast) | Anticancer Activity | Significant | [9] |
Neurodegenerative Disorders: A Multi-Target Approach
Complex diseases like Alzheimer's (AD) and Parkinson's (PD) often involve multiple pathological pathways, making multi-target ligands particularly attractive. The piperazin-2-one scaffold serves as an excellent foundation for such agents.[10]
Mechanistic Insights: Research has shown that piperazine-substituted chalcones can act as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to the pathogenesis of PD.[10] At the same time, these and other derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), both key targets in AD.[10] This multi-target profile is highly desirable. For example, compounds PC10 and PC11 were found to be reversible and competitive inhibitors of MAO-B with Ki values of 0.63 µM and 0.53 µM, respectively.[10] Furthermore, piperazine derivatives have been investigated as TRPC6 channel agonists, which may offer neuroprotective effects against amyloid toxicity in AD models.[11][12]
Caption: Multi-target inhibition strategy for Alzheimer's Disease.
Infectious Diseases: Combating Microbial and Viral Threats
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[13][14] Piperazine-containing compounds have a long history in this area, and the piperazin-2-one core offers new avenues for exploration.[15][16]
Mechanistic Insights: Piperazin-2-one derivatives have demonstrated a broad range of activities. Specific derivatives have shown promise as anti-HIV agents, with some showing preferential activity against HIV-2.[1] One study identified a trisubstituted piperazin-2-one derivative that inhibits adenovirus replication.[17] The scaffold is also a key component in numerous antibacterial and antifungal agents.[14][18] The versatility of the core allows for modifications that can be tailored to target specific enzymes or cellular processes in pathogens.
Experimental Protocols: From Synthesis to Biological Evaluation
To translate the potential of piperazin-2-one derivatives into tangible research outcomes, robust and reproducible experimental methods are essential.
Protocol: One-Pot Synthesis of a Substituted Piperazin-2-one
This protocol is a generalized example based on cascade reaction methodologies, designed for efficiency and diversity.[2][19]
Principle: This method utilizes a palladium-catalyzed cascade reaction to form three new bonds in a single synthetic operation, allowing for the rapid assembly of the piperazin-2-one core with two points of diversity.
Materials:
-
Chloro allenylamide (starting material)
-
Substituted aryl iodide (e.g., 4-iodoanisole)
-
Primary amine (e.g., benzylamine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Silver salt (e.g., AgNO₃)
-
Base (e.g., Cs₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Standard glassware for inert atmosphere synthesis
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the chloro allenylamide (0.1 mmol, 1.0 equiv), aryl iodide (0.12 mmol, 1.2 equiv), cesium carbonate (0.3 mmol, 3.0 equiv), silver nitrate (0.05 mmol, 0.5 equiv), and Pd(PPh₃)₄ (0.01 mmol, 10 mol%).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (5 mL) via syringe. Finally, add the primary amine (0.3 mmol, 3.0 equiv) to the stirring suspension.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 85-90 °C in an oil bath. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired piperazin-2-one derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Piperazin-2-one test compounds, dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperazin-2-one derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Future Perspectives and Conclusion
The piperazin-2-one scaffold continues to be a fertile ground for drug discovery. Its proven success across diverse therapeutic areas confirms its status as a privileged structure.[1][2] Future research will likely focus on several key areas:
-
Combinatorial Synthesis: Leveraging efficient synthetic methods to create large, diverse libraries for high-throughput screening.[5]
-
Structure-Based Design: Using computational modeling and crystallographic data to design derivatives with enhanced potency and selectivity for specific targets.
-
Multi-Target Ligands: Intentionally designing single molecules that can modulate multiple disease-relevant pathways, particularly for complex conditions like cancer and neurodegenerative disorders.[10][20]
References
- Petkovic, M., Kusljevic, D., Jovanovic, M., Jovanovic, P., Tasic, G., Simic, M., & Savic, V. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis. (Source: Thieme Chemistry) [Link]
- Anonymous. (n.d.). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. National Institutes of Health (NIH). [Link]
- Anonymous. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF.
- Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect. [Link]
- Yamashita, T., et al. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-9. [Link]
- Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 435-447. [Link]
- Anonymous. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]
- Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]
- Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. National Institutes of Health (NIH). [Link]
- Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 60-68. [Link]
- Anonymous. (n.d.).
- Anonymous. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Bentham Science. [Link]
- Anonymous. (2022). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review.
- Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-576. [Link]
- Rasheed, A. M., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anti-Cancer Agents in Medicinal Chemistry, 24(14), 1063-1073. [Link]
- Anonymous. (n.d.). Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. PubMed Central (PMC). [Link]
- Anonymous. (n.d.). The structure-activity relationship of antihistaminic activity piperazine derivatives.
- Anonymous. (n.d.). PIPERAZINES.
- Anonymous. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Anonymous. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Deguin, A., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. [Link]
- Anonymous. (n.d.). Piperazine containing derivatives as anticancer agents.
- Borbás, A., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 28(14), 5378. [Link]
- Anonymous. (n.d.). Syntheses and transformations of piperazinone rings. A review.
- Patel, K., et al. (2025). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Molecular Diversity. [Link]
- Anonymous. (n.d.). Discovery of Piperazin-2-yl-pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF-7 Breast Carcinoma. Semantic Scholar. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]
- 9. Discovery of Piperazin‐2‐yl‐pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF‐7 Breast Carcinoma | Semantic Scholar [semanticscholar.org]
- 10. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apjhs.com [apjhs.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
The 1-Arylpiperazin-2-one Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Pharmacophore
The 1-arylpiperazin-2-one scaffold has steadily emerged from the broader class of arylpiperazines as a privileged core structure in medicinal chemistry. Its unique combination of a rigidified piperazinone ring and a variable aryl moiety offers a compelling platform for the design of highly selective and potent ligands for a range of biological targets. This guide provides a comprehensive overview of the synthesis, chemical properties, and diverse biological activities of 1-arylpiperazin-2-one derivatives, offering field-proven insights for professionals engaged in drug discovery and development.
The inherent structural features of the 1-arylpiperazin-2-one core, including a hydrogen bond acceptor (the lactam carbonyl), a basic nitrogen atom, and a tunable aromatic system, allow for multifaceted interactions with biological macromolecules. This has led to the exploration of this scaffold in a variety of therapeutic areas, most notably in oncology and neuroscience.[1][2] Unlike more flexible long-chain arylpiperazines, the constrained conformation of the piperazin-2-one ring can impart enhanced selectivity and reduced off-target effects, a critical consideration in modern drug design.[3]
Core Synthesis and Chemical Properties: Building the Foundation
The construction of the 1-arylpiperazin-2-one scaffold can be approached through several synthetic strategies. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials. A prevalent and versatile method involves the N-alkylation of a pre-formed arylpiperazine with a suitable 2-haloacetamide derivative, followed by intramolecular cyclization.
General Synthetic Workflow
A common and efficient pathway to 1-arylpiperazin-2-ones is initiated with the reaction of a substituted N-arylpiperazine with an α-haloacetyl halide, such as 2-chloroacetyl chloride, to form an intermediate N-(2-chloroacetyl)-N'-arylpiperazine. Subsequent intramolecular cyclization, often facilitated by a base, yields the desired 1-arylpiperazin-2-one core. This approach allows for significant diversity at the aryl portion of the molecule.
Caption: General synthetic workflow for 1-arylpiperazin-2-one scaffolds.
Detailed Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)piperazin-2-one
This protocol provides a representative example of the synthesis of a 1-arylpiperazin-2-one derivative.
Step 1: Synthesis of 2-chloro-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethan-1-one
-
To a stirred solution of 1-(4-methoxyphenyl)piperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of 2-chloroacetyl chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Intramolecular Cyclization to 1-(4-methoxyphenyl)piperazin-2-one
-
Dissolve the crude intermediate from Step 1 in anhydrous N,N-dimethylformamide (DMF).
-
To this solution, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1-(4-methoxyphenyl)piperazin-2-one.[4]
Causality in Experimental Choices:
-
The use of a non-nucleophilic base like triethylamine in the acylation step is crucial to prevent unwanted side reactions with the 2-chloroacetyl chloride.
-
Anhydrous conditions are essential in the cyclization step, as sodium hydride reacts violently with water.
-
DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the SN2 cyclization.
Biological Activities and Therapeutic Potential
The 1-arylpiperazin-2-one scaffold has demonstrated a remarkable breadth of biological activities, primarily focused on oncology and central nervous system (CNS) disorders. The specific nature of the aryl substituent plays a pivotal role in determining the target affinity and pharmacological profile of the resulting derivatives.
Anticancer Activity
A significant body of research highlights the potential of 1-arylpiperazin-2-one derivatives as potent anticancer agents.[1] These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, including those of the prostate and breast.[5][6]
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Aryl Substituents: The nature and position of substituents on the aryl ring are critical for cytotoxic potency. Electron-withdrawing groups, such as halogens, and electron-donating groups at the ortho and meta positions of the phenyl ring have been shown to enhance anticancer activity against prostate cancer cell lines.[5]
-
Terminal Moieties: The addition of further chemical moieties to the piperazinone ring can modulate activity and selectivity.
| Compound ID | Aryl Substituent | Cell Line | IC50 (µM) | Reference |
| 1a | 2-chlorophenyl | PC-3 | <10 | [5] |
| 1b | 3-chlorophenyl | PC-3 | <10 | [5] |
| 2a | 2-methoxyphenyl | LNCaP | <10 | [7] |
| 2b | 4-fluorophenyl | DU145 | <10 | [7] |
Table 1: Representative 1-arylpiperazin-2-one derivatives and their in vitro anticancer activity.
Caption: Interaction of 1-arylpiperazin-2-one scaffolds with cancer-related targets.
Central Nervous System (CNS) Activity
The arylpiperazine moiety is a well-established pharmacophore for targeting CNS receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[2][3] The incorporation of this moiety into the rigidified piperazin-2-one scaffold allows for the fine-tuning of receptor affinity and functional activity.
Derivatives of 1-arylpiperazin-2-one have shown significant affinity for various serotonin receptor subtypes, including 5-HT1A and 5-HT2A.[8][9] This suggests their potential as therapeutic agents for a range of neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia.
Structure-Activity Relationship (SAR) Insights for CNS Activity:
-
Aryl Moiety: The nature of the aryl group is a key determinant of serotonin receptor affinity. For instance, a 2-methoxyphenyl substituent is often associated with high affinity for the 5-HT1A receptor.[10]
-
Linker and Terminal Groups: For long-chain arylpiperazine derivatives, the length and nature of the linker between the piperazine and a terminal moiety significantly impact receptor binding.[11] While this guide focuses on the core scaffold, it is an important consideration for further derivatization.
| Compound ID | Aryl Substituent | Receptor Target | Kᵢ (nM) | Reference |
| 3a | 2-methoxyphenyl | 5-HT1A | 3.77 | [9] |
| 3b | 2-pyrimidinyl | 5-HT1A | 19 | [8] |
| 4a | Phenyl | 5-HT2A | 309 | [8] |
| 4b | 2-methoxyphenyl | 5-HT2A | 67 | [10] |
Table 2: Representative 1-arylpiperazin-2-one derivatives and their affinity for serotonin receptors.
Caption: Modulation of CNS receptors by 1-arylpiperazin-2-one scaffolds.
Conclusion and Future Perspectives
The 1-arylpiperazin-2-one scaffold represents a highly versatile and promising platform in the ongoing quest for novel therapeutics. Its synthetic tractability, coupled with the ability to precisely modulate its physicochemical and pharmacological properties through targeted substitutions, makes it an attractive starting point for drug discovery campaigns. The demonstrated potent activities in the realms of oncology and neuroscience underscore the broad therapeutic potential of this privileged core.
Future research in this area will likely focus on the continued exploration of the vast chemical space around the 1-arylpiperazin-2-one nucleus. The synthesis and evaluation of novel derivatives with diverse aryl substituents and further functionalization of the piperazinone ring will undoubtedly lead to the discovery of new ligands with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the intricate interactions between these scaffolds and their biological targets deepens, the 1-arylpiperazin-2-one core is poised to play an increasingly significant role in the development of next-generation medicines.
References
- Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- Chen, H., Yang, Z., Sun, T., Niu, J., Tian, X., & Yuan, M. (2018). Synthesis and Biological Evaluation of Arylpiperazine Derivatives as Anticancer Agents. Letters in Organic Chemistry, 15(11), 981-989. [Link]
- Głuch-Lutwin, M., Grychowska, K., & Siwek, A. (2017). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules, 22(12), 2114. [Link]
- Leopoldo, M., Lacivita, E., & De Giorgio, P. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1337-1353. [Link]
- Mastromarino, M., Niso, M., & Abate, C. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. International Journal of Molecular Sciences, 23(4), 2058. [Link]
- Andreozzi, G., Corvino, A., & Severino, B. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]
- Shen, J., Zhao, S., & Chen, H. (2019). Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents. Bioorganic & Medicinal Chemistry, 27(1), 133-143. [Link]
- Mastromarino, M., Niso, M., & Abate, C. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1323. [Link]
- Kumar, V., & Singh, S. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(7), 729-751. [Link]
- Gan, L. L., et al. (2010). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. [Link]
- Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., ... & Fiorino, F. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals, 16(10), 1459. [Link]
- Cignarella, G., Barlocco, D., & Pinna, G. A. (1991). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Journal of Medicinal Chemistry, 34(1), 143-148. [Link]
- ResearchGate. (2012).
- Piaz, V. D., & Castellana, M. C. (2022). Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A. Molecules, 27(19), 6296. [Link]
- Mokra, D., & Peikova, L. (2015). Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. Molecules, 20(12), 21466-21481. [Link]
- Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., ... & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]
- Wang, Y., Zhang, Y., & Li, J. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2288-2300. [Link]
- Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., ... & Fiorino, F. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals, 16(10), 1459. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2017). A general and convenient synthesis of N-aryl piperazines. [Link]
- ResearchGate. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. [Link]
- Wikipedia. (n.d.).
- ResearchGate. (2014).
- Dimmock, J. R., et al. (2011). Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40. Biochemical Pharmacology, 81(9), 1116-1123. [Link]
- Mamedov, V. A., et al. (2007). Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. Molecules, 12(5), 1045-1053. [Link]
- ResearchGate. (2007). Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. [Link]
- Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
- Niso, M., et al. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. International Journal of Molecular Sciences, 23(12), 6509. [Link]
- Reddy, T. R., et al. (2016). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 6(73), 68848-68852. [Link]
- ResearchGate. (2014). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]
- ResearchGate. (2015). Piperazine scaffold in drugs – structural and pharmaceutical points of view. [Link]
- Wikipedia. (n.d.).
- ResearchGate. (2014).
Sources
- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. iris.unina.it [iris.unina.it]
- 7. Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ricerca.uniba.it [ricerca.uniba.it]
- 10. mdpi.com [mdpi.com]
- 11. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(4-Bromophenyl)piperazin-2-one: Synthesis, Properties, and Medicinal Chemistry Context
This guide provides a detailed technical overview of 1-(4-Bromophenyl)piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry. Due to the compound's status as a niche building block rather than a widely documented pharmaceutical agent, this paper focuses on its synthetic accessibility and its potential applications as inferred from the extensive development history of the structurally related N-aryl piperazine class. We will explore the logical synthesis pathways, provide actionable experimental protocols, and discuss the scientific rationale for its relevance in modern drug discovery.
Introduction: The N-Aryl Piperazin-2-one Scaffold
The piperazine ring is a ubiquitous motif in medicinal chemistry, integral to the structure of numerous approved drugs.[1] Its ability to confer favorable pharmacokinetic properties, such as improved solubility and the ability to cross the blood-brain barrier, has made it a privileged scaffold.[1][2] The N-aryl piperazine subclass, in particular, is a cornerstone of central nervous system (CNS) drug discovery, with countless derivatives developed as antipsychotics, antidepressants, and anxiolytics, often targeting serotonergic or dopaminergic receptors.[3][4][5]
The subject of this guide, this compound, introduces a key structural modification to this well-established pharmacophore: a carbonyl group at the 2-position of the piperazine ring. This seemingly minor change has significant implications:
-
Altered Electronic and Steric Profile: The amide bond introduces a planar, polar moiety that can act as a hydrogen bond acceptor, fundamentally changing how the molecule interacts with biological targets compared to the parent piperazine.
-
Modified Basicity: The basicity of the second nitrogen atom (at position 4) is reduced, which can impact physiological pH protonation state, receptor binding, and off-target activities.
-
Conformational Rigidity: The presence of the lactam ring introduces a degree of conformational constraint, which can be advantageous for optimizing binding affinity and selectivity.
While a detailed discovery and development history for this compound is not prominent in the scientific literature, its value lies in its potential as a versatile intermediate and a next-generation scaffold for creating novel therapeutics. This guide serves to bridge that information gap by providing a foundational understanding of its synthesis and potential utility.
Physicochemical and Structural Data
Summarizing the core data for this compound provides a baseline for its use in experimental design.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 40053-29-8 |
| Molecular Formula | C₁₀H₁₁BrN₂O |
| Molecular Weight | 255.11 g/mol |
| Appearance | White to off-white crystalline powder (typical) |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (predicted) |
| Canonical SMILES | C1CN(C(=O)N1)C2=CC=C(C=C2)Br |
Synthetic Methodologies and Experimental Protocols
The synthesis of N-aryl piperazin-2-ones is accessible through several well-established chemical transformations. The choice of route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Classical Synthesis: Two-Component Cyclization
The most direct and historically common approach involves the condensation and cyclization of two primary components: an N-substituted ethylenediamine and an α-haloacetylating agent.
Causality Behind Experimental Choices: This pathway is favored for its straightforwardness and reliance on readily available commercial starting materials. The key transformation is an intramolecular nucleophilic substitution (an SN2 reaction), where the secondary amine attacks the carbon bearing the halogen to form the six-membered lactam ring. The use of a base is critical to neutralize the H-X acid formed during the reaction, driving the equilibrium towards the cyclized product.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
The Bromophenyl Group in Piperazinone Scaffolds: A Technical Guide to Structure-Activity Relationships and Mechanistic Roles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazinone core is a privileged scaffold in modern medicinal chemistry, forming the basis of numerous biologically active compounds. The strategic substitution of this core is a key determinant of pharmacological activity. Among the various substituents, the bromophenyl group has emerged as a particularly significant moiety, capable of profoundly influencing a compound's potency, selectivity, and pharmacokinetic profile. This in-depth technical guide synthesizes the current understanding of the multifaceted role of the bromophenyl group in piperazinone activity. We will dissect its impact on molecular interactions, explore its significance in compounds targeting the central nervous system (CNS) and in anticancer agents, and provide practical, field-proven insights into the experimental methodologies used to elucidate these properties.
Introduction: The Piperazinone Scaffold and the Significance of Aromatic Substitution
Piperazinones, six-membered heterocyclic rings containing two nitrogen atoms and a carbonyl group, are a cornerstone of many therapeutic agents. Their structural rigidity, synthetic tractability, and ability to present substituents in well-defined spatial orientations make them an ideal starting point for drug design. The arylpiperazine substructure, in particular, is a common feature in drugs targeting a wide range of receptors and enzymes.
The nature of the substitution on this aryl ring is a critical factor in modulating the pharmacological profile of the molecule. The introduction of a bromophenyl group is a strategic choice that can impart several advantageous properties, which we will explore in detail throughout this guide. These properties are not merely a result of increased bulk or lipophilicity; rather, they stem from the unique electronic and steric characteristics of the bromine atom itself.
The Mechanistic Underpinnings of the Bromophenyl Group's Influence
The presence of a bromine atom on the phenyl ring of a piperazinone derivative is not a passive structural element. It actively participates in and influences intermolecular interactions, which are fundamental to a drug's mechanism of action.
Halogen Bonding: A Key Non-Covalent Interaction
A pivotal role of the bromine atom is its ability to act as a halogen bond donor. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom on a biological target.
The strength of this interaction is significant, with Br···O contacts having been estimated to contribute between 9.0 and 12.1 kJ/mol to binding energy. This is comparable to or even stronger than a conventional hydrogen bond. This directional and energetically favorable interaction can serve to orient the ligand within a binding pocket, conferring a higher degree of affinity and specificity for its target.
Logical Relationship: Halogen Bonding in Target Engagement
Caption: The role of halogen bonding in ligand-target interactions.
Electronic Effects and Lipophilicity
The bromine atom is an electron-withdrawing group, which can influence the electronic properties of the phenyl ring and, by extension, the entire molecule. This can affect the pKa of the piperazine nitrogens, which can be crucial for salt formation and solubility.
Furthermore, the introduction of a bromine atom significantly increases the lipophilicity of the compound. This property is a double-edged sword in drug design. Increased lipophilicity can enhance membrane permeability, facilitating entry into the CNS, but it can also lead to increased metabolic turnover and potential off-target toxicities. The strategic placement of the bromine atom is therefore a key consideration in balancing these effects.
The Bromophenyl Group in CNS-Active Piperazinones
The arylpiperazine motif is a well-established pharmacophore in drugs targeting the central nervous system, particularly those interacting with serotonergic and dopaminergic receptors. The bromophenyl group can play a significant role in fine-tuning the activity of these agents.
The increased lipophilicity conferred by the bromine atom can facilitate crossing the blood-brain barrier, a prerequisite for CNS activity. Moreover, the potential for halogen bonding within the binding sites of G-protein coupled receptors (GPCRs), which are rich
1-(4-Bromophenyl)piperazin-2-one: A Versatile Intermediate for Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-arylpiperazine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved therapeutics, particularly those targeting the central nervous system (CNS).[1] The introduction of a carbonyl group to form a piperazin-2-one ring imparts conformational rigidity and unique hydrogen bonding capabilities, offering a distinct advantage in scaffold design. This guide focuses on 1-(4-Bromophenyl)piperazin-2-one , a key pharmaceutical intermediate whose strategic design combines the pharmacologically significant arylpiperazinone core with a synthetically versatile bromine handle. We will explore its synthesis via palladium-catalyzed cross-coupling, its physicochemical properties, and its pivotal role as a precursor for creating diverse molecular libraries for drug discovery programs.
Introduction: The Strategic Value of the 1-Arylpiperazin-2-one Scaffold
The piperazine ring is one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals, prized for its ability to improve aqueous solubility and introduce a basic nitrogen center for target engagement.[2][3] Modifying this core structure to a piperazin-2-one creates a constrained, chiral-at-nitrogen (upon substitution) scaffold that can present pharmacophoric elements with greater spatial precision. This structural rigidity can lead to enhanced binding affinity and selectivity for protein targets.
The subject of this guide, this compound, is of particular interest for two primary reasons:
-
The 1-Arylpiperazinone Core: This moiety is a recognized pharmacophore in agents targeting CNS disorders like depression and anxiety.[4]
-
The 4-Bromophenyl Group: The bromine atom is not merely a substituent; it is a powerful and versatile synthetic handle. It serves as a prime reaction site for a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the late-stage diversification of drug candidates. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide range of chemical functionalities at this position.
Physicochemical & Structural Properties
While extensive experimental data for this compound is not widely published, its fundamental properties can be reliably predicted through computational methods. These characteristics are essential for planning synthetic transformations, purification, and formulation studies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrN₂O | [PubChem] |
| Molecular Weight | 255.11 g/mol | [PubChem] |
| Monoisotopic Mass | 254.00548 Da | [PubChem] |
| IUPAC Name | This compound | [PubChem] |
| Predicted XlogP | 1.3 | [PubChem] |
| Hydrogen Bond Donors | 1 (Amine N-H) | [PubChem] |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Piperazine N) | [PubChem] |
(Note: The data presented is for the base compound, derived from the hydrochloride salt entry in PubChem.)
Synthesis and Mechanistic Considerations
The most robust and industrially scalable method for constructing the C-N bond between the piperazin-2-one ring and the bromophenyl moiety is the Buchwald-Hartwig amination .[2][5] This palladium-catalyzed cross-coupling reaction has revolutionized aryl amine synthesis due to its broad substrate scope, high functional group tolerance, and typically high yields, making it superior to harsher, traditional methods like the Ullmann condensation.[6]
Causality of Method Selection
The choice of the Buchwald-Hartwig amination is deliberate and based on several key advantages:
-
Efficiency: The reaction often proceeds under relatively mild conditions with high efficiency, which is critical for cost-effective pharmaceutical production.[6]
-
Versatility: A wide array of palladium catalysts and phosphine ligands are available, allowing for fine-tuning and optimization to accommodate various substrates, even challenging ones.[7]
-
Predictability: The mechanism is well-understood, allowing chemists to troubleshoot and optimize the reaction based on rational design principles. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.
Field-Proven Experimental Protocol
This protocol is a representative, self-validating system for the N-arylation of piperazin-2-one. All steps are designed to ensure an inert atmosphere, which is critical for the stability and activity of the palladium catalyst.
Materials:
-
Piperazin-2-one (1.2 equiv)
-
1-Bromo-4-iodobenzene (1.0 equiv) - Note: The iodo group is more reactive in oxidative addition, ensuring selective reaction at that position.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under high vacuum and heated to drive off residual moisture, then allowed to cool to room temperature.
-
Reagent Loading: The flask is backfilled with an inert gas (Argon or Nitrogen). Under a positive pressure of inert gas, add 1-bromo-4-iodobenzene, piperazin-2-one, and sodium tert-butoxide.
-
Catalyst Preparation: In a separate vial, also under an inert atmosphere, the Pd₂(dba)₃ and Xantphos are mixed with a small amount of anhydrous toluene to form the catalyst pre-mixture.
-
Reaction Setup: Anhydrous toluene is added to the Schlenk flask containing the reagents. The mixture is stirred for 5 minutes to ensure dissolution/suspension.
-
Initiation: The catalyst pre-mixture is transferred to the Schlenk flask via syringe. The flask is sealed and the reaction mixture is heated to 100-110 °C with vigorous stirring.
-
Monitoring: The reaction progress is monitored by TLC or LC-MS. The disappearance of the 1-bromo-4-iodobenzene starting material typically indicates completion (usually within 4-12 hours).
-
Workup: Upon completion, the reaction is cooled to room temperature. Diethyl ether or ethyl acetate is added to dilute the mixture. The solution is then washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel to yield pure this compound.
Application in Drug Development: A Gateway to Chemical Diversity
The primary value of this compound is its role as a versatile building block for creating libraries of complex molecules. The 4-bromo position is a nexus for diversification, allowing chemists to rapidly synthesize and test numerous analogues to optimize for potency, selectivity, and pharmacokinetic properties.
A prime example of this strategy is the use of a Suzuki cross-coupling reaction to transform the aryl bromide into a bi-aryl system.[8] This is a common tactic in drug discovery to explore additional binding pockets or modulate the electronic properties of the molecule.
This modular approach accelerates the drug discovery pipeline. A core synthesis campaign can produce a multi-gram batch of this compound, which is then distributed into parallel synthesis arrays. Each array uses a different coupling partner (e.g., a different boronic acid for Suzuki coupling), rapidly generating dozens of unique final compounds for biological screening.
Safety and Handling
Based on data for the closely related 1-(4-Bromophenyl)piperazine, this intermediate should be handled with appropriate care.[9][10] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[9][10]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. Recommended storage temperature is 2-8°C under an inert atmosphere.[4][10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for pharmaceutical development. Its synthesis is achievable through robust and scalable palladium-catalyzed methods like the Buchwald-Hartwig amination. The true power of this intermediate lies in the synthetic optionality afforded by the 4-bromophenyl group, which serves as a launchpad for extensive chemical diversification. For researchers and drug development professionals, mastering the synthesis and subsequent functionalization of this intermediate provides a reliable and efficient pathway to discovering novel therapeutics.
References
- ChemBK. (2024). 1-(4-Bromophenyl)piperazine.
- ChemBK. (2024). Piperazine, 1-(4-bromophenyl)-.
- PubChem. (n.d.). 1-(4-Bromophenyl)piperazine.
- Teodori, E., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Bartolucci, G. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1583.
- ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Kelley, C. P., Johnson, C. N., & Campos, K. R. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Medicinal Chemistry Letters, 9(6), 555-560.
- Wikipedia. (n.d.). Piperazine.
- PubChem. (n.d.). This compound hydrochloride.
- ResearchGate. (n.d.). Scheme 1. Reagents and conditions: a) 1-(4-bromophenyl)piperazine, DMF,....
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-(4-Bromophenyl)piperazine | C10H13BrN2 | CID 2735629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-(4-bromophenyl)piperazine 95 66698-28-0 [sigmaaldrich.com]
Methodological & Application
Application Note & Synthesis Protocol: 1-(4-Bromophenyl)piperazin-2-one
Document ID: APN-SYN-PBPO-202601
Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 1-(4-Bromophenyl)piperazin-2-one, a key heterocyclic scaffold in contemporary medicinal chemistry and drug discovery. The piperazinone motif is a privileged structure, and its N-arylated derivatives are of significant interest as versatile intermediates for the development of novel therapeutics.[1][2] This guide details a robust and reproducible synthesis pathway via a Palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern C-N cross-coupling chemistry.[3] We offer in-depth explanations for experimental choices, detailed procedural steps from reaction setup to product characterization, and troubleshooting insights to ensure successful execution by researchers and drug development professionals.
Introduction and Scientific Context
The 1-arylpiperazin-2-one core is a bioisosteric replacement for dipeptides and serves as a conformationally constrained scaffold, making it a valuable building block in the design of peptidomimetics and other small molecule inhibitors. The strategic placement of a bromine atom on the phenyl ring provides a reactive handle for further functionalization through subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck couplings), enabling the rapid generation of diverse compound libraries for lead optimization.
Traditional methods for N-arylation often require harsh conditions and suffer from limited substrate scope. The advent of the Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines and related compounds, offering a milder, more versatile, and efficient alternative.[3][4] This protocol leverages a modern palladium-phosphine catalyst system to facilitate the challenging C-N bond formation between the lactam nitrogen of piperazin-2-one and an aryl halide.
Reaction Scheme
Caption: Palladium-catalyzed N-arylation of piperazin-2-one.
Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst adds across the carbon-bromine bond of the aryl halide, forming a Pd(II) complex.
-
Ligand Exchange/Coordination: The deprotonated piperazinone (amide) displaces a ligand on the Pd(II) center.
-
Reductive Elimination: The C-N bond is formed, releasing the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
The choice of ligand is paramount; bulky, electron-rich phosphine ligands accelerate the reductive elimination step, which is often rate-limiting, thereby increasing reaction efficiency and preventing catalyst decomposition.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Materials and Experimental Protocol
Reagents and Equipment
| Reagent / Material | Grade | Supplier | Notes |
| Piperazin-2-one | ≥97% | Sigma-Aldrich, etc. | Store in a desiccator. |
| 1,4-Dibromobenzene | ≥98% | Sigma-Aldrich, etc. | |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst grade | Strem, Sigma-Aldrich | Air-sensitive, store under inert gas. |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | ≥98% | Strem, Sigma-Aldrich | Air-sensitive ligand. |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Sigma-Aldrich, Acros | Highly hygroscopic and caustic base. Handle in a glovebox. |
| Anhydrous Toluene | DriSolv® or equivalent | EMD Millipore | Required to prevent catalyst quenching. |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific | For work-up and chromatography. |
| Hexanes | HPLC Grade | Fisher Scientific | For chromatography. |
| Saturated aq. NH₄Cl | Reagent Grade | For work-up. | |
| Brine (Saturated aq. NaCl) | Reagent Grade | For work-up. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | For drying organic layer. | |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Schlenk flask or oven-dried round-bottom flask with septum | - | VWR, etc. | For maintaining an inert atmosphere. |
| Magnetic stirrer with heating | - | IKA, etc. | |
| Inert gas line (Nitrogen or Argon) | High purity | Airgas, etc. |
Step-by-Step Synthesis Protocol
Scientist's Note: This reaction is highly sensitive to air and moisture. The use of proper Schlenk line or glovebox techniques is essential for achieving high yields. All glassware must be rigorously oven-dried before use.
-
Reaction Setup:
-
To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add piperazin-2-one (1.00 g, 10.0 mmol, 1.2 equiv), 1,4-dibromobenzene (1.96 g, 8.3 mmol, 1.0 equiv), and sodium tert-butoxide (1.15 g, 12.0 mmol, 1.4 equiv).
-
Causality: Using a slight excess of the piperazinone ensures the aryl halide is fully consumed. The strong, non-nucleophilic base (NaOtBu) is crucial for deprotonating the lactam NH without competing in nucleophilic attack.
-
In a separate small vial, weigh out the catalyst and ligand: Pd₂(dba)₃ (76 mg, 0.083 mmol, 1 mol%) and Xantphos (144 mg, 0.25 mmol, 3 mol%).
-
Causality: The ligand is used in excess relative to the palladium source to ensure full coordination and stabilization of the catalytic species. Xantphos is a bulky ligand known to promote efficient C-N coupling with amides.
-
-
Establishing Inert Atmosphere:
-
Seal the Schlenk flask with a rubber septum.
-
Connect the flask to a Schlenk line and evacuate the flask under vacuum, then backfill with high-purity nitrogen or argon. Repeat this "evacuate-backfill" cycle three times to ensure all oxygen is removed.
-
Quickly remove the septum, add the pre-weighed catalyst/ligand mixture to the flask against a positive flow of inert gas, and immediately reseal the flask.
-
-
Reaction Execution:
-
Add 40 mL of anhydrous toluene to the flask via a dry syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 50-70% Ethyl Acetate in Hexanes. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete (disappearance of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Causality: Quenching with a mild acid source like NH₄Cl neutralizes the excess strong base and protonates any remaining amide anions.
-
Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 20 mL of water. Shake well and separate the layers.
-
Extract the aqueous layer twice more with 30 mL portions of ethyl acetate.
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The resulting crude residue should be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of 20% to 50% ethyl acetate in hexanes is typically effective. Collect fractions and analyze by TLC to isolate the pure product.
-
Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid (typically off-white to pale yellow).
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Determine the melting point.
-
Data Summary and Expected Results
| Parameter | Value | Notes |
| Reactants | ||
| Piperazin-2-one | 10.0 mmol (1.2 equiv) | |
| 1,4-Dibromobenzene | 8.3 mmol (1.0 equiv) | Limiting Reagent |
| Catalyst System | ||
| Pd₂(dba)₃ | 1 mol % | Palladium Pre-catalyst |
| Xantphos | 3 mol % | Ligand |
| Base & Solvent | ||
| Sodium tert-butoxide | 1.4 equiv | Strong, non-nucleophilic base |
| Anhydrous Toluene | ~0.2 M concentration | Aprotic solvent |
| Conditions | ||
| Temperature | 100 °C | |
| Time | 12-24 h | Monitor by TLC/LC-MS |
| Expected Yield | 70-85% | Based on similar literature transformations |
| Appearance | Off-white solid | After purification |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
References
- Wikipedia. Buchwald–Hartwig amination.
- Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters.
- Cacchi, S., & Fabrizi, G. (2011). The Mizoroki-Heck Reaction in the Synthesis of Heterocycles. In Heterocycles in Natural Product Synthesis. John Wiley & Sons, Inc.
- Torraca, K. E., & Kuwabe, S. (2000). A Concise and Scaleable Synthesis of 1-Arylpiperazines. Organic Process Research & Development.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of 1-(4-Bromophenyl)piperazin-2-one via Palladium-Catalyzed Buchwald-Hartwig Amination
Abstract
This document provides a comprehensive guide for the synthesis of 1-(4-bromophenyl)piperazin-2-one, a key intermediate in medicinal chemistry and drug discovery. Piperazine and its derivatives are privileged scaffolds found in numerous FDA-approved drugs.[1][2][3] This protocol details a robust and efficient method for the N-arylation of piperazin-2-one using the Buchwald-Hartwig amination reaction.[4][5][6] We offer a step-by-step experimental procedure, an explanation of the underlying catalytic cycle, characterization data, and a visual workflow to ensure reproducibility and success for researchers in synthetic and pharmaceutical chemistry.
Introduction and Scientific Rationale
The N-aryl piperazinone moiety is a structural motif of significant interest in the development of novel therapeutics, particularly in areas such as oncology and neurology.[7][8] The synthesis of these compounds often relies on the formation of a carbon-nitrogen (C-N) bond between an aromatic ring and the piperazinone nitrogen. Traditional methods for this transformation can require harsh conditions and may have limited substrate scope.
The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for C-N cross-coupling, operating under relatively mild conditions with high functional group tolerance.[6][9] This reaction has become a cornerstone in modern synthetic chemistry for its reliability and broad applicability.[4] This protocol leverages a modern palladium catalyst system to couple piperazin-2-one with 1,4-dibromobenzene, providing a direct and high-yielding route to the target compound. The choice of a biarylphosphine ligand is critical, as it facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle, leading to an efficient and clean reaction.
Reaction Scheme and Mechanism
2.1. Overall Transformation
The synthesis involves the mono-N-arylation of piperazin-2-one with an excess of 1,4-dibromobenzene. Using an excess of the aryl halide disfavors the undesired double arylation product.
2.2. Catalytic Cycle Overview: Buchwald-Hartwig Amination
The reaction proceeds via a well-established catalytic cycle.[6]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The piperazin-2-one coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the nitrogen, forming a palladium amide complex.
-
Reductive Elimination: This is the product-forming step. The aryl group and the amide reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.
The efficiency of this cycle is highly dependent on the choice of ligand, which stabilizes the palladium species and promotes the reductive elimination step.[4]
Materials and Equipment
3.1. Reagents and Chemicals
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Example | Notes |
| Piperazin-2-one | 5625-67-2 | 100.12 | Sigma-Aldrich | Store under inert gas. |
| 1,4-Dibromobenzene | 106-37-6 | 235.92 | TCI Chemicals | Use a fresh bottle. |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | Strem Chemicals | Palladium Pre-catalyst. Air-sensitive. |
| XPhos | 564483-18-7 | 476.62 | Sigma-Aldrich | Biarylphosphine Ligand. Air-sensitive. |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | Acros Organics | Strong base. Highly hygroscopic. |
| Toluene | 108-88-3 | 92.14 | Fisher Scientific | Anhydrous, <50 ppm H₂O. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | VWR | ACS Grade or higher. |
| Hexanes | 110-54-3 | 86.18 | VWR | ACS Grade or higher. |
| Celite® 545 | 61790-53-2 | N/A | Sigma-Aldrich | Filter aid. |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 | Fisher Scientific | Drying agent. |
3.2. Equipment
-
Schlenk flasks or oven-dried round-bottom flasks with rubber septa
-
Magnetic stirrer with heating plate
-
Inert gas line (Nitrogen or Argon) with manifold
-
Cannulas and syringes for air-sensitive transfers
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
NMR Spectrometer (≥400 MHz)
-
Mass Spectrometer (ESI or GC-MS)
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Chemical Handling:
-
Palladium Catalysts/Ligands: Potentially toxic and air-sensitive. Handle in a fume hood under an inert atmosphere.
-
Sodium tert-butoxide: Corrosive and reacts violently with water. Handle quickly in a dry environment or a glovebox.
-
Toluene/Organic Solvents: Flammable and irritants. Work in a well-ventilated fume hood away from ignition sources.
-
1,4-Dibromobenzene: Harmful if swallowed or inhaled. Avoid creating dust.[10][11]
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and palladium residues, according to institutional guidelines.
Detailed Experimental Protocol
5.1. Reaction Setup (Inert Atmosphere)
-
Place a magnetic stir bar into a 100 mL Schlenk flask.
-
Seal the flask with a rubber septum and connect it to a Schlenk line.
-
Evacuate the flask under high vacuum and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure a fully inert atmosphere.
-
Gently heat the flask with a heat gun under vacuum during the first evacuation cycle to drive off any adsorbed moisture from the glass walls. Allow it to cool to room temperature before proceeding.
5.2. Addition of Reagents Causality Note: The order of addition is crucial. The catalyst, ligand, and base are added first to allow for pre-formation of the active catalytic species before the substrates are introduced.
-
Under a positive flow of inert gas, quickly remove the septum and add sodium tert-butoxide (1.4 g, 14.5 mmol, 1.5 equiv.) . Reseal the flask immediately.
-
In a separate small vial, weigh Pd₂(dba)₃ (92 mg, 0.1 mmol, 1 mol%) and XPhos (143 mg, 0.3 mmol, 3 mol%) .
-
Quickly add the catalyst and ligand solids to the Schlenk flask against the positive flow of inert gas.
-
Add piperazin-2-one (1.0 g, 10.0 mmol, 1.0 equiv.) and 1,4-dibromobenzene (4.72 g, 20.0 mmol, 2.0 equiv.) to the flask in the same manner.
-
Evacuate and backfill the sealed flask with inert gas three more times to remove any air introduced during the additions.
5.3. Reaction Execution and Monitoring
-
Using a syringe, add anhydrous toluene (50 mL) to the flask.
-
Lower the flask into an oil bath pre-heated to 100 °C .
-
Stir the reaction mixture vigorously. The mixture should appear as a brown to dark-brown suspension.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes).
-
To take a sample, briefly remove the flask from heat, allow solids to settle, and use a syringe to draw a small aliquot (~0.1 mL) through the septum.
-
Quench the aliquot in a vial with 0.5 mL of water and 0.5 mL of EtOAc. Shake, and spot the organic layer on the TLC plate.
-
The reaction is complete when the starting piperazin-2-one spot has been completely consumed (typically 12-24 hours).
-
5.4. Work-up and Isolation
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by slowly adding deionized water (50 mL) . Stir for 10 minutes.
-
Transfer the mixture to a separatory funnel. Add Ethyl Acetate (50 mL) and shake well.
-
Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate (2x 25 mL) .
-
Combine all organic layers and wash them with brine (50 mL) .
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as a brown solid.
5.5. Purification
-
The crude product can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of 20% to 60% Ethyl Acetate in Hexanes is typically effective.
-
Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield This compound as a white to off-white solid.[12]
Characterization and Data
The identity and purity of the final compound must be confirmed by standard analytical techniques.
6.1. Expected Analytical Data
| Technique | Expected Results for C₁₀H₁₁BrN₂O |
| Appearance | White to off-white crystalline powder[12] |
| Melting Point | Approx. 110–113 °C[12] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.45 (d, 2H, Ar-H), ~6.85 (d, 2H, Ar-H), ~4.20 (s, 2H, -CO-CH₂-N), ~3.60 (t, 2H, -CH₂-NAr), ~3.20 (t, 2H, -CH₂-NH-) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~165.0 (C=O), ~148.0 (Ar-C), ~132.0 (Ar-CH), ~118.0 (Ar-CH), ~115.0 (Ar-C-Br), ~55.0 (-CO-CH₂-N), ~50.0 (-CH₂-NAr), ~45.0 (-CH₂-NH-) |
| Mass Spec (ESI+) | m/z calculated for C₁₀H₁₂BrN₂O [M+H]⁺: 255.0182, 257.0162; Found: 255.0185, 257.0165 (characteristic isotopic pattern for Br)[13] |
Workflow Visualization
The following diagram outlines the complete experimental procedure from setup to final product characterization.
Caption: Experimental workflow for the synthesis of this compound.
References
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Semantic Scholar.
- Dal Piaz, V., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 235.
- Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 18(20), 5272–5275.
- Mondal, B., et al. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 18.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- PubChem. (n.d.). This compound hydrochloride.
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
- ChemBK. (2024). 1-(4-Bromophenyl)piperazine.
- Głowacka, E., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1549.
- ResearchGate. (2005). A general and convenient synthesis of N-aryl piperazines.
- MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization.
- Kaur, N., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 438-466.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chembk.com [chembk.com]
- 11. 1-(4-Bromophenyl)piperazine | 66698-28-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. nbinno.com [nbinno.com]
- 13. PubChemLite - this compound hydrochloride (C10H11BrN2O) [pubchemlite.lcsb.uni.lu]
Application Notes & Protocols for the Purification of 1-(4-Bromophenyl)piperazin-2-one
Abstract
1-(4-Bromophenyl)piperazin-2-one is a key heterocyclic building block in modern medicinal chemistry. As a lactam derivative of the widely used arylpiperazine scaffold, it serves as a crucial intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1][2] The stringent purity requirements for active pharmaceutical ingredient (API) precursors mandate robust and scalable purification strategies. The presence of residual starting materials, side-products, or degradation products can have a significant impact on the safety, efficacy, and stability of the final drug substance.[3] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the principal techniques for purifying this compound, grounded in physicochemical principles and established laboratory practices.
Understanding the Analyte: Physicochemical Profile
This compound possesses a unique combination of functional groups: a brominated aromatic ring, a secondary amine, and a cyclic amide (lactam). This structure imparts moderate polarity and specific solubility characteristics that are critical for designing purification protocols. While exact experimental data for this specific molecule is not widely published, we can extrapolate key properties based on its constituent parts and data from the closely related analogue, 1-(4-Bromophenyl)piperazine. The introduction of the carbonyl group in the piperazinone ring is expected to increase polarity, hydrogen bonding capability, and the melting point compared to its piperazine counterpart.
| Property | Estimated Value / Observation | Rationale & Impact on Purification |
| Molecular Formula | C₁₀H₁₁BrN₂O | --- |
| Molecular Weight | 255.11 g/mol | Affects molar calculations for reagents and column loading. |
| Appearance | Expected to be a White to Off-White Crystalline Solid | Visual indicator of purity; color may suggest presence of chromophoric impurities. |
| Melting Point | > 115 °C (Estimated) | Higher than the 91-95 °C of the piperazine analogue due to the polar lactam group.[4] A sharp melting range is a key indicator of high purity. |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water and non-polar solvents (e.g., Hexanes).[5] | Crucial for selecting solvents for recrystallization and mobile phases for chromatography. |
| pKa (Predicted) | ~8.5 (for the secondary amine) | The secondary amine is basic and can be protonated in acidic conditions, altering solubility and chromatographic behavior.[2] |
| Chromophoric Nature | UV Active | The bromophenyl group allows for easy detection by UV-Vis spectrophotometry (e.g., at 254 nm) during HPLC analysis.[3] |
Common Impurity Profile in Synthesis
Effective purification begins with understanding the potential impurities. A common synthetic route to N-aryl piperazinones involves the reaction of an aryl amine (4-bromoaniline) with a haloacetyl halide followed by cyclization with an amino-containing component.
Potential Impurities Include:
-
Unreacted Starting Materials: 4-bromoaniline, haloacetylating agents.
-
Side-Products: Di-acylated or over-alkylated species.
-
Reagent-Related Impurities: Residual coupling agents or bases.
-
Degradation Products: Hydrolysis of the lactam ring under harsh pH conditions.
The chosen purification strategy must effectively separate the target compound from these impurities, which possess varying polarities.
Purification Strategies: From Bulk to High Purity
A multi-step purification strategy is often the most effective approach, starting with a bulk technique to remove major impurities and progressing to a high-resolution method for final polishing.
Caption: Decision workflow for selecting a purification strategy.
Strategy 1: Recrystallization (Bulk Purification)
Recrystallization is a cost-effective and scalable first-pass technique ideal for removing significant quantities of impurities from a crystalline solid. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.
Causality Behind Solvent Selection: An ideal solvent will fully dissolve the crude product at an elevated temperature but exhibit poor solubility for the target compound at room temperature or below, allowing it to crystallize out while impurities remain in the mother liquor.
Recommended Solvent Systems:
-
Single Solvent: Isopropanol, Ethanol, or Ethyl Acetate.
-
Binary Solvent System: Dichloromethane/Hexane or Ethyl Acetate/Hexane. This is useful if no single solvent provides the ideal solubility profile.
Protocol: Recrystallization from Isopropanol (IPA)
-
Dissolution: Place the crude this compound (e.g., 10.0 g) in an Erlenmeyer flask. Add a minimal amount of IPA (e.g., 20-30 mL) and heat the mixture to reflux with stirring until all solids dissolve. Add more IPA in small portions if needed to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. For maximum yield, subsequently cool the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold IPA to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Validation: Determine the melting point of the dried crystals and assess purity via analytical HPLC (see Section 4).
Strategy 2: Flash Column Chromatography (Intermediate Purification)
When recrystallization is ineffective, particularly for complex mixtures or oily crude products, normal-phase flash column chromatography on silica gel is the method of choice.[6] It separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.
Causality Behind Phase Selection:
-
Stationary Phase: Silica gel (SiO₂) is a polar adsorbent. More polar compounds will interact more strongly and elute later.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Acetone). The separation is fine-tuned by adjusting the ratio of these solvents. Given the lactam's polarity, a gradient elution is often most effective.
Protocol: Gradient Flash Chromatography
Caption: Step-by-step workflow for flash column chromatography.
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Test various ratios of Hexane:Ethyl Acetate. The ideal system will give the product an Rf value of ~0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in 100% hexane and pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed bed.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Alternatively, for less soluble compounds, create a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., 100% Hexane or 95:5 Hexane:EtOAc) to remove non-polar impurities. Gradually increase the polarity of the mobile phase according to the TLC analysis (e.g., step gradient from 10% EtOAc to 50% EtOAc in Hexane).
-
Fraction Collection & Analysis: Collect the eluent in sequentially numbered fractions. Monitor the composition of the fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent using a rotary evaporator to yield the purified this compound.
Strategy 3: Preparative HPLC (High-Purity Polishing)
For the highest purity standards required in late-stage drug development, preparative High-Performance Liquid Chromatography (HPLC) is the ultimate solution.[8] It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate milligram-to-gram quantities of material.[9] Reversed-phase HPLC is typically employed for this class of compounds.
Protocol: Reversed-Phase Preparative HPLC
This protocol is adapted from established methods for similar arylpiperazine derivatives.[3]
-
Analytical Method Development: First, develop a robust analytical method on a C18 column (e.g., 250 mm x 4.6 mm, 5 µm). A good starting point for the mobile phase is a gradient of Acetonitrile and a water buffer (e.g., 0.1% Formic Acid or Ammonium Acetate).
-
Scale-Up: Scale the analytical method to a preparative C18 column (e.g., 250 mm x 21.2 mm). The flow rate and injection volume are increased proportionally to the column's cross-sectional area.
-
Sample Preparation: Dissolve the semi-pure compound from a previous step in the mobile phase or a compatible solvent like Methanol or Acetonitrile. Filter the solution through a 0.45 µm filter.
-
Purification Run: Inject the sample onto the equilibrated preparative HPLC system.
-
Fraction Collection: Collect fractions as the product peak elutes, guided by the UV detector signal.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent (Acetonitrile) via rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with a suitable organic solvent (e.g., Dichloromethane) to recover the final compound.
Protocol: Purity Verification by Analytical RP-HPLC
Every purification protocol must be validated by a reliable analytical method to confirm its success. The following RP-HPLC method provides excellent resolution for this compound and its potential impurities.[3]
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.01M Phosphate Buffer (pH 3.0)B: Acetonitrile |
| Gradient | 0-2 min: 40% B2-15 min: 40% to 80% B15-18 min: 80% B18-20 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50 v/v) |
Procedure:
-
Standard Preparation: Prepare a standard solution of ~100 µg/mL by accurately weighing ~10 mg of a reference standard, dissolving it in the diluent, and diluting to 100 mL in a volumetric flask.
-
Sample Preparation: Prepare the purified sample solution in the same manner.
-
Analysis: After system equilibration, inject a blank (diluent), followed by the standard and sample solutions.
-
Calculation: Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
References
- ChemBK. (2024). 1-(4-Bromophenyl)piperazine.
- ChemBK. (2024). Piperazine, 1-(4-bromophenyl)- - Physico-chemical Properties.
- PubChem. (n.d.). 1-(4-Bromophenyl)piperazine. National Center for Biotechnology Information.
- SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column.
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
- Péter, A., et al. (2018). Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4-Diazepanones. ChemistrySelect.
- Agilent Technologies. (n.d.). Solutions for Preparative HPLC. Application Compendium.
- Global Substance Registration System (GSRS). (n.d.). 1-(4-BROMOPHENYL)PIPERAZINE.
- University of Warwick. (n.d.). Principles in preparative HPLC.
- Pharmaffiliates. (n.d.). 1-(4-Bromophenyl)piperazine.
- Gadzala-Kopciuch, R., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.
- Google Patents. (n.d.). US20010051718A1 - Novel synthesis and crystallization of piperazine ring-containing compounds.
- The Royal Society of Chemistry. (n.d.). ChemSci Allene Bromocyclization SI. Supplementary Information.
- Nichols, L. (2022). Column Chromatography. YouTube.
Sources
Application Note: A Mechanistic Investigation into the Synthesis of 1-(4-Bromophenyl)piperazin-2-one via Palladium-Catalyzed Buchwald-Hartwig Amination
Abstract
The 1-arylpiperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The efficient synthesis of these compounds is therefore of critical importance in drug discovery and development. This application note provides a comprehensive guide to the synthesis of 1-(4-bromophenyl)piperazin-2-one via a modern, palladium-catalyzed cross-coupling reaction: the Buchwald-Hartwig amination. We delve into the underlying reaction mechanism, offering detailed, field-proven protocols for not only the synthesis and purification of the target compound but also for conducting kinetic studies to probe the catalytic cycle. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement advanced synthetic methodologies for the construction of carbon-nitrogen bonds in heterocyclic systems.
Introduction
Nitrogen-containing heterocycles are foundational components in pharmaceutical science, with the piperazine moiety being one of the most frequently incorporated rings in FDA-approved drugs.[1] Specifically, the N-arylpiperazin-2-one substructure offers a unique combination of rigidity, hydrogen bonding capabilities, and tunable physicochemical properties, making it a valuable pharmacophore.
Traditionally, the synthesis of N-aryl amines and lactams has relied on methods such as nucleophilic aromatic substitution (SNAr) or the Ullmann condensation.[2][3] However, these methods often suffer from significant limitations, including the need for harsh reaction conditions (high temperatures, strong bases), limited substrate scope (requiring electron-deficient aryl halides), and the use of stoichiometric amounts of copper catalysts.[3][4]
The advent of the palladium-catalyzed Buchwald-Hartwig amination has revolutionized the formation of aryl C-N bonds.[5] This methodology offers a powerful and versatile alternative, characterized by its mild reaction conditions, exceptional functional group tolerance, and broad applicability to a wide range of amine and aryl halide coupling partners.[5][6][7] Its development has significantly expanded the toolkit for synthetic chemists, enabling the construction of complex molecules with greater efficiency and precision.[1][6]
This guide focuses on the application of the Buchwald-Hartwig amination to the synthesis of this compound from piperazin-2-one and an appropriate aryl halide. We present a plausible catalytic mechanism and provide robust, self-validating protocols to synthesize the target compound, monitor reaction kinetics, and characterize the final product, thereby offering a complete framework for mechanistic investigation.
Proposed Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[5] The generally accepted mechanism involves the sequential steps of oxidative addition, association of the amine/amide, deprotonation, and reductive elimination. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
The key steps are as follows:
-
Precatalyst Activation: A stable Pd(II) precatalyst is reduced in situ to the active Pd(0) species.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II)-aryl-halide complex. This is often the rate-determining step.
-
Amine/Amide Association & Deprotonation: The piperazin-2-one substrate coordinates to the Pd(II) complex. A base then deprotonates the lactam nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5] An unproductive side reaction that can compete at this stage is beta-hydride elimination.[5]
Caption: General experimental workflow for synthesis and analysis.
The core of the mechanistic study is a kinetic analysis. By systematically varying the concentration of one component (e.g., aryl halide, piperazin-2-one, catalyst, or base) while keeping others constant, one can determine the reaction order with respect to that component. This data provides insight into which steps of the catalytic cycle are rate-limiting.
Protocols and Methodologies
Critical Safety Precautions
Proper safety measures are mandatory when handling the reagents involved in this synthesis.
-
4-Bromoaniline: Toxic in contact with skin and harmful if swallowed or inhaled. [8][9]It is also an irritant. Always handle in a chemical fume hood wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. [8][9]* Chloroacetyl Chloride: Corrosive, toxic, and reacts violently with water. [10]It causes severe skin burns and eye damage. All manipulations must be performed in a well-ventilated chemical fume hood. Use compatible chemical-resistant gloves and a face shield. [10]Store under an inert atmosphere (e.g., nitrogen) and away from moisture. * Palladium Catalysts: While generally stable, fine powders can be pyrophoric. Avoid inhalation of dust.
-
Solvents (e.g., Toluene, Dioxane): Flammable and toxic. Handle in a fume hood and away from ignition sources.
-
Bases (e.g., Sodium tert-butoxide): Corrosive and moisture-sensitive. Handle quickly in a dry environment or glovebox.
Protocol: Synthesis of this compound
This protocol details the synthesis via a Buchwald-Hartwig amination. The reaction couples piperazin-2-one with 1-bromo-4-iodobenzene. The higher reactivity of the C-I bond compared to the C-Br bond allows for selective coupling at the iodine position.
Table 1: Reagents and Conditions for Synthesis
| Reagent/Component | Molar Eq. | Amount | Molecular Weight | Purpose |
| Piperazin-2-one | 1.2 | 1.20 g | 100.12 g/mol | Nucleophile |
| 1-Bromo-4-iodobenzene | 1.0 | 2.83 g | 282.90 g/mol | Aryl Halide |
| Pd₂(dba)₃ | 0.01 | 92 mg | 915.72 g/mol | Catalyst Precursor |
| Xantphos | 0.03 | 173 mg | 577.62 g/mol | Ligand |
| Cs₂CO₃ (Cesium Carbonate) | 2.0 | 6.52 g | 325.82 g/mol | Base |
| Toluene | - | 100 mL | - | Solvent |
Procedure:
-
To a dry, oven-baked 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-iodobenzene (1.0 eq), piperazin-2-one (1.2 eq), cesium carbonate (2.0 eq), and Xantphos (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd₂(dba)₃ (0.01 eq) to the flask against a positive flow of inert gas.
-
Add anhydrous toluene (100 mL) via cannula or syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring under the inert atmosphere.
-
Monitor Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS. [11][12]Take small aliquots periodically, quench with water, extract with ethyl acetate, and analyze the organic layer.
-
After the reaction is complete (typically 12-24 hours, as indicated by consumption of the starting material), cool the mixture to room temperature.
-
Workup: Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate (50 mL).
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel. [11]A gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) is typically effective.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
Protocol: Kinetic Study by Reaction Sampling
This protocol outlines how to monitor the reaction rate for determining reaction orders. The procedure uses HPLC-UV for quantification.
Procedure:
-
Set up the reaction as described in Protocol 4.2 in a flask equipped with a septum for sampling.
-
Once the reaction mixture reaches the target temperature (110 °C), begin timing (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120, 180, 240 min), withdraw a small aliquot (~0.1 mL) from the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot in a labeled vial containing a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) and an internal standard. The cold solvent will stop the reaction.
-
Sample Preparation: Vortex the quenched sample, filter through a 0.22 µm syringe filter, and transfer to an HPLC vial.
-
HPLC Analysis: Analyze the samples using a validated HPLC-UV method. A reversed-phase C18 column is often suitable. [13][14]The mobile phase may consist of a gradient of acetonitrile and water. [15]Monitor the absorbance at a wavelength where the product shows strong absorbance (e.g., ~254 nm).
-
Data Processing: Integrate the peak areas for the product and the internal standard. Plot the concentration of the product versus time. The initial rate can be determined from the slope of this curve at early time points.
-
Repeat the experiment by varying the initial concentration of a single reactant or catalyst while keeping all other parameters constant.
Protocol: Product Characterization
Confirming the structure and purity of the synthesized this compound is a critical self-validating step.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Data Type | Expected Characteristics |
| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic protons as two doublets (~6.9-7.5 ppm, AA'BB' system). Aliphatic protons of the piperazinone ring as two triplets or complex multiplets (~3.2-3.8 ppm). [16] |
| ¹³C NMR | Chemical Shift (δ, ppm) | Carbonyl carbon (~165-170 ppm). Aromatic carbons (~115-150 ppm). Aliphatic carbons (~40-55 ppm). [17] |
| FTIR | Wavenumber (cm⁻¹) | Strong C=O (amide) stretch (~1650-1680 cm⁻¹). C-N stretches, aromatic C=C stretches (~1400-1600 cm⁻¹). |
| HRMS | m/z | Calculation for C₁₀H₁₁BrN₂O: [M+H]⁺ should match the theoretical exact mass, confirming the elemental composition. |
Data Presentation and Interpretation
Kinetic data from the experiments in Protocol 4.3 should be tabulated and plotted to determine reaction orders.
Table 3: Representative (Hypothetical) Kinetic Data
| Experiment | [Aryl Halide] (M) | [Piperazinone] (M) | [Pd Catalyst] (mM) | Initial Rate (M/s) |
| 1 (Baseline) | 0.10 | 0.12 | 1.0 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.12 | 1.0 | 3.1 x 10⁻⁵ |
| 3 | 0.10 | 0.24 | 1.0 | 1.6 x 10⁻⁵ |
| 4 | 0.10 | 0.12 | 2.0 | 3.0 x 10⁻⁵ |
Interpretation:
-
Effect of Aryl Halide: Doubling the concentration of the aryl halide (Exp. 2 vs. 1) approximately doubles the initial rate. This suggests the reaction is first-order with respect to the aryl halide, consistent with oxidative addition being the rate-determining step.
-
Effect of Piperazinone: Doubling the concentration of the piperazinone (Exp. 3 vs. 1) has a negligible effect on the initial rate. This suggests the reaction is zero-order with respect to the piperazinone, implying that its coordination and deprotonation occur after the rate-limiting step.
-
Effect of Catalyst: Doubling the catalyst concentration (Exp. 4 vs. 1) doubles the rate, indicating the reaction is first-order with respect to the catalyst, as expected for a catalytic process.
This type of analysis provides strong evidence supporting the proposed mechanistic cycle where oxidative addition is the slowest, rate-determining step.
Conclusion
This application note has detailed the synthesis of this compound using the Buchwald-Hartwig amination, a robust and versatile method for C-N bond formation. By providing comprehensive, step-by-step protocols for synthesis, purification, characterization, and kinetic analysis, we have established a framework for a thorough mechanistic investigation. The described analytical procedures ensure the trustworthiness of the results through self-validation. The insights gained from such studies are invaluable for optimizing reaction conditions, expanding substrate scope, and applying this powerful reaction to the synthesis of novel and complex molecular targets in pharmaceutical research.
References
- Benchchem. Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
- ACS Publications. Rationalizing Product Formation in Piperazine Degradation: A Computational Study. Industrial & Engineering Chemistry Research.
- ChemicalBook. 1-(4-Bromophenyl)piperazine synthesis.
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Fisher Scientific. SAFETY DATA SHEET.
- PMC - NIH. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
- DTU Orbit. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
- ChemTrack.org. Safety Guideline.
- ResearchGate. (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Benchchem. Technical Support Center: Purification of Piperazine-Containing Compounds.
- Acros Organics. 4-Bromoaniline - SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Wikipedia. Buchwald–Hartwig amination.
- PMC - NIH. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines.
- ACS Publications. Response to “Comment on: 'Rationalizing Product Formation in Piperazine Degradation: A Computational Study'”. Industrial & Engineering Chemistry Research.
- Wikipedia. Ullmann condensation.
- ChemBK. 1-(4-Bromophenyl)piperazine.
- ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
- MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
- ACS Publications. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters.
- MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
- Benchchem. Cross-Validation of Analytical Techniques for the Characterization of 1-Acetylpiperazine: A Comparative Guide.
- ACS Publications. Comment on: “Rationalizing Product Formation in Piperazine Degradation: A Computational Study”. Industrial & Engineering Chemistry Research.
- SynArchive. Ullmann Condensation.
- NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination.
- ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- The Journal of Organic Chemistry. Mechanism of the Ullmann Condensation1.
- Organic Chemistry Portal. Ullmann Reaction.
- JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
- ResearchGate. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
- UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Molbank. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.
- Molbank. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.
- Tokyo Chemical Industry (India) Pvt. Ltd. 1-(4-Bromophenyl)piperazine 66698-28-0.
- ResearchGate. A general and convenient synthesis of N-aryl piperazines.
- PubChem. 1-(4-Bromophenyl)-4-methylpiperazine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. chemtrack.org [chemtrack.org]
- 11. benchchem.com [benchchem.com]
- 12. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-(4-Bromophenyl)piperazin-2-one as a Building Block for Central Nervous System (CNS) Drugs
Introduction: The Strategic Importance of the Arylpiperazin-2-one Scaffold in CNS Drug Discovery
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2][3] Its unique physicochemical properties, including two basic nitrogen atoms that allow for modulation of solubility and receptor interactions, make it a versatile building block.[4] Within this esteemed class of heterocycles, the 1-arylpiperazin-2-one moiety has emerged as a particularly valuable pharmacophore. The introduction of a carbonyl group at the 2-position of the piperazine ring imparts a distinct conformational rigidity and alters the electronic properties compared to the more flexible piperazine scaffold. This modification can lead to enhanced selectivity and potency for specific CNS targets.
This guide provides a comprehensive overview of 1-(4-bromophenyl)piperazin-2-one as a key building block in the synthesis of CNS-active agents. The presence of the bromophenyl group offers a strategic advantage, providing a reactive handle for further molecular elaboration through various cross-coupling reactions, thus enabling the exploration of a wide chemical space in drug discovery programs.[5] These application notes are designed for researchers, medicinal chemists, and drug development professionals, offering detailed synthetic protocols, characterization data, and an exploration of the therapeutic potential of derivatives of this versatile scaffold.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrN₂O | [6] |
| Molecular Weight | 255.11 g/mol | [6] |
| Appearance | White to off-white solid | [5] |
| Melting Point | Not explicitly available for the free base. | |
| Solubility | Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water. | [5] |
| Predicted XlogP | 1.3 | [6] |
Safety and Handling:
This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood.[7] Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Synthesis of this compound: A Practical Protocol
The N-arylation of piperazin-2-one is a key transformation for the synthesis of the title compound. While several methods exist for the formation of C-N bonds, the Buchwald-Hartwig amination and the Ullmann condensation are two of the most powerful and widely used techniques in modern organic synthesis.[8][9][10] Below are detailed protocols for these two influential methods, adapted for the synthesis of this compound.
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[9]
Caption: Buchwald-Hartwig Amination Workflow.
Protocol:
Materials:
-
Piperazin-2-one (1.2 equiv.)
-
1-Bromo-4-iodobenzene (1.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv.)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add piperazin-2-one, 1-bromo-4-iodobenzene, and cesium carbonate.
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium catalyst and ligand in anhydrous toluene.
-
Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous toluene to the flask via syringe, followed by the catalyst/ligand solution.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Rationale for Experimental Choices:
-
Palladium Source and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N bond formation, particularly with challenging substrates.[11]
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is well-suited for this transformation.
-
Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig reactions.
Method 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, typically employing a copper catalyst. Modern variations of this reaction have improved its scope and efficiency.[6][10]
Protocol:
Materials:
-
Piperazin-2-one (1.5 equiv.)
-
1-Bromo-4-iodobenzene (1.0 equiv.)
-
Copper(I) iodide (CuI) (10 mol%)
-
L-Proline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add piperazin-2-one, 1-bromo-4-iodobenzene, CuI, L-proline, and potassium carbonate.
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into a mixture of ice and water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Rationale for Experimental Choices:
-
Copper Catalyst and Ligand: The use of CuI with a simple and inexpensive ligand like L-proline has been shown to be effective for Ullmann-type couplings.
-
Base: Potassium carbonate is a cost-effective and efficient base for this reaction.
-
Solvent: DMSO is a polar aprotic solvent that is well-suited for Ullmann condensations.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are expected analytical data based on the structure and data from closely related compounds.[12][13][14]
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (AA'BB' system) in the range of δ 6.8-7.5 ppm. Methylene protons of the piperazinone ring as multiplets in the range of δ 3.0-4.0 ppm. An NH proton signal (if not exchanged) as a broad singlet. |
| ¹³C NMR | Aromatic carbons in the range of δ 115-150 ppm. Carbonyl carbon around δ 165-175 ppm. Methylene carbons of the piperazinone ring in the range of δ 40-60 ppm. |
| FT-IR (cm⁻¹) | N-H stretch (if present) around 3200-3400 cm⁻¹. C=O stretch (amide) around 1650-1680 cm⁻¹. C-N stretch around 1200-1350 cm⁻¹. C-Br stretch in the fingerprint region. |
| Mass Spec (ESI) | [M+H]⁺ at m/z 255/257 (isotopic pattern for bromine). |
Application in the Synthesis of CNS Drugs
The this compound scaffold is a valuable precursor for the synthesis of a variety of CNS-active agents, primarily those targeting serotonergic and dopaminergic pathways.[2][3] The bromine atom serves as a versatile handle for introducing further molecular diversity through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the synthesis of a library of compounds for structure-activity relationship (SAR) studies.
Exemplary Synthetic Application: Towards Elopiprazole Analogs
Elopiprazole is an antagonist at dopamine D2 and D3 receptors and an agonist at serotonin 1A receptors, highlighting the potential of arylpiperazine derivatives in treating neurological disorders.[15][16] While the direct synthesis of elopiprazole from this compound is not explicitly documented, the building block can be utilized to create structurally related analogs for further pharmacological evaluation.
The following scheme illustrates a hypothetical synthetic route to an elopiprazole analog, demonstrating the utility of this compound.
Caption: Synthetic strategy for Elopiprazole analogs.
Protocol for Suzuki Coupling (Illustrative):
-
To a flask, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv.).
-
Add a solvent mixture (e.g., toluene/ethanol/water).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Perform an aqueous workup and purify the product by column chromatography.
This biaryl intermediate can then undergo N-alkylation at the second nitrogen of the piperazinone ring to introduce various side chains, allowing for the fine-tuning of pharmacological activity.
Structure-Activity Relationships and Mechanistic Insights
Arylpiperazine derivatives are well-known for their interaction with G-protein coupled receptors (GPCRs) in the CNS, particularly serotonin (5-HT) and dopamine (D) receptors.[2] The structural modifications on the aryl ring, the piperazine core, and the substituent on the second nitrogen atom all play crucial roles in determining the affinity and selectivity for these receptors.
-
Aryl Group: The nature and substitution pattern of the aryl group at the N1 position significantly influence receptor binding. Electron-withdrawing or -donating groups can modulate the electronic properties of the piperazine nitrogen and impact interactions with the receptor.
-
Piperazin-2-one Core: The lactam functionality introduces a planar amide bond, which can act as a hydrogen bond acceptor and restrict the conformational flexibility of the ring. This can lead to higher selectivity for specific receptor subtypes compared to the more flexible piperazine ring.
-
N4-Substituent: The substituent at the N4 position is often a long chain connecting to another cyclic moiety. The length and nature of this linker are critical for optimal receptor engagement and can influence the agonist/antagonist profile of the compound.[17]
Derivatives of 1-arylpiperazin-2-one are being investigated for their potential as anxiolytics, antidepressants, and antipsychotics, with their mechanism of action often involving the modulation of serotonergic and dopaminergic neurotransmission.[17][18]
Conclusion
This compound is a strategically important building block for the synthesis of novel CNS drug candidates. Its straightforward synthesis via modern cross-coupling methodologies, coupled with the versatility of the bromine handle for further derivatization, makes it an attractive starting material for medicinal chemists. The unique structural features of the 1-arylpiperazin-2-one scaffold offer the potential for developing next-generation CNS therapies with improved efficacy and side-effect profiles. The protocols and data presented in this guide are intended to facilitate the use of this valuable building block in advancing CNS drug discovery.
References
- Santana, I. G. C., de Souza Almeida, L., da Silva Moreira, L. K., de Carvalho, F. S., Menegatti, R., da Rocha, A. L. B., & da Silva, T. H. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 100(7), 675-684. [Link]
- Santana, I. G. C., de Souza Almeida, L., da Silva Moreira, L. K., de Carvalho, F. S., Menegatti, R., da Rocha, A. L. B., & da Silva, T. H. (2022). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology. [Link]
- ResearchGate. (n.d.). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Request PDF. [Link]
- Mastromarino, M., Niso, M., Abate, C., Berardi, F., & Leopoldo, M. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Pharmaceuticals, 15(2), 221. [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information for: A general and efficient copper-catalyzed synthesis of internal alkynes. [Link]
- Poplawska, M., & Gornowicz, A. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. [Link]
- Li, S., Zhang, Y., & Wang, J. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872. [Link]
- Teodori, E., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Goti, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5521. [Link]
- Kaur, M., & Singh, M. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(10), 963-987. [Link]
- Petkovic, M., Kusljevic, D., Jovanovic, M., Jovanovic, P., Tasic, G., Simic, M., & Savic, V. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55(18), 2911-2920. [Link]
- Stojković, J., Tomasic, T., & Peterlin Masic, L. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society, 87(3), 325-341. [Link]
- Wikipedia. (2023, December 19).
- Wikipedia. (2023, October 29).
- Google Patents. (n.d.).
- Piras, M., Sanna, F., & Garella, D. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2975-2983. [Link]
- WorldOfChemicals. (n.d.). 1-(4-Bromophenyl)
- Kashani, S. K., Jessiman, J. E., & Gupton, B. F. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 89-94. [Link]
- Lee, S. H., Kim, H. J., & Kim, J. N. (2019). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Tetrahedron Letters, 60(36), 151034. [Link]
- Sharma, R., & Kumar, V. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 5(11), 4667-4676. [Link]
- The Royal Society of Chemistry. (n.d.).
- PubChem. (n.d.). This compound hydrochloride. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. nbinno.com [nbinno.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. guidechem.com [guidechem.com]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 12. rsc.org [rsc.org]
- 13. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]
- 14. rsc.org [rsc.org]
- 15. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN105440026A - Elopiprazole preparation method - Google Patents [patents.google.com]
- 17. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdnsciencepub.com [cdnsciencepub.com]
Application Note: A Workflow for Characterizing the In Vitro Biological Activity of Novel Phenylpiperazinone Analogs
Here are the detailed Application Notes and Protocols for utilizing 1-(4-Bromophenyl)piperazin-2-one in cell-based assays.
Introduction: The Piperazine Scaffold and Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer, antipsychotic, and antiviral agents.[1][2][3] Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates.[1] Modifications to the piperazine nucleus can lead to significant shifts in biological activity, making the exploration of novel derivatives a fertile ground for drug discovery.[2][4]
This document provides a comprehensive, field-proven workflow for the initial biological characterization of novel piperazine derivatives, using This compound as a representative example. As a new chemical entity, its biological effects are largely uncharacterized. The following protocols are designed as a tiered, self-validating system to efficiently assess its potential cytotoxic, anti-proliferative, and pro-apoptotic activities. This workflow is ideal for researchers in academic and industrial settings seeking to profile new compounds for oncology or other therapeutic areas where cell viability modulation is a key endpoint.
The proposed workflow begins with a broad assessment of cytotoxicity to determine the compound's potency (IC50). Subsequent assays then dissect the mechanism, investigating whether the observed cytotoxicity is due to an inhibition of cell division (anti-proliferative) or an induction of programmed cell death (pro-apoptotic).
Figure 2: General workflow for an ELISA-based BrdU cell proliferation assay.
Detailed Step-by-Step Protocol
Materials:
-
BrdU Cell Proliferation Assay Kit (containing BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, TMB substrate, and wash buffers) [5]* Cells and compound as described in the MTT protocol
-
Sterile 96-well plates
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for a desired period (e.g., 24 or 48 hours) as described in the MTT protocol (steps 2.2.1 and 2.2.2).
-
-
BrdU Labeling:
-
Cell Fixation and DNA Denaturation:
-
Carefully remove the labeling medium.
-
Add 100 µL of the Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature. [5] * Scientist's Note: This step is critical. Fixation preserves cell morphology, while denaturation with an acid like HCl unwinds the DNA, exposing the incorporated BrdU to the antibody. [7][8]
-
-
Antibody Detection:
-
Remove the fixing/denaturing solution and wash the wells with wash buffer as per the kit instructions.
-
Add 100 µL of the diluted anti-BrdU primary antibody to each well.
-
Incubate for 1 hour at room temperature. [5] * Wash the wells multiple times to remove unbound primary antibody.
-
Add 100 µL of the HRP-conjugated secondary antibody solution and incubate for 1 hour at room temperature. [5]
-
-
Signal Development and Measurement:
-
Wash the wells thoroughly to remove unbound secondary antibody.
-
Add 100 µL of TMB substrate to each well. A blue color will develop.
-
Incubate for 15-30 minutes, then add 100 µL of Stop Solution (which turns the color to yellow).
-
Measure the absorbance at 450 nm within 15 minutes of adding the stop solution.
-
Data Analysis
-
Correct for Background: Subtract the average absorbance of the blank wells.
-
Calculate Percent Proliferation:
-
Percent Proliferation = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Interpretation: A dose-dependent decrease in absorbance indicates that this compound has anti-proliferative effects.
Tier 2 Protocol: Investigation of Apoptosis (Caspase-3/7 Activity Assay)
Scientific Principle
Apoptosis, or programmed cell death, is a key mechanism for eliminating damaged or unwanted cells and is a common pathway targeted by anti-cancer drugs. A hallmark of apoptosis is the activation of a family of proteases called caspases. Caspases-3 and -7 are the primary "executioner" caspases that cleave a multitude of cellular substrates, leading to the morphological and biochemical changes of apoptosis.
Luminescent "add-mix-measure" caspase assays provide a highly sensitive and straightforward method to quantify this activity. [9]The assay reagent contains a pro-luminescent substrate with the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by active caspase-3 and -7. [10]This cleavage releases a substrate for luciferase (aminoluciferin), which in turn generates a stable, "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7 in the sample. [9][10]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cohesionbio.com [cohesionbio.com]
- 6. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 7. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. promega.com [promega.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Protocol for the Synthesis of 1-(4-Bromophenyl)piperazin-2-one Derivatives via Palladium-Catalyzed Buchwald-Hartwig Amination
An Application Note from the Office of the Senior Application Scientist
Introduction: The Significance of the 1-Arylpiperazin-2-one Scaffold
The N-aryl piperazine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with significant activity in the central nervous system (CNS).[1][2] Many approved drugs for treating conditions like depression, anxiety, and psychosis incorporate this privileged scaffold.[3][4][5] The introduction of a carbonyl group at the 2-position to form a piperazin-2-one ring introduces a lactam functionality, which can alter the compound's physicochemical properties, metabolic stability, and receptor binding interactions. The 1-(4-Bromophenyl) substituent is of particular strategic importance, as the bromine atom serves as a versatile synthetic handle for subsequent cross-coupling reactions, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Historically, the formation of the critical aryl-nitrogen bond was accomplished via methods like the Ullmann condensation, which often requires harsh reaction conditions such as high temperatures and stoichiometric amounts of copper.[6][7] The advent of the Palladium-Catalyzed Buchwald-Hartwig Amination has revolutionized this field, offering a highly efficient, general, and mild method for C-N bond formation.[8][9] This reaction exhibits broad substrate scope and functional group tolerance, making it the gold standard for synthesizing N-aryl amines, including complex heterocyclic structures like piperazinones.[10][11]
This application note provides a detailed, field-proven protocol for the synthesis of 1-(4-bromophenyl)piperazin-2-one from piperazin-2-one and a suitable aryl halide using a modern Buchwald-Hartwig catalyst system. We will delve into the mechanistic principles, provide a step-by-step experimental procedure, and discuss the critical parameters that ensure a successful and reproducible outcome.
Reaction Principle: The Buchwald-Hartwig Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination lies in a well-defined palladium catalytic cycle. The process is initiated by the active Pd(0) catalyst, which undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then coordinates with the amine (piperazin-2-one). In the presence of a strong base, the amine is deprotonated to form an amido complex. The final, and often rate-limiting, step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9][12] The choice of ligand is critical; bulky, electron-rich phosphine ligands are known to accelerate the reductive elimination step and are essential for the coupling of less reactive aryl chlorides or sterically demanding amines.[9][10]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol describes the synthesis on a 10 mmol scale. All operations should be performed in a fume hood using appropriate personal protective equipment (PPE). Glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
| Reagent / Material | Formula | MW ( g/mol ) | CAS No. | Supplier Example |
| Piperazin-2-one | C₄H₈N₂O | 100.12 | 109-07-9 | Sigma-Aldrich |
| 1-Bromo-4-iodobenzene | C₆H₄BrI | 282.91 | 589-87-7 | Combi-Blocks |
| Tris(dibenzylideneacetone)dipalladium(0) | C₅₁H₄₂O₃Pd₂ | 915.72 | 51364-51-3 | Strem Chemicals |
| XantPhos | C₃₉H₃₂OP₂ | 578.62 | 161265-03-8 | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 865-48-5 | Acros Organics |
| Anhydrous Toluene | C₇H₈ | 92.14 | 108-88-3 | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific |
| Hexanes | N/A | N/A | 110-54-3 | Fisher Scientific |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | 7631-86-9 | SiliCycle |
Equipment:
-
100 mL Schlenk flask with a magnetic stir bar
-
Schlenk line or manifold for inert gas
-
Heating mantle with a temperature controller and thermocouple
-
Syringes and needles
-
Standard laboratory glassware (beakers, flasks, separatory funnel)
-
Rotary evaporator
-
Flash chromatography system
The following diagram outlines the general laboratory workflow for this synthesis.
Caption: A flowchart illustrating the key steps in the experimental protocol.
-
Flask Preparation: To an oven-dried 100 mL Schlenk flask containing a magnetic stir bar, add piperazin-2-one (1.20 g, 12.0 mmol, 1.2 equiv), 1-bromo-4-iodobenzene (2.83 g, 10.0 mmol, 1.0 equiv), sodium tert-butoxide (1.35 g, 14.0 mmol, 1.4 equiv), and XantPhos (231 mg, 0.4 mmol, 4 mol%).
-
Inerting: Add the palladium catalyst, Pd₂(dba)₃ (92 mg, 0.1 mmol, 1 mol% Pd), to the flask. Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Through the septum, add 50 mL of anhydrous toluene via a syringe.
-
Reaction: Place the flask in a heating mantle and begin vigorous stirring. Heat the reaction mixture to 110 °C. The solution will typically turn from a light yellow to a dark brown or black color.
-
Monitoring: Allow the reaction to proceed for 12-24 hours. Monitor the consumption of the starting material by taking small aliquots (via syringe) and analyzing them by TLC (e.g., 50% EtOAc/Hexanes) or LC-MS.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by slowly adding 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with 50 mL of saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue should be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate, is typically effective for separating the product.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the final product under high vacuum to yield this compound as a solid. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[13]
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Troubleshooting Tips |
| Yield | 65-85% | Low Yield: Ensure all reagents are dry and the atmosphere is completely inert. Check the quality of the palladium catalyst. Consider a different ligand/base combination if necessary. |
| Purity | >95% after chromatography | Impure Product: Incomplete reaction may leave starting materials. Optimize chromatography gradient for better separation. Di-arylation product may form if piperazin-2-one is the limiting reagent. |
| Appearance | White to off-white solid | Dark/Oily Product: Residual palladium catalyst or decomposition products. Ensure thorough purification. |
| Reaction Time | 12-24 hours | Stalled Reaction: Catalyst may have decomposed. Consider using a more robust pre-catalyst. The aryl halide may be unreactive; aryl bromides are generally suitable, but aryl chlorides may require specialized ligands (e.g., biaryl phosphines). |
Causality Behind Component Selection:
-
Aryl Halide: 1-Bromo-4-iodobenzene is chosen for its high reactivity at the C-I bond, ensuring selective coupling while preserving the C-Br bond for future functionalization. The order of reactivity is I > Br > Cl.[9]
-
Catalyst System (Pd₂(dba)₃ / XantPhos): This is a robust and versatile system. Pd₂(dba)₃ is a stable Pd(0) source. XantPhos is a bidentate ligand with a large "bite angle," which is known to promote the desired reductive elimination step and suppress side reactions.[9][10]
-
Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the N-H of the piperazin-2-one's amide/amine functionality to form the active nucleophile. Weaker bases like K₂CO₃ are often insufficient for this transformation.[11]
-
Solvent (Toluene): A non-polar, aprotic solvent with a high boiling point is ideal for this reaction, as it solubilizes the reagents and allows for the necessary reaction temperature without participating in the reaction.
Safety and Handling Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a fume hood. Avoid inhalation of dust.
-
Sodium tert-butoxide: This is a strong base that is corrosive and moisture-sensitive. Handle under an inert atmosphere and wear appropriate gloves and eye protection.
-
Solvents: Toluene and ethyl acetate are flammable. Keep away from ignition sources.
-
Aryl Halides: 1-Bromo-4-iodobenzene is an irritant. Avoid skin and eye contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Palladium-Catalyzed Buchwald-Hartwig Amination is a superior and highly reliable method for the synthesis of this compound. The protocol detailed herein utilizes a commercially available and efficient catalyst system, providing a clear pathway to this valuable building block in high yield and purity. By understanding the roles of the catalyst, ligand, and base, researchers can confidently apply and adapt this methodology for the creation of diverse libraries of piperazin-2-one derivatives, accelerating efforts in drug discovery and development.
References
- Molecules. (2021). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring.
- Molecules. (2001). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands.
- Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Molecules. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.
- Wikipedia.
- Current Organic Synthesis. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Wikipedia.
- Organic Letters. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
- Molecules. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- The Journal of Organic Chemistry. (2022). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
- PubChemLite. This compound hydrochloride (C10H11BrN2O). [Link]
- Acta Poloniae Pharmaceutica. (2001). Synthesis of new derivatives of 1-alkyl-2-aryl-1H-2,3-dihydroimidazo[1,2-a]pyrimidin-5-one active in CNS. Part 2. Synthesis and results of preliminary pharmacological screening of 7-(substituted)amino-1-alkyl-2-aryl-1H-2,3-dihydroimidazo[1,2-a]pyrimidin-5- ones. PubMed. [Link]
- Journal of Organic Chemistry. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- BYJU'S. Ullmann Reaction. [Link]
- Organic & Biomolecular Chemistry. (2015). Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. RSC Publishing. [Link]
- Organic Chemistry Portal. Ullmann Reaction. [Link]
- Organic Chemistry Frontiers. (2018). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. RSC Publishing. [Link]
- Organic Letters. (2005). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines.
- Molecules. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Organic Letters. (2005). Palladium-catalyzed tandem N-arylation/carboamination reactions for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines. PubMed. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PubChemLite - this compound hydrochloride (C10H11BrN2O) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Bromophenyl)piperazin-2-one
Welcome to the technical support guide for the synthesis of 1-(4-Bromophenyl)piperazin-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. The primary synthetic route discussed is the Palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for forming the critical C-N bond in the target molecule.[1][2]
Introduction: The Synthetic Challenge
The N-arylation of piperazin-2-one presents a unique set of challenges. As a cyclic amide (lactam), the nucleophilicity of the nitrogen atom is reduced compared to a typical secondary amine.[3] Achieving high yields requires a carefully optimized catalytic system that can overcome this lower reactivity while minimizing side reactions. The Buchwald-Hartwig amination has become the gold standard for this transformation due to its broad functional group tolerance and the continuous development of highly active catalyst systems.[1][4] This guide will address the most frequently encountered problems in this reaction and provide validated, step-by-step solutions.
Troubleshooting Guide & FAQs
Question 1: My reaction shows low to no conversion of starting materials. What are the likely causes and how can I fix it?
Low or no product formation is the most common issue and typically points to a problem with the catalytic cycle. The efficiency of the Buchwald-Hartwig reaction is highly dependent on the interplay between the palladium source, ligand, base, and solvent.[5]
Potential Cause 1: Catalyst System Inactivity
-
Explanation of Causality: The palladium catalyst must be in the active Pd(0) state to initiate the catalytic cycle by undergoing oxidative addition with the 4-bromophenyl halide.[6] If the precatalyst is not properly activated or if the active catalyst is poisoned (e.g., by oxygen), the reaction will stall. The choice of ligand is critical; bulky, electron-rich phosphine ligands are essential for stabilizing the palladium center and promoting the key steps of oxidative addition and reductive elimination.[4] Different "generations" of ligands and precatalysts have been developed to improve activity, stability, and substrate scope.[1]
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: The reaction is highly sensitive to oxygen. Ensure your reaction vessel (e.g., a Schlenk tube) was properly oven-dried and that the solvent was rigorously degassed. The entire setup should be maintained under a positive pressure of an inert gas like Argon or Nitrogen.
-
Evaluate Your Ligand: For coupling a secondary lactam, a sterically hindered, electron-rich dialkylbiaryl phosphine ligand such as XPhos, RuPhos, or BrettPhos is often required.[4] If you are using an older generation ligand like BINAP, it may not be active enough for this challenging substrate.[1]
-
Potential Cause 2: Inappropriate Base Selection
-
Explanation of Causality: The base serves to deprotonate the piperazin-2-one, forming the amide anion which then coordinates to the palladium center.[4] If the base is too weak, deprotonation will be slow or incomplete, halting the reaction. Conversely, a base that is too strong can sometimes lead to substrate or product degradation. The physical properties of the base, such as its solubility, also play a crucial role.[3]
-
Troubleshooting Steps:
-
Switch to a Stronger Base: For lactam N-arylation, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.
-
Consider an Alternative Strong Base: If NaOt-Bu is not effective or causes side reactions, consider other bases like lithium bis(trimethylsilyl)amide (LHMDS).
-
Use Weaker Bases for Sensitive Substrates: In cases where the starting materials or product are sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this often requires higher reaction temperatures and longer reaction times.[3][8]
-
Data Table 1: Comparison of Common Buchwald-Hartwig Reaction Parameters
| Component | Common Options | Key Considerations |
|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Requires in situ activation with ligand; can be less consistent. |
| Pre-catalyst | XPhos-Pd-G3, RuPhos-Pd-G3 | More stable, reliable, and highly active for challenging substrates.[3] |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands are crucial for lactam arylation.[4] |
| Base | NaOt-Bu, LHMDS | Strong bases; highly effective but can have limited functional group tolerance.[3] |
| Cs₂CO₃, K₃PO₄ | Weaker bases; better for sensitive substrates but may require higher temperatures.[3] |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous. Toluene and dioxane are common for higher temperature reactions.[5] |
Question 2: My reaction is producing significant side products, primarily the hydrodehalogenated starting material (bromobenzene). How can I prevent this?
The formation of bromobenzene is a common side reaction known as hydrodehalogenation.
-
Explanation of Causality: This side reaction can occur through a competing pathway where an intermediate palladium-hydride species is formed, which then reductively eliminates with the aryl halide to produce the arene. It can also arise from a slow reductive elimination step, allowing for side reactions to occur.[1] The choice of ligand and base can significantly influence the rates of the desired productive cycle versus these off-cycle reactions.
-
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for minimizing hydrodehalogenation.
Question 3: The reaction works, but the final purification is difficult. How can I improve the purity of my final product?
Purification challenges often stem from incomplete reactions or the formation of closely-related impurities that are difficult to separate by standard column chromatography.
-
Explanation of Causality: Residual starting materials (piperazin-2-one and 4-bromoaniline) or side products like biaryl compounds can have polarities similar to the desired product, leading to co-elution. Optimizing the reaction to drive it to full conversion is the best strategy to simplify purification.
-
Recommended Actions:
-
Monitor for Full Conversion: Before stopping the reaction, ensure the limiting reagent is fully consumed by TLC or LC-MS. If the reaction has stalled, a small, fresh portion of the catalyst and ligand can sometimes restart it.
-
Aqueous Workup: Perform a thorough aqueous workup. Dilute the reaction mixture with a solvent like ethyl acetate and wash with water and then brine. This can help remove inorganic salts and highly polar starting materials.[5]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method to remove minor impurities. Experiment with different solvent systems (e.g., ethyl acetate/heptane, dichloromethane/heptane[9]).
-
Acid/Base Extraction: Consider an acid wash (e.g., dilute HCl) to remove any unreacted basic starting materials, followed by a base wash (e.g., NaHCO₃ solution). Be cautious, as the product itself has basicity and could be affected.
-
Optimize Chromatography: If column chromatography is necessary, use a shallow gradient of eluents and consider high-performance flash chromatography for better separation.
-
Experimental Protocol: Optimized Buchwald-Hartwig Synthesis
This protocol provides a robust starting point for the synthesis. Researchers should perform small-scale test reactions to fine-tune conditions for their specific setup.[10]
Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig N-arylation.
Materials:
-
Piperazin-2-one (1.0 equiv)
-
1-Bromo-4-iodobenzene (1.1 equiv)
-
XPhos Pd G3 precatalyst (1-2 mol%)
-
XPhos (1-2 mol%)
-
Sodium tert-butoxide (1.5 equiv)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Add piperazin-2-one, 1-bromo-4-iodobenzene, XPhos Pd G3 precatalyst, XPhos ligand, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots (via syringe) and analyzing by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
References
- Direct Palladium-Catalyzed β-Arylation of Lactams. (2018). Angewandte Chemie International Edition.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. (2025). ResearchGate.
- Use of base metals in Buchwald-Hartwig coupling. (2025). ACS GCI Pharmaceutical Roundtable.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable.
- CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine. (2021). Google Patents.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- 1-(4-Bromophenyl)piperazine. (2024). ChemBK.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
- Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
- Palladium-Catalyzed N-Arylation of Iminodibenzyls and Iminostilbenes With Aryl- And Heteroaryl Halides. (2016). Chemistry.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed N-Arylation of Iminodibenzyls and Iminostilbenes with Aryl- and Heteroaryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 9. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1-(4-Bromophenyl)piperazin-2-one Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the N-arylation of piperazin-2-one. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the synthesis of this compound, which is typically achieved via a Palladium-catalyzed cross-coupling reaction.
Q1: What is the primary synthetic route for this compound, and what are its key components?
A1: The most prevalent and versatile method is the Buchwald-Hartwig amination.[1][2] This is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine.[3] For this specific synthesis, the key components are:
-
Aryl Halide: 1,4-dibromobenzene or a related 4-bromophenyl precursor.
-
Amine: Piperazin-2-one.
-
Catalyst System: A palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, RuPhos).
-
Base: A non-nucleophilic base, typically Sodium tert-butoxide (NaOtBu) or Potassium Carbonate (K₂CO₃).[4]
-
Solvent: An anhydrous aprotic solvent like toluene or dioxane.
Q2: My reaction has stalled, with significant starting material remaining. What are the most critical factors to investigate first?
A2: Incomplete conversion is a frequent issue, often stemming from catalyst deactivation or suboptimal conditions. The first points of inspection should be:
-
Atmosphere Integrity: The Pd(0) catalytic species is highly sensitive to oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). All reagents and solvents should be thoroughly degassed.[3]
-
Reagent Quality:
-
Solvents: Use anhydrous grade solvents. Trace water can hydrolyze the base and interfere with the catalyst.
-
Base: Sodium tert-butoxide is hygroscopic. Use a freshly opened bottle or a sample stored in a glovebox.
-
Piperazin-2-one: Ensure it is pure and dry.
-
-
Catalyst and Ligand Integrity: Phosphine ligands can be air-sensitive. Store and handle them under inert conditions. If you are generating the catalyst in situ, ensure the palladium source and ligand are pre-mixed to form the active complex before adding the substrates.[5]
Q3: I've observed a significant side product with a mass corresponding to the loss of bromine and addition of a hydrogen ([M-Br+H]). What is this impurity and why does it form?
A3: This is a classic side product of Buchwald-Hartwig reactions known as a hydrodehalogenation product.[1] In this case, it would be 1-phenylpiperazin-2-one. It arises from a competing pathway in the catalytic cycle where a palladium-hydride species is formed, which then reductively eliminates with the aryl halide to replace the bromine with hydrogen. This is often exacerbated by elevated temperatures or suboptimal ligand choice.
Q4: Can I use a weaker base like potassium carbonate instead of sodium tert-butoxide?
A4: Yes, weaker bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ can be used and are often necessary for substrates with base-sensitive functional groups.[4] However, be aware of the trade-offs:
-
Reaction Rate: Weaker bases generally lead to slower reaction rates, potentially requiring higher temperatures or longer reaction times.
-
Catalyst System: The choice of ligand is crucial when using weaker bases. Certain ligands are specifically designed to promote catalysis under these milder conditions.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Mitigating the Hydrodehalogenation Side Product
The formation of 1-phenylpiperazin-2-one is one of the most common yield-reducing side reactions.
Confirming the presence of the hydrodehalogenated product requires careful analytical work.
| Analytical Technique | Expected Result for this compound | Expected Result for 1-Phenylpiperazin-2-one (Side Product) |
| Mass Spectrometry (ESI+) | [M+H]⁺ ≈ 241.0/243.0 (Characteristic 1:1 isotopic pattern for Bromine) | [M+H]⁺ ≈ 163.1 (Loss of Br, gain of H) |
| ¹H NMR (400 MHz, CDCl₃) | Aromatic signals appear as two distinct doublets (AA'BB' system), ~7.4 ppm and ~6.8 ppm. | Aromatic signals appear as a more complex multiplet between ~6.9-7.3 ppm. |
| TLC (50% EtOAc/Hexanes) | Lower Rf value. | Higher Rf value (less polar). |
The hydrodehalogenation side reaction competes directly with the desired C-N bond formation. It typically occurs via β-hydride elimination from the alkoxide base or from trace water, generating a Pd-H species that intercepts the aryl halide.
Caption: Systematic workflow for troubleshooting low-yield reactions.
Detailed Checklist for Root Cause Analysis:
-
Inert Atmosphere:
-
Did you use a robust degassing method (e.g., 3x freeze-pump-thaw cycles for solvents)?
-
Are all glassware connections tight and leak-free?
-
For maximum reproducibility, are sensitive reagents handled in a glovebox?
-
-
Reagent Purity:
-
Solvent: Toluene is a common choice. Ensure it's passed through a purification system or is a fresh bottle of anhydrous grade.
-
Base: NaOtBu should be a fine, white powder. Clumps or discoloration indicate decomposition.
-
Substrates: Impurities in either the piperazin-2-one or the aryl bromide can act as catalyst poisons. [6]Consider recrystallization or column chromatography if purity is uncertain.
-
-
Catalyst System:
-
Palladium Source: The quality of Pd₂(dba)₃ can vary. If in doubt, try a different batch or a different precursor like Pd(OAc)₂.
-
Ligand:Palladium Ratio: The optimal ratio is critical and typically ranges from 1:1 to 2:1. An incorrect ratio can lead to inactive species.
-
Part 3: Analytical and Purification Protocols
Protocol 1: HPLC-UV Method for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is an essential tool for monitoring reaction progress and assessing final purity. [7]
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for aromatic, moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation of the piperazinone nitrogen, leading to sharper peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent for reverse-phase chromatography. |
| Gradient | Start at 10% B, ramp to 95% B over 15 min, hold for 2 min, return to 10% B | A standard gradient to elute starting materials, intermediates, and the final product within a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temperature | 35 °C | Elevated temperature improves peak shape and reduces viscosity. |
| Detection (UV) | 254 nm | The bromophenyl moiety provides strong UV absorbance at this wavelength. |
| Injection Volume | 5 µL | A small volume prevents column overloading. |
Sample Preparation: Dilute a small aliquot of the reaction mixture (~1-2 µL) in 1 mL of acetonitrile. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: Purification by Column Chromatography
Purifying this compound can be challenging due to the polarity of the amide group.
-
Slurry Preparation: After workup, concentrate the crude product. For best results, adsorb the crude oil/solid onto a small amount of silica gel (~2-3x the mass of the crude material) by dissolving it in a minimal amount of DCM or EtOAc and then evaporating the solvent.
-
Column Packing: Dry pack the column with silica gel, then wet pack with the starting eluent.
-
Eluent System: A gradient system is often most effective.
-
Start: Begin with a low polarity mobile phase (e.g., 20% Ethyl Acetate in Hexanes) to elute non-polar impurities like the dehalogenated side product.
-
Gradient: Gradually increase the polarity by increasing the percentage of Ethyl Acetate. The desired product will typically elute at around 40-60% Ethyl Acetate in Hexanes.
-
For highly polar impurities: A small amount of methanol (1-2%) can be added to the Ethyl Acetate to flush the column at the end.
-
-
Fraction Analysis: Monitor the fractions carefully by TLC. Combine pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- U.S. Department of Justice, Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. [Link]
- ChemBK. (2024). 1-(4-Bromophenyl)piperazine. [Link]
- Reddit user discussion. (2023).
- Name-Reaction.com. (n.d.).
- Kwan, M. H., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Chemistry LibreTexts. (2023).
- U.S. Department of Justice, Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. [Link]
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
- ResearchGate. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]
- National Institutes of Health. (2019). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. [Link]
- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]
- National Institutes of Health. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
- National Institutes of Health. (2001). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. [Link]
- ResearchGate. (2021).
- PubMed. (2009). Design, synthesis and pharmacological evaluation of new 1-[3-(4-arylpiperazin-1-yl)-2-hydroxy-propyl]-3,3-diphenylpyrrolidin-2-one derivatives with antiarrhythmic, antihypertensive, and alpha-adrenolytic activity. [Link]
- PubMed. (2012). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. [Link]
- National Institutes of Health. (2013).
- ACS Publications. (2023).
- National Institutes of Health. (2021). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. [Link]
- University of Windsor. (n.d.).
- ResearchGate. (2019). A General and Convenient Synthesis of N-Aryl Piperazines. [Link]
- FDA Global Substance Registration System. (n.d.). 1-(4-BROMOPHENYL)PIPERAZINE. [Link]
- PubChem. (n.d.). 1-(4-Bromophenyl)piperazine. [Link]
- Wiley Online Library. (2019). Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4-Diazepanones. [Link]
- Wiley Analytical Science. (2019).
- Google Patents. (n.d.).
- National Institutes of Health. (2022). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
- United Nations Office on Drugs and Crime. (n.d.).
Sources
Overcoming solubility issues with 1-(4-Bromophenyl)piperazin-2-one
Introduction: A Strategic Guide to a Challenging Compound
Welcome to the technical support guide for 1-(4-Bromophenyl)piperazin-2-one. As a research community, we frequently encounter promising molecules that present significant formulation challenges. This compound, with its high lipophilicity driven by the bromophenyl group, is a classic example of a compound where solubility can be a major hurdle to obtaining reliable and reproducible experimental data.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you may be facing at the bench. We will move from fundamental characterization to advanced solubilization techniques, explaining the scientific rationale behind each step. Our goal is to empower you with a systematic workflow to overcome solubility limitations and unlock the full potential of this compound in your research.
FAQ 1: What are the predicted physicochemical properties of this compound and how do they impact its solubility?
Answer:
Understanding the inherent physicochemical properties of a compound is the first step in designing a rational solubilization strategy. While extensive experimental data for this specific molecule is not widely published, we can predict its behavior based on its structure.
The molecule consists of a polar piperazin-2-one ring and a non-polar, lipophilic bromophenyl group. The presence of the large, hydrophobic bromophenyl moiety is the primary driver of its poor aqueous solubility. Compounds with these characteristics are often classified as "brick-dust" APIs due to their high crystallinity and low solubility.[1]
Here is a summary of its known and predicted properties:
| Property | Value / Prediction | Implication for Solubility |
| Molecular Formula | C₁₀H₁₁BrN₂O | - |
| Molecular Weight | 255.11 g/mol | Moderate molecular weight. |
| Appearance | White to off-white solid | Suggests a crystalline structure which can limit dissolution.[1] |
| Predicted pKa | ~7.5 - 8.5 (for the secondary amine) | The secondary amine in the piperazine ring can be protonated. This provides a critical opportunity to increase aqueous solubility by lowering the pH.[2] |
| Predicted LogP | ~2.0 - 2.5 | A positive LogP value indicates higher solubility in lipids than in water (lipophilicity), confirming its hydrophobic nature.[3] |
| Water Solubility | Predicted to be very low | The dominant bromophenyl group limits interaction with water molecules.[4][5] |
| Organic Solvent Solubility | Expected to be soluble in polar aprotic solvents | Solvents like DMSO, DMF, and Dichloromethane are likely to be effective.[6] |
FAQ 2: I am starting my experiments. How do I perform an initial solvent screening to establish baseline solubility?
Answer:
A systematic solvent screening is crucial to identify a suitable starting point. This involves testing the compound's solubility in a range of common laboratory solvents, from non-polar to highly polar. This process will help you identify appropriate solvents for creating a high-concentration stock solution, which can then be diluted into your experimental medium.
The general principle is that "like dissolves like." Given the compound's lipophilic nature, it is expected to be more soluble in organic solvents.[7]
Protocol 1: Small-Scale Solubility Screening
-
Preparation: Aliquot 1-2 mg of this compound into several small, labeled glass vials.
-
Solvent Addition: Add a small, precise volume (e.g., 100 µL) of a test solvent to the first vial.
-
Mixing: Vortex the vial vigorously for 1-2 minutes. Use of a sonicating water bath can also help break up particles and accelerate dissolution.[8]
-
Observation: Visually inspect the solution against a dark background. Look for any undissolved particles.
-
Titration: If the compound dissolves completely, record the concentration (e.g., >10 mg/mL). If it does not, add another 100 µL of the solvent, vortex again, and re-observe. Repeat this process until the compound is fully dissolved or a large volume of solvent has been added, indicating poor solubility.
-
Test Solvents: A recommended panel of solvents is provided below. Always start with less toxic solvents before moving to more aggressive ones.
| Solvent | Class | Typical Use in Research | Safety Considerations |
| Water / PBS (pH 7.4) | Aqueous Buffer | Cell culture, in-vivo studies | Baseline for aqueous solubility |
| Ethanol (EtOH) | Polar Protic | Co-solvent for aqueous solutions | Generally safe for cell culture at <1% v/v |
| Propylene Glycol (PG) | Polar Protic | Co-solvent, vehicle for in-vivo studies | Generally recognized as safe (GRAS) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High-concentration stock solutions | Can be toxic to cells at >0.5% v/v; use with caution |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Alternative to DMSO for stock solutions | Higher toxicity than DMSO; handle in a fume hood |
| Dichloromethane (DCM) | Non-polar | Organic synthesis, extraction | Volatile and toxic; for chemical work only |
Troubleshooting Workflow: A Step-by-Step Guide
The following diagram outlines a logical progression for tackling solubility issues with this compound.
Sources
- 1. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. chembk.com [chembk.com]
- 5. guidechem.com [guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. ijpbr.in [ijpbr.in]
- 8. wjbphs.com [wjbphs.com]
Technical Support Center: Optimizing N-Arylation of Piperazin-2-one
Welcome to the technical support center for the N-arylation of piperazin-2-one. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic transformation. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction's intricacies, enabling you to troubleshoot effectively and optimize your results. The N-arylation of the lactam nitrogen in piperazin-2-one presents unique challenges compared to the more common arylation of amines. This resource synthesizes established principles of cross-coupling chemistry with specific, actionable advice for this particular substrate class.
Introduction: The Chemistry of Lactam N-Arylation
The N-arylation of piperazin-2-one is a specialized form of the Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation.[1][2] Unlike the highly nucleophilic secondary amine at the N4 position, the N1 amide nitrogen of the piperazin-2-one core is significantly less nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. This reduced reactivity necessitates carefully optimized conditions, particularly in the choice of catalyst, ligand, and base, to achieve efficient coupling.[3][4]
The generally accepted catalytic cycle for palladium-catalyzed N-arylation of amides involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Amide Coordination & Deprotonation: The lactam coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amidate complex. This step is often rate-limiting for amides due to their lower acidity and nucleophilicity compared to amines.[5]
-
Reductive Elimination: The aryl group and the amide nitrogen couple, forming the desired N-aryl piperazin-2-one product and regenerating the active Pd(0) catalyst.[2][6]
A critical prerequisite for the selective N1-arylation of piperazin-2-one is the protection of the more nucleophilic N4-amine. The use of a protecting group, most commonly a tert-butoxycarbonyl (Boc) group, is essential to prevent competitive N4-arylation. This guide assumes the use of N4-Boc-piperazin-2-one or a similarly protected derivative.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiments.
Q1: My N-arylation reaction is not proceeding, or the yield is very low. What are the first things I should check?
A1: Low or no conversion in the N-arylation of a lactam like piperazin-2-one often points to issues with the catalytic system's activity or the reaction environment. Here’s a systematic checklist:
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Ensure your reaction vessel was properly dried and that you have a robust inert atmosphere (argon or high-purity nitrogen). Use fresh, anhydrous, and degassed solvents.
-
Reagent Quality:
-
Palladium Precursor & Ligand: Use high-purity palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands. Over time, phosphine ligands can oxidize, rendering them ineffective. Store them under an inert atmosphere.
-
Base: The base is critical. Sodium tert-butoxide (NaOtBu) is a common choice but is very hygroscopic. Use freshly opened material or powder from a glovebox. Clumped or discolored NaOtBu is a sign of degradation.
-
Solvent: Ensure your solvent (e.g., toluene, dioxane) is truly anhydrous. The presence of water can hydrolyze the base and interfere with the catalyst.
-
-
Catalyst Activation: If you are using a Pd(II) precursor like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This process is facilitated by the phosphine ligand. A brief pre-stirring of the Pd(II) source and ligand in the solvent at reaction temperature before adding other reagents can sometimes be beneficial.
Q2: I'm observing some product formation, but the reaction stalls and never reaches full conversion. What's causing this?
A2: Stalled reactions are typically a sign of catalyst deactivation or an insufficiently reactive system for this challenging substrate.
-
Ligand Choice is Crucial: The N-arylation of amides requires more specialized ligands than amine arylations. Standard ligands may not be effective.
-
For Aryl Bromides/Iodides: Bidentate ligands like Xantphos are often a good starting point due to their ability to promote reductive elimination.[1]
-
For Aryl Chlorides (or challenging substrates): Sterically hindered, electron-rich monodentate biarylphosphine ligands are generally superior. Consider ligands from the Buchwald family, such as XPhos , RuPhos , or the more specialized JackiePhos , which was specifically designed for amide N-arylation by creating a more electrophilic Pd(II) intermediate to facilitate amide binding.[3][4][5]
-
-
Base Strength and Type: The pKa of the N-H bond in N4-Boc-piperazin-2-one is significantly higher than that of a typical amine. A strong, non-nucleophilic base is required for efficient deprotonation.
-
NaOtBu is often the most effective.
-
Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may not be strong enough to deprotonate the lactam efficiently, leading to a stalled reaction. While these are common in amine arylations, they are often less suitable for lactams.[1]
-
-
Temperature: Lactam arylations generally require higher temperatures than amine arylations to overcome the higher activation energy. If your reaction is sluggish at 80-90 °C, consider increasing the temperature to 100-110 °C, provided the solvent and reagents are stable.
Q3: My starting aryl halide is being consumed, but I'm not forming the desired product. What side reactions could be occurring?
A3: The primary side reaction to consider is hydrodehalogenation , where the aryl halide is converted to the corresponding arene (Ar-H).
-
Cause: Hydrodehalogenation can occur if there are trace water sources in the reaction, which can protonate the aryl-palladium intermediate. It can also arise from β-hydride elimination from the amide, although this is less common for cyclic amides without α-hydrogens on an N-alkyl group.[2]
-
Solution:
-
Rigorously Exclude Water: Re-verify the dryness of your solvent, reagents, and reaction setup.
-
Optimize Base: Ensure the base is sufficiently strong and anhydrous.
-
Ligand Choice: Some ligands are more prone to promoting side reactions. Screening different classes of ligands (e.g., trying a bidentate ligand like Xantphos if you are using a monodentate one) can sometimes mitigate this issue.
-
Another possibility, though less common under these conditions, is α-arylation at the carbon adjacent to the carbonyl. This typically requires a different set of conditions, often involving a silylamide base.[6] If you suspect this, characterization of the byproduct by NMR and MS is essential.
Q4: I am using an electron-deficient aryl halide, and the reaction is very slow. How can I improve the rate?
A4: Electron-deficient aryl halides are more reactive towards oxidative addition but can be challenging in other steps. Conversely, electron-rich aryl halides can be slow to undergo oxidative addition.
-
For Electron-Deficient Aryl Halides: The rate-limiting step may be the reductive elimination. Using more electron-donating, bulky ligands like XPhos or RuPhos can accelerate this step.
-
For Electron-Rich Aryl Halides: The oxidative addition is often the slow step. Increasing the temperature and ensuring a highly active catalyst system is crucial. Ligands that are both bulky and electron-rich are generally preferred.
-
Halide Reactivity: Remember the general reactivity trend for the aryl halide: I > Br > OTf >> Cl.[7] If you are struggling with an aryl chloride, consider if the corresponding aryl bromide or iodide is available, as it will be significantly more reactive.
Logical Flow for Troubleshooting
Here is a workflow to guide your troubleshooting process.
Caption: A step-by-step workflow for troubleshooting N-arylation reactions.
Frequently Asked Questions (FAQs)
-
FAQ 1: Can I use a copper-based Ullmann coupling for this reaction? Yes, the Ullmann condensation is a viable, often more cost-effective alternative to palladium catalysis.[8][9] However, classic Ullmann conditions require harsh conditions (high temperatures, >150 °C). Modern protocols often use copper(I) salts (e.g., CuI) with a ligand (like 1,10-phenanthroline or a diamine) and a base like K₂CO₃ or K₃PO₄ in a polar aprotic solvent (DMF, DMSO).[10][11] It is a good alternative to screen if palladium-based methods fail, especially for aryl iodides.
-
FAQ 2: Is it possible to perform this reaction on an unprotected piperazin-2-one? It is highly inadvisable. The N4 secondary amine is significantly more nucleophilic and less sterically hindered than the N1 amide. The reaction would overwhelmingly favor N4-arylation. For selective N1-arylation, protection of the N4 position is considered mandatory.
-
FAQ 3: What is the best general-purpose catalyst and ligand combination to start with? For a general starting point with an aryl bromide, a combination of Pd₂(dba)₃ (2 mol%), Xantphos (4-5 mol%), and NaOtBu (1.5-2.0 equiv) in toluene or dioxane at 100 °C is a robust choice. For less reactive aryl chlorides, switching the ligand to XPhos or RuPhos (4-5 mol%) with the same palladium source and base is recommended.
-
FAQ 4: How do I monitor the reaction progress effectively? Thin-Layer Chromatography (TLC) can be used for a quick check, but co-elution of starting materials and products can be an issue. The most reliable methods are Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the appearance of the product mass, or Gas Chromatography (GC) with an internal standard for quantitative analysis.
Optimized Experimental Protocol: N-Arylation of N4-Boc-Piperazin-2-one
This protocol provides a robust starting point for the N-arylation of N4-Boc-piperazin-2-one with an aryl bromide.
Table 1: Reagent Stoichiometry and Conditions
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Notes |
| N4-Boc-Piperazin-2-one | 1.0 mmol | 1.0 | Limiting Reagent |
| Aryl Bromide | 1.1 mmol | 1.1 | A slight excess is used. |
| Pd₂(dba)₃ | 0.02 mmol | 0.02 (2 mol% Pd) | Palladium(0) source. |
| XPhos | 0.045 mmol | 0.045 | Bulky monophosphine ligand. |
| Sodium tert-butoxide | 1.5 mmol | 1.5 | Strong, non-nucleophilic base. |
| Anhydrous Toluene | 5 mL | - | Degassed prior to use. |
| Temperature | 100 °C | - | |
| Reaction Time | 12-24 h | - | Monitor by LC-MS. |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add N4-Boc-piperazin-2-one (1.0 equiv), the aryl bromide (1.1 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.045 equiv), and sodium tert-butoxide (1.5 equiv).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with argon or high-purity nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL per 1 mmol of lactam) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitoring: After 2 hours, and then periodically, take a small aliquot from the reaction mixture (under inert conditions if possible), quench with water, extract with ethyl acetate, and analyze by LC-MS to monitor the consumption of the starting lactam.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-aryl-N4-Boc-piperazin-2-one.
Caption: A streamlined workflow for the N-arylation experimental protocol.
References
- Hicks, J. D., Hyde, A. M., Martinez Cuezva, A., & Buchwald, S. L. (2015). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 137(45), 14227–14237.
- Lavoie, C. M., MacQueen, P. M., & Stradiotto, M. (2016). Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles. Chemistry, 22(52), 18752–18755.
- SURFACE at Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.
- Hicks, J. D., & Buchwald, S. L. (2011). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 133(45), 18350–18353.
- Dunn, T. B., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Omega, 3(5), 5326–5333.
- Request PDF. (n.d.). Palladium-Catalyzed N-Arylation of Amines and Amides with Aryltrimethylgermanes.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (n.d.).
- Dong, G., et al. (2018). Direct Palladium-Catalyzed β-Arylation of Lactams. Angewandte Chemie International Edition, 57(14), 3815–3819.
- Vitaku, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5878.
- Mishra, V., et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2).
- Hicks, J. D., et al. (2011). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 133(45), 18350-18353.
- Mastalir, Á., & Molnár, Á. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Inorganics, 11(7), 282.
- Shaughnessy, K. H., et al. (2000). Palladium-Catalyzed Inter- and Intramolecular α-Arylation of Amides. Application of Intramolecular Amide Arylation to the Synthesis of Oxindoles. The Journal of Organic Chemistry, 65(18), 5665–5671.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Encyclopedia.pub. (2023). Magnetic Catalysts in Ullmann-Type N-Arylation Reactions.
- PubMed. (n.d.). Palladium-Catalyzed Enantioselective Relay Heck Arylation of Enelactams: Accessing α,β-Unsaturated δ-Lactams.
- R Discovery. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
- Request PDF. (n.d.). Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine.
- MIT Open Access Articles. (n.d.). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides.
- Jia, T., et al. (2014). Raising the pKa Limit of “Soft” Nucleophiles in Palladium-Catalyzed Allylic Substitutions: Application of Diarylmethane Pronucleophiles. Journal of the American Chemical Society, 136(15), 5849–5852.
- ResearchGate. (n.d.). Representative piperazine and piperazine-2-one pharmaceuticals and natural products.
- MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
- Wolfe, J. P., & Ahman, J. (2000). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. The Journal of Organic Chemistry, 65(5), 1158–1174.
- Organic & Biomolecular Chemistry. (n.d.). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines].
- PubMed. (n.d.). Palladium-catalyzed α-arylation of sultams with aryl and heteroaryl iodides.
- Encyclopedia MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization.
- RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- ResearchGate. (n.d.). Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines].
- PubMed Central. (n.d.). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor.
- National Institutes of Health. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono.
- MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
- ResearchGate. (n.d.). The general mechanism of the Pd-catalyzed N-arylation reaction.
Sources
- 1. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. surface.syr.edu [surface.syr.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. TCI Practical Example: Ullmann-Type Coupling Reaction Using N-([Biphenyl]-2-yl)-N'-(2-phenyl-1-naphthyl)-1,2-benzenediamine | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
1-(4-Bromophenyl)piperazin-2-one stability and degradation issues
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-(4-Bromophenyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation challenges associated with this compound. As detailed stability data for this specific molecule is not extensively published, this document synthesizes information from first principles of organic chemistry, data on structurally related compounds such as piperazines and lactams, and established pharmaceutical industry best practices for stability testing.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent stability of this compound.
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark environment. A recommended temperature is 2-8°C.[1] The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For highly sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize the risk of oxidative degradation.[2]
Q2: What is the primary degradation pathway of concern for this molecule?
A2: The most significant potential degradation pathway for this compound is the hydrolysis of the internal amide (lactam) bond within the piperazin-2-one ring. This reaction is a common degradation route for lactam-containing structures and can be catalyzed by both acidic and basic conditions, leading to ring-opening.[3]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous media is expected to be highly pH-dependent.
-
Acidic Conditions (low pH): Acid catalysis can promote the hydrolysis of the lactam ring, breaking the amide bond to form a water-soluble amino acid derivative.
-
Basic Conditions (high pH): Base-catalyzed hydrolysis of the lactam is also a very common and often rapid degradation pathway.[3] For optimal stability in solution, it is crucial to maintain a neutral pH and use buffered solutions when possible. The use of freshly prepared solutions is always recommended for experiments.[4]
Q4: Is this compound susceptible to oxidation?
A4: Yes, the piperazinone moiety contains carbon-hydrogen bonds adjacent to nitrogen atoms, which are known sites for oxidative attack.[5] While the lactam carbonyl group reduces the reactivity compared to a simple piperazine, oxidation can still occur, potentially leading to the formation of more complex degradation products. Studies on piperazine itself have shown it can degrade to form products including piperazinone, indicating the ring system's susceptibility.[6][7]
Q5: Should I be concerned about the photostability of this compound?
A5: Yes. The 4-bromophenyl group is an aromatic chromophore that absorbs ultraviolet (UV) light. This absorption of light energy can lead to photochemical degradation.[8] Therefore, both the solid material and solutions should be protected from light, especially direct sunlight and high-intensity laboratory lighting. The use of amber vials or aluminum foil to cover containers is a standard protective measure.[4]
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and resolving common issues encountered during the use of this compound.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
-
Symptoms: You observe new peaks, often with different retention times, in the chromatogram of a sample that has been prepared in solution, stored for a period, or subjected to experimental conditions.
-
Root Cause Analysis: The appearance of new peaks is a strong indicator of chemical degradation.
-
Check for Hydrolysis: The most probable degradant is the ring-opened product from lactam hydrolysis. This product will be significantly more polar than the parent compound and will likely have a much earlier retention time in a reversed-phase HPLC method. Its mass will be 18 Da higher than the parent compound (due to the addition of a water molecule).
-
Consider Oxidation: Oxidative degradants may have similar polarity to the parent compound. An increase in mass of 16 Da (addition of oxygen) or a decrease of 2 Da (formation of a double bond) could suggest oxidation.
-
-
Solution Workflow:
-
Confirm Identity: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak. This is the most direct way to test the hydrolysis (+18 Da) or oxidation (+16 Da) hypotheses.[4]
-
Use Fresh Samples: Immediately re-run the analysis using a freshly prepared solution from the solid starting material. If the unknown peak is absent or significantly smaller, this confirms that the issue is degradation in solution.
-
Method Validation: Ensure your analytical method is "stability-indicating," meaning it is capable of separating the parent compound from all potential degradation products.[9] This may require optimizing the mobile phase, pH, or column chemistry.[4]
-
Issue 2: Inconsistent Biological or Chemical Assay Results
-
Symptoms: You observe a gradual or sudden loss of compound activity, poor reproducibility between experiments, or variability in results from day to day.
-
Root Cause Analysis: Inconsistent results are often a direct consequence of the degradation of the active compound in your stock or working solutions. The rate of degradation can be influenced by the solvent, pH, temperature, and light exposure during your experiment.
-
Solution Workflow:
-
Purity Check: Analyze the solution being used in the assay by HPLC to determine the purity of the compound. Compare this to a freshly prepared standard.
-
Solution Preparation Protocol:
-
Always use freshly prepared solutions for critical experiments.
-
If solutions must be stored, perform a small-scale stability study under your storage conditions (e.g., -20°C, 4°C) to determine how long the solution remains viable.
-
Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4]
-
-
Visualized Degradation Pathway and Workflow
Primary Hydrolytic Degradation Pathway
The diagram below illustrates the predicted primary degradation pathway for this compound via hydrolysis.
Caption: Predicted hydrolysis of the lactam ring in this compound.
Troubleshooting Workflow for Unexpected HPLC Peaks
This workflow provides a logical sequence of steps to identify the cause of unexpected peaks in your chromatogram.
Caption: Troubleshooting workflow for identifying unknown peaks in HPLC analysis.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general approach to intentionally degrade the compound to identify potential degradants and establish a stability-indicating method, as recommended by ICH guidelines.[3][9]
Objective: To generate likely degradation products of this compound under various stress conditions.
| Stress Condition | Reagent/Condition | Temperature | Duration | Analysis Steps |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-72 hours | Neutralize with NaOH, dilute, inject |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 2-8 hours | Neutralize with HCl, dilute, inject |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Dilute with mobile phase, inject |
| Thermal (Solid) | Dry Heat Oven | 80°C | 7 days | Dissolve in diluent, inject |
| Photolytic (Solid) | ICH Option 2 Light Chamber | Ambient | Per ICH Guideline | Dissolve in diluent, inject |
Note: The goal is to achieve 5-20% degradation of the parent compound. Durations and temperatures may need to be adjusted. A control sample, protected from the stress condition, should be analyzed in parallel.[9]
Protocol 2: Template for a Stability-Indicating HPLC-UV Method
Objective: To develop a reversed-phase HPLC method capable of separating this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm (A different selectivity column like Phenyl or Cyano may be explored if co-elution occurs).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan with PDA detector to find an optimal wavelength (e.g., ~254 nm) where the parent and degradants are visible.
-
Injection Volume: 10 µL
-
Procedure:
-
Inject a standard solution of this compound to determine its retention time.
-
Inject samples generated from the forced degradation study (Protocol 1).
-
Evaluate the chromatograms for the resolution between the parent peak and any new peaks formed.
-
Optimize the gradient, mobile phase pH, and/or column to achieve a resolution (Rs) > 1.5 for all peaks.
-
References
- Hao, L., et al. (2017). Oxidation of β-lactam antibiotics by peracetic acid: Reaction kinetics, product and pathway evaluation.
- ChemBK. (2024). 1-(4-Bromophenyl)piperazine.
- Antoniou, M.G., et al. (2014).
- Semantic Scholar. (n.d.). Degradation of β-lactam antibiotics.
- Wang, Y., et al. (2024). β-lactam antibiotics induce metabolic perturbations linked to ROS generation leads to bacterial impairment. PubMed Central.
- ResearchGate. (n.d.). Oxidizability of lactams and lactam-based polyamides.
- PubChem. (n.d.). 1-(4-Bromophenyl)piperazine.
- Saeed, M. T., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Science of The Total Environment.
- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
- Elsevier. (2018). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Chemistry.
- Research Journal of Pharmacy and Technology. (2017). A Review: Stability Indicating Forced Degradation Studies.
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.
- ChemBK. (2024). Piperazine, 1-(4-bromophenyl)-.
- PubMed Central. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative.
- NIH. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- MDPI. (2021). 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- ResearchGate. (2010). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- PubMed. (2004). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed.
- NIH. (2016). Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4.
- ResearchGate. (2012). Thermal degradation of piperazine and its structural analogs.
- NIH. (2015). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions.
- PubMed. (2015). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions.
- PubMed. (1991). Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. rjptonline.org [rjptonline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Guide for Piperazin-2-one Cyclization
Welcome to the technical support center for piperazin-2-one synthesis. Piperazin-2-one derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous bioactive compounds and approved drugs.[1][2] However, their synthesis, particularly the critical cyclization step, can present significant challenges ranging from low yields to complex purification hurdles.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the causality behind common issues, providing you with the expert insights needed to diagnose and resolve problems encountered at the bench.
Frequently Asked Questions (FAQs)
Q1: Why is my piperazin-2-one cyclization yield consistently low?
A: Low yields are the most common issue and can stem from several factors. The primary culprits are often incomplete reaction, degradation of starting materials or products, and competing side reactions. Key areas to investigate include:
-
Base Strength & Stoichiometry: The base is critical for neutralizing acid formed during the reaction and promoting the intramolecular nucleophilic attack. An inappropriate base (too weak or too strong) or incorrect stoichiometry can halt the reaction.
-
Reaction Temperature: While heat can accelerate the desired cyclization, it can also promote side reactions like polymerization or product degradation.[3][4] Optimal temperature is a delicate balance.
-
Solvent Choice: The solvent must fully dissolve the starting material but also facilitate the transition state of the intramolecular cyclization. Polar aprotic solvents like acetonitrile or DMF are common, but optimization is often necessary.[1]
Q2: I'm observing a significant amount of a di-substituted byproduct. How can I improve selectivity?
A: This typically occurs when using unsubstituted piperazine as a starting material for N-alkylation or N-arylation followed by cyclization on the other nitrogen. The two nitrogen atoms have similar reactivity, leading to 1,4-disubstitution.[5] To enhance mono-selectivity:
-
Use a Large Excess of Piperazine: Employing a 5-10 fold excess of the piperazine starting material statistically favors the reaction of the electrophile with a new piperazine molecule rather than the already mono-substituted one.[6]
-
Employ Protecting Groups: The most robust strategy is to start with a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine. This ensures only one nitrogen is available for reaction. The protecting group can be removed in a subsequent step.[6]
Q3: My reaction seems to stall before all the starting material is consumed. What are the likely causes?
A: A stalled reaction, where TLC or LC-MS analysis shows a persistent mixture of starting material and product, often points to an equilibrium issue or deactivation.
-
Insufficient Base: The reaction may generate an acid byproduct (e.g., HCl) that protonates the reacting amine, rendering it non-nucleophilic. Ensure at least one equivalent of base is present for the cyclization step.
-
Catalyst Deactivation: In metal-catalyzed reactions, the catalyst may be poisoned by impurities or degrade over the reaction time.[1]
-
Reversibility: Some cyclization reactions can be reversible. If the product is unstable under the reaction conditions, it may revert to the starting material.
Q4: What is the most effective method for purifying my piperazin-2-one product?
A: Purification strategies are highly dependent on the physical properties of your specific derivative.
-
Flash Column Chromatography: This is the most common method. A careful screening of solvent systems (e.g., gradients of ethyl acetate in hexanes, or methanol in dichloromethane) is crucial to separate the product from unreacted starting materials and byproducts.[7]
-
Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Screening various solvents or solvent mixtures is necessary to find suitable conditions.[8]
-
Acid-Base Extraction: The basic nitrogen atom in the piperazin-2-one ring allows for purification via acid-base workup, which can help remove non-basic impurities. However, be cautious, as the amide bond can be susceptible to hydrolysis under harsh acidic or basic conditions.[5]
In-Depth Troubleshooting Guide
Problem 1: Low or No Product Formation
A failure to form the desired piperazin-2-one product is frustrating but diagnosable. The issue typically lies with the fundamental reaction conditions not being suitable for your specific substrate.
Caption: Troubleshooting workflow for low cyclization yield.
The interplay between the base, solvent, and temperature is critical for successful intramolecular cyclization.
-
The Role of the Base: The base's primary function is to deprotonate the secondary amine, increasing its nucleophilicity for the ring-closing attack on the electrophilic center (often a carbon bearing a leaving group like Br or Cl).
-
The Role of the Solvent: The solvent affects both the solubility of the acyclic precursor and the rate of the reaction. Aprotic solvents are generally preferred to avoid interaction with the nucleophile.
Table 1: Common Conditions for Piperazin-2-one Cyclization
| Parameter | Common Choices | Rationale & Expert Insight |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, Et₃N, DIPEA | Inorganic bases like K₂CO₃ are often sufficient and easy to remove. Cs₂CO₃ is more soluble and can accelerate reactions. Organic bases like Et₃N are useful in homogenous reactions but can be harder to remove.[1][7] |
| Solvent | Acetonitrile (MeCN), Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF) | MeCN is a polar aprotic solvent that often works well. Toluene is effective for reactions at higher temperatures (reflux). Ensure anhydrous solvents are used to prevent hydrolysis of sensitive functional groups.[7][8] |
| Temperature | Room Temp to 85 °C | Start at room temperature. If the reaction is slow, gently heat to 40-50 °C. Refluxing may be required but increases the risk of side reactions. Monitor by TLC/LC-MS to find the optimal temperature.[1] |
To efficiently find the best conditions, set up parallel reactions on a small scale (e.g., 25-50 mg).
-
Prepare a stock solution of your acyclic precursor in a suitable solvent (e.g., DCM) to ensure accurate dispensing.
-
To four separate vials, add an equal amount of the precursor stock solution.
-
Vial 1 (Control): Add 2.5 eq. K₂CO₃ and 2 mL of MeCN.
-
Vial 2 (Base Screen): Add 2.5 eq. Et₃N and 2 mL of MeCN.
-
Vial 3 (Solvent Screen): Add 2.5 eq. K₂CO₃ and 2 mL of Toluene.
-
Vial 4 (Temp Screen): Add 2.5 eq. K₂CO₃ and 2 mL of MeCN. Place this vial in a heating block at 60 °C.
-
Stir all reactions and monitor their progress after 2, 6, and 24 hours by TLC or LC-MS. Compare the conversion of starting material to product in each vial to identify the most promising conditions to scale up.
Problem 2: Formation of Significant Byproducts
When your starting material is consumed but the desired product yield is low, side reactions are the likely culprit. The most common side reaction is intermolecular reaction (dimerization or polymerization) competing with the desired intramolecular cyclization.
Caption: Competing intramolecular vs. intermolecular reaction pathways.
The rate of the intramolecular reaction is dependent on the concentration of the substrate, whereas the rate of the intermolecular reaction is dependent on the square of the concentration. Therefore, running the reaction at a very low concentration (high dilution) will kinetically favor the desired cyclization.
-
Set up a three-neck round-bottom flask equipped with a reflux condenser and an addition funnel.
-
To the flask, add the bulk of the reaction solvent (e.g., 90% of the total volume) and the base (e.g., K₂CO₃). Heat the solvent to the desired reaction temperature.
-
Dissolve your acyclic precursor in the remaining 10% of the solvent and load it into the addition funnel.
-
Add the precursor solution dropwise from the addition funnel to the heated solvent/base mixture over a period of several hours (e.g., 4-8 hours).
-
After the addition is complete, allow the reaction to stir at temperature for an additional period to ensure completion. This technique maintains a very low instantaneous concentration of the precursor, significantly suppressing dimerization and polymerization.
Problem 3: Difficult Purification
Purification can be complicated by product instability or the presence of impurities with similar properties.
Piperazin-2-ones, containing both an amine and an amide, can be sensitive to pH extremes.[5] Strong acidic or basic conditions during aqueous workup can lead to hydrolysis of the amide bond.
-
Troubleshooting Tip: During workup, use mild acids and bases (e.g., saturated aq. NH₄Cl for quenching, saturated aq. NaHCO₃ for washing) and minimize contact time. Whenever possible, perform extractions and washes at low temperatures (0-5 °C) to enhance stability.[5]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off any insoluble inorganic salts (like K₂CO₃) and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Redissolve the crude material in an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with water and then brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product ready for chromatography.
-
Perform flash column chromatography. Start with a non-polar eluent system and gradually increase the polarity to first elute non-polar impurities and then your desired product.
References
- ResearchGate. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration.
- Baric, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.
- Google Patents. (1959). Purification of piperazine. US2919275A.
- Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones.
- MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.
- Parks, C., et al. (2021). Rationalizing Product Formation in Piperazine Degradation: A Computational Study. Industrial & Engineering Chemistry Research.
- Pollard, C. B., et al. (1957). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections.
- Google Patents. (2016). The preparation method of 2 piperazinones. CN106117153A.
- Pollard, C. B., & Kitchen, L. J. (1947). Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines. Journal of the American Chemical Society.
- Parks, C., Hughes, K., & Pourkashanian, M. (2021). Rationalizing Product Formation in Piperazine Degradation: A Computational Study. Industrial & Engineering Chemistry Research.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]
Technical Support Center: Refinement of 1-(4-Bromophenyl)piperazin-2-one Purification Process
Welcome to the technical support center for the purification of 1-(4-Bromophenyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind purification strategies to overcome common and complex challenges in obtaining highly pure this compound.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various pharmacologically active molecules.[1] Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The presence of a lactam ring, a substituted aromatic group, and a secondary amine within the piperazinone core presents a unique set of purification challenges. Common issues stem from the compound's moderate polarity, potential for thermal degradation, and the presence of structurally similar impurities.
This guide provides a systematic approach to troubleshooting purification by recrystallization and column chromatography, the two most common methods for purifying solid organic compounds.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Common impurities often originate from starting materials, side reactions, or degradation. These can include:
-
Unreacted Starting Materials: Such as 1-(4-bromophenyl)piperazine or derivatives of bromoacetyl bromide.
-
Hydrolysis Products: The lactam ring can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures, leading to the corresponding amino acid derivative.
-
Oligomeric Byproducts: Self-condensation or reaction with difunctionalized starting materials can lead to dimers or other oligomers.
-
Positional Isomers: If the synthesis involves aromatic substitution, trace amounts of ortho- or meta-bromophenyl isomers might be present.
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute's solubility is so high in the hot solvent that it separates as a liquid phase upon cooling, rather than forming a crystal lattice. Here are some solutions:
-
Reduce the initial solvent volume: You may have used too much solvent, preventing the solution from becoming supersaturated upon cooling.
-
Cool the solution more slowly: Rapid cooling can favor oil formation. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.[2]
-
Add a co-solvent (anti-solvent): Introduce a second solvent in which your compound is poorly soluble but is miscible with the primary solvent.[4] Add the anti-solvent dropwise to the hot solution until persistent cloudiness is observed, then add a few drops of the primary solvent to redissolve the precipitate before cooling.[4]
-
Scratch the inner surface of the flask: Use a glass rod to create a rough surface that can initiate nucleation and crystal growth.
Q3: I have a colored impurity in my crude product. How can I remove it?
A3: Colored impurities are often highly conjugated molecules. If they persist after initial purification attempts:
-
Activated Charcoal (Norit): During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Do not add too much, as it can also adsorb your product. Hot filter the solution through a pad of celite to remove the charcoal before cooling.
-
Column Chromatography: A well-chosen solvent system for column chromatography can effectively separate colored impurities.
Q4: How do I choose the right solvent system for column chromatography?
A4: The ideal solvent system for column chromatography should provide a good separation between your target compound and its impurities. This is best determined by thin-layer chromatography (TLC) first.[3]
-
Target Rf: Aim for an Rf (retention factor) of 0.25-0.35 for your desired compound.[3]
-
Solvent Polarity: this compound is a moderately polar compound. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone.
-
Tailing: If you observe "tailing" of the spot on the TLC plate, it may indicate strong interaction with the silica gel. Adding a small amount (0.1-1%) of a basic modifier like triethylamine to your eluent can help to obtain sharper spots and better separation.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery | - The compound is too soluble in the cold solvent.- Too much solvent was used.- Premature crystallization during hot filtration. | - Choose a solvent with lower solubility for the compound at low temperatures.- Use the minimum amount of hot solvent to dissolve the crude product.- Ensure the funnel and receiving flask are pre-heated before hot filtration.[4] |
| No Crystal Formation | - The solution is not supersaturated.- The compound is an oil at the crystallization temperature. | - Boil off some of the solvent to increase the concentration.- Cool the solution in an ice bath, or even a dry ice/acetone bath, after slow cooling to room temperature.- Try a different solvent or a two-solvent system.[2] |
| Impure Crystals | - The cooling process was too fast, trapping impurities.- The crystals were not washed properly. | - Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.- Wash the filtered crystals with a small amount of ice-cold recrystallization solvent. |
Column Chromatography Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation | - Inappropriate solvent system.- Column was not packed properly.- Column was overloaded with the sample. | - Optimize the solvent system using TLC to achieve a larger ΔRf between your product and impurities.- Ensure the silica gel is packed uniformly without cracks or air bubbles.- Use an appropriate amount of silica gel for the amount of crude material (typically a 50:1 to 100:1 ratio by weight). |
| Compound Stuck on the Column | - The compound is too polar for the chosen eluent.- Strong interaction with the acidic silica gel. | - Gradually increase the polarity of the eluent (gradient elution).- Consider adding a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).- Switch to a different stationary phase like alumina (neutral or basic). |
| Cracked or Channeling Column Bed | - The silica gel was not packed as a uniform slurry.- The solvent level dropped below the top of the silica bed. | - Repack the column carefully, ensuring a homogenous slurry.- Always maintain a level of solvent above the silica gel bed. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures with water or hexane) to find a suitable system where the compound is soluble when hot and insoluble when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine the optimal eluent system (e.g., a mixture of hexane and ethyl acetate) using TLC. Aim for an Rf of 0.25-0.35 for the product.[3]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat, uniform bed.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Workflows
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- University of California, Los Angeles. (n.d.). Column chromatography.
- University of Calgary. (n.d.). Recrystallization - Single Solvent.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
- Gotor-Fernández, V., et al. (2018). Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4-Diazepanones.
- Reddit. (2023). Go-to recrystallization solvent mixtures.
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
- ChemBK. (2024). 1-(4-Bromophenyl)piperazine.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- ResearchGate. (2021). How can I purified Beta-lactam receptor by affinity chromatography?
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- MDPI. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
- ResearchGate. (2025). synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds.
- ResearchGate. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
- ResearchGate. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts.
- Semantic Scholar. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts.
- Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam.
Sources
Technical Support Center: Scaling Up 1-(4-Bromophenyl)piperazin-2-one Production
Introduction
Welcome to the technical support center for the synthesis and scale-up of 1-(4-bromophenyl)piperazin-2-one. This molecule is a valuable building block in medicinal chemistry, often serving as a precursor for developing novel therapeutics. The N-aryl piperazinone motif is a privileged structure found in a variety of biologically active compounds.[1]
Scaling up the synthesis of this compound from the lab bench to pilot or production scale presents a unique set of challenges. These include maintaining yield and purity, managing reaction exotherms, ensuring process safety, and developing robust purification methods. This guide is designed for researchers, chemists, and process development professionals to navigate these challenges effectively. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Section 1: Reaction Overview and Mechanism
The most robust and widely adopted method for synthesizing N-aryl piperazines and related lactams is the Palladium-catalyzed Buchwald-Hartwig amination.[2][3][4][5] This reaction forms the carbon-nitrogen bond between the piperazin-2-one nitrogen and the 4-bromophenyl group under relatively mild conditions, offering significant advantages over harsher traditional methods.[5]
Proposed Synthetic Route: Buchwald-Hartwig Amination
The reaction couples piperazin-2-one with a suitable aryl halide, such as 1,4-dibromobenzene or 1-bromo-4-iodobenzene, in the presence of a palladium catalyst, a phosphine ligand, and a base.
Caption: Buchwald-Hartwig N-arylation of piperazin-2-one.
The mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[5] The choice of ligand is critical, as it stabilizes the palladium center and facilitates the key steps of the reaction, ultimately dictating the reaction's efficiency and scope.[5][6]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal catalytic system (palladium precursor and ligand) for the N-arylation of piperazin-2-one? A1: There is no single "best" system for all conditions, but for aryl bromides, a combination of a palladium(0) precursor like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with a sterically hindered, electron-rich phosphine ligand is a highly effective starting point. Ligands like XPhos, RuPhos, or BrettPhos are excellent choices as they promote the oxidative addition step and prevent catalyst decomposition.[6][7] For large-scale operations, pre-formed palladium catalysts (precatalysts) can offer better stability and handling.
Q2: How critical is the choice of base and solvent, especially during scale-up? A2: The base and solvent are paramount. The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu), is required to deprotonate the piperazin-2-one, forming the active nucleophile.[2] However, strong bases can degrade sensitive functional groups, so alternatives like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be tested if side reactions are observed.[7] The solvent must solubilize all components and be stable at the reaction temperature. Aprotic, non-polar solvents like toluene or dioxane are common choices.[6] During scale-up, solvent choice also impacts heat transfer, workup procedures, and overall process safety and cost.
Q3: What are the primary safety concerns when scaling up this reaction? A3: Key safety concerns include:
-
Reagents: Sodium tert-butoxide is pyrophoric and moisture-sensitive. Palladium catalysts can be toxic and require proper handling and disposal. Solvents like toluene and dioxane are flammable.
-
Thermal Hazards: The Buchwald-Hartwig amination can be exothermic. On a large scale, the heat generated can accumulate rapidly if not controlled, leading to a runaway reaction. A thorough thermal hazard evaluation (e.g., using reaction calorimetry) is essential before proceeding to pilot scale.
-
Workup: Quenching the reaction (especially with residual base) can be highly exothermic. The use of large volumes of flammable solvents during extraction and purification poses significant fire risks.
Section 3: Detailed Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis (10 g Scale)
This protocol is a starting point and should be optimized for your specific equipment and reagents.
Materials:
-
Piperazin-2-one: 5.0 g (50 mmol, 1.0 eq)
-
1,4-Dibromobenzene: 14.2 g (60 mmol, 1.2 eq)
-
Pd₂(dba)₃: 229 mg (0.25 mmol, 0.5 mol%)
-
XPhos: 477 mg (1.0 mmol, 2.0 mol%)
-
Sodium tert-butoxide (NaOtBu): 6.7 g (70 mmol, 1.4 eq)
-
Anhydrous Toluene: 100 mL
Procedure:
-
Inert Atmosphere: Set up a dry, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen or argon inlet.
-
Reagent Addition: To the flask, add 1,4-dibromobenzene, piperazin-2-one, Pd₂(dba)₃, and XPhos.
-
Solvent Addition: Add anhydrous toluene via cannula or syringe.
-
Degassing: Bubble nitrogen or argon through the stirred mixture for 15-20 minutes to remove dissolved oxygen.
-
Base Addition: Add the sodium tert-butoxide powder under a positive flow of inert gas. Caution: NaOtBu is reactive.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup (Quench): Cool the reaction to room temperature. Slowly and carefully add 100 mL of water to quench the reaction. Caution: Quenching can be exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (using an eluent system like dichloromethane/methanol with 0.5% triethylamine to prevent streaking) or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/heptane).
Protocol 2: Key Considerations for Pilot-Scale Synthesis (>1 kg)
-
Reactor Setup: Use a glass-lined or stainless-steel reactor with overhead stirring, a heating/cooling jacket, and a dedicated inert gas supply.
-
Reagent Addition: Add the NaOtBu in portions or as a solution in THF to control the initial exotherm.
-
Heat Management: Ensure the reactor's cooling system can handle the reaction exotherm. The reaction should be heated gradually, and emergency cooling plans must be in place.
-
Mixing: Inadequate mixing can lead to localized "hot spots" and poor reaction kinetics. Ensure the overhead stirrer provides sufficient agitation for the slurry.
-
Workup: Plan for large-volume extractions and phase separations. Consider using a liquid-liquid centrifugal extractor for efficiency.
-
Purification: Recrystallization is generally preferred over chromatography at a large scale due to cost and solvent usage. Develop a robust crystallization procedure with well-defined solvent ratios, cooling profiles, and seeding strategies.
Section 4: Troubleshooting Guide
Caption: A logical workflow for troubleshooting common N-arylation issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Palladium precursor or ligand degraded. 2. Inactive Base: NaOtBu has been exposed to moisture. 3. Insufficient Temperature: Reaction is too slow. 4. Oxygen Contamination: Deactivates the Pd(0) catalyst. | 1. Use fresh, high-purity catalyst and ligand. Consider using a more stable precatalyst. 2. Use a fresh bottle of NaOtBu, handled under inert gas. 3. Gradually increase the reaction temperature in 10 °C increments. 4. Ensure all reagents and solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas. |
| Reaction Stalls | 1. Catalyst Decomposition: Often indicated by the formation of palladium black. 2. Product Inhibition: The product or a byproduct may be coordinating to the palladium center. 3. Poor Solubility: Reagents may not be fully dissolved at scale. | 1. Screen different ligands that offer better stability.[8] Increase ligand-to-palladium ratio. 2. This is less common but can be addressed by adjusting the catalyst system. 3. Consider a co-solvent to improve solubility or increase the reaction temperature if substrates are stable. |
| Significant Byproduct Formation | 1. Hydrodehalogenation (Ar-Br replaced by Ar-H): Caused by β-hydride elimination or presence of water.[5][9] 2. Biaryl Homocoupling (Ar-Ar formation): Often occurs at high temperatures or with certain catalyst systems.[9] | 1. Ensure strictly anhydrous conditions. Use a different base (e.g., K₃PO₄) that is less prone to promoting this side reaction. 2. Lower the reaction temperature. Screen different ligands that favor reductive elimination over other pathways. |
| Purification Challenges | 1. Product Streaking on Silica Gel: The basic nitrogen on the piperazinone ring interacts strongly with acidic silica. 2. Difficulty in Crystallization: Product may be an oil or form a supersaturated solution. | 1. Add 0.5-1% triethylamine or ammonia in methanol to the eluent to neutralize the silica surface.[7] Alternatively, use neutral or basic alumina for chromatography. 2. Perform a thorough solvent screen for recrystallization. Use techniques like anti-solvent addition, seeding with a small crystal, or cooling slowly to induce crystallization. |
References
- Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH. [Link]
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
- (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Buchwald–Hartwig amin
- Synthetic method of 1- (4-bromophenyl) piperidine.
- Need help with N-Aryl
- How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- A general and convenient synthesis of N-aryl piperazines.
- Synthesis of Piperazines by C-H Functionaliz
- New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
- Sonogashira troubleshooting help needed. Reddit. [Link]
- Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limit
- Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones. Wiley Online Library. [Link]
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermedi
- Optimization for the reaction condition a.
- Purification of piperazine.
- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CSCanada. [Link]
- (PDF) Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations.
- Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Piperazinone Synthesis
Welcome to the technical support center for piperazinone synthesis. The piperazinone scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous drug candidates and natural products.[1][2] However, its synthesis is not without challenges. The symmetrical nature of the parent piperazine ring and the nuanced reactivity of its derivatives often lead to predictable, yet frustrating, experimental pitfalls.[3]
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles governing these reactions. By understanding the "why" behind a specific experimental choice, you can better troubleshoot unforeseen issues, optimize your reaction conditions, and accelerate your research.
Troubleshooting Guide: From Reaction Failure to Success
This section addresses specific, common problems encountered during piperazinone synthesis in a direct question-and-answer format.
Problem 1: Low Yield in N-Aryl Piperazinone Synthesis via Buchwald-Hartwig Amination
Question: I'm performing a Buchwald-Hartwig amination to synthesize an N-aryl piperazinone, but my yields are consistently low, and the reaction seems to stall. What are the likely causes and how can I optimize it?
Answer: Low yields in Buchwald-Hartwig aminations are a frequent issue, often attributable to catalyst deactivation, suboptimal reaction conditions, or poor reagent selection.[4][5] Let's break down the key parameters to investigate.
Causality & Solutions:
-
Catalyst and Ligand Choice: This is the most critical factor. The electronic and steric properties of your aryl halide and amine dictate the ideal palladium/ligand combination.
-
The "Why": The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and reductive elimination.[6][7] The ligand stabilizes the palladium center and facilitates these steps. A mismatch can stall the cycle. For instance, electron-rich aryl halides often require more electron-rich and sterically hindered phosphine ligands to promote the crucial reductive elimination step.[5]
-
Solution: Screen a panel of catalysts and ligands. Don't assume a single system works for all substrates. A good starting point is to test a second-generation ligand like BINAP or a more advanced, sterically hindered ligand like RuPhos.[5][7]
-
-
Base Selection: The base is not merely a proton scavenger; it actively participates in the catalytic cycle by deprotonating the amine-palladium complex.
-
The "Why": A base that is too strong (e.g., NaOtBu) can cause decomposition of sensitive starting materials or promote side reactions.[4] A base that is too weak may not facilitate the deprotonation step efficiently, leading to a sluggish reaction.
-
Solution: If you observe degradation with a strong base like sodium tert-butoxide, switch to a weaker inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4][6]
-
-
Solvent Effects: The solvent influences reagent solubility and the stability of the catalytic species.
-
The "Why": Aprotic, non-polar solvents like toluene and dioxane are common choices.[4] However, if your starting materials have poor solubility, the reaction will be slow.
-
Solution: If solubility is an issue, consider more polar solvents like t-butanol.[4] Studies have shown that for certain substrate combinations, solvents like m-xylene can provide the best selectivity for the desired mono-substituted product.[8]
-
Summary of Common Buchwald-Hartwig Conditions
| Parameter | Common Reagents/Conditions | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are often used for convenience and air stability.[9] |
| Ligand | XantPhos, BINAP, RuPhos | Choice is substrate-dependent; screen for optimal performance.[5][6] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Match base strength to substrate stability.[4] |
| Solvent | Toluene, Dioxane, THF, m-Xylene | Must solubilize all components; can influence selectivity.[8] |
| Temperature | 80-120 °C | Monitor reaction progress to avoid product degradation at high temperatures. |
Problem 2: Poor Selectivity - Formation of 1,4-Di-substituted Byproduct
Question: My goal is a mono-substituted piperazinone, but I'm getting a significant amount of the di-substituted product. How can I improve mono-selectivity?
Answer: This is arguably the most common pitfall in piperazinone chemistry. After the first N-substitution, the reactivity of the second nitrogen is often comparable to the first, leading to a statistical mixture of products. There are two primary strategies to overcome this.
Causality & Solutions:
-
Stoichiometric Control (The "Brute Force" Method):
-
The "Why": By Le Châtelier's principle, using a large excess of the piperazine starting material statistically favors the reaction of the electrophile with an unreacted piperazine molecule over a mono-substituted one.
-
Solution: Use a 5- to 10-fold excess of piperazine relative to the electrophile. While effective, this approach has poor atom economy and necessitates a more involved purification to remove the unreacted piperazine.[4][10]
-
-
Protecting Group Strategy (The "Elegant" Method):
-
The "Why": This is the preferred method for controlled, selective synthesis. By "capping" one of the nitrogen atoms with a protecting group, you render it unreactive, directing the substitution to the free nitrogen. The protecting group is then removed in a subsequent step.[3][10] The key is to choose an "orthogonal" protecting group that can be removed under conditions that won't affect other functional groups in your molecule.[3]
-
Solution: Use a mono-protected piperazine, with N-Boc-piperazine being the most common and versatile choice due to its stability to basic conditions and facile removal under acidic conditions (e.g., TFA, HCl).[3][4]
-
Problem 3: Product Purification is Difficult and Messy
Question: My reaction seems to have worked, but I'm struggling with purification. My product streaks badly on silica gel columns, and I'm getting low recovery.
Answer: The physicochemical properties of piperazinones make them notoriously difficult to purify. Their high polarity and basicity are the primary culprits.[11]
Causality & Solutions:
-
Chromatographic Issues:
-
The "Why": The basic nitrogen atoms in the piperazinone ring interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to poor peak shape (tailing) and often irreversible adsorption, resulting in low recovery.[11]
-
Solution:
-
Mobile Phase Modifier: Add a competing base, such as triethylamine (TEA) or ammonium hydroxide (typically 0.5-2% v/v), to your eluent system. This will occupy the active sites on the silica, allowing your product to elute more cleanly.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or deactivated silica gel.[5]
-
-
-
High Polarity & Water Solubility:
-
The "Why": Many piperazinone derivatives are highly polar, making extraction from aqueous workups challenging. They can also be hygroscopic, readily absorbing moisture from the air, which complicates accurate weighing and analysis.[11]
-
Solution: Acid-Base Extraction & Salt Formation: Leverage the basicity of your product.
-
During workup, perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as a salt, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract your purified product into an organic solvent.[5]
-
For solid products, purification via crystallization of a salt is highly effective. Converting the crude product to its dihydrochloride or diacetate salt can dramatically improve its crystallinity, allowing for efficient removal of impurities from the mother liquor.[5][11]
-
-
Experimental Workflows & Diagrams
To provide a clearer picture, the following diagrams illustrate key decision-making processes and reaction mechanisms.
Workflow for Selecting a Synthesis Strategy
Caption: Decision workflow for piperazinone synthesis strategy.
Simplified Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the palladium-catalyzed cycle.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for in my crude product? Common impurities are often structurally related to your target and can include unreacted starting materials, side-reaction products like di-substituted piperazinones or pyrazines, and degradation products.[11] If high temperatures are used, degradation products like N-formylpiperazine can sometimes form.[11]
Q2: How do I choose between a Boc, Cbz, or Fmoc protecting group for my synthesis? The choice is dictated by orthogonality—the ability to remove one group without affecting others.[3]
-
Boc (tert-Butoxycarbonyl): Removed with strong acid (TFA, HCl). It is stable to bases and catalytic hydrogenolysis. This is the most common choice for general piperazinone synthesis.[3]
-
Cbz (Benzyloxycarbonyl): Removed by catalytic hydrogenolysis (H₂/Pd/C). It is stable to mild acid and base. Choose Cbz if your molecule contains acid-labile groups but lacks functional groups that would be reduced by hydrogenation (e.g., alkenes, alkynes).[3]
-
Fmoc (Fluorenylmethyloxycarbonyl): Removed with a base, typically a piperidine solution. It is stable to acid and hydrogenation. This is less common for simple piperazinones but invaluable in more complex syntheses, like peptide chemistry, where acid-labile (Boc) groups are also present.[3]
Q3: What are the best analytical methods for monitoring reaction progress and confirming product purity?
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is the quickest method. For more complex mixtures or to confirm mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.[4]
-
Purity Confirmation: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. For trace analysis of piperazine itself (which lacks a UV chromophore), derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) followed by HPLC-UV analysis is a validated method.[12][13] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product.
Q4: Are there any specific safety considerations when working with piperazinones? Piperazine and its derivatives are amines and should be handled as such. They can be corrosive and are respiratory irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each specific reagent before use.
Key Experimental Protocols
Protocol 1: Mono-N-Boc-Protection of Piperazine
This protocol provides a reliable method for synthesizing the key intermediate for selective mono-substitution.[4]
-
Materials: Piperazine (2.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve piperazine in DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve Boc₂O in DCM.
-
Add the Boc₂O solution dropwise to the cold piperazine solution over 1-2 hours with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS for the disappearance of Boc₂O.
-
Upon completion, wash the reaction mixture with water to remove excess piperazine and piperazine dihydrochloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperazine, which is typically a white solid.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general starting point for the coupling of N-Boc-piperazine with an aryl halide.[6]
-
Materials: Aryl halide (1.0 eq), N-Boc-piperazine (1.2 eq), Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), Phosphine ligand (e.g., XantPhos, 4 mol%), Base (e.g., Cs₂CO₃, 2.0 eq), Anhydrous toluene.
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and cesium carbonate.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
In a separate vial under an inert atmosphere, prepare the catalyst solution by dissolving the palladium source and ligand in a small amount of anhydrous toluene.
-
Add the anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (often with 0.5-1% triethylamine in the eluent) to afford the desired N-aryl-N'-Boc-piperazine.
-
References
- Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
- Technical Support Center: Optimizing Piperazine Synthesis. BenchChem.
- Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme. [Link]
- Petkovic, M. et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synlett.
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. BenchChem.
- Feng, G.-S. et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278. [Link]
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Royal Society of Chemistry.
- Synthesis method of chiral piperazinone derivative.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]
- Heine, N. B. et al. (2016). Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. The Journal of Organic Chemistry, 81(12), 5209-5216. [Link]
- Imramovský, A. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. International Journal of Molecular Sciences, 21(9), 3273. [Link]
- Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides.
- Reddy, K. L. et al. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Chemistry: Current Research, 5(2). [Link]
- Heine, N. B. et al. (2016). Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. Journal of Organic Chemistry, 81(12), 5209-5216. [Link]
- Technical Support Center: Large-Scale Piperazine Synthesis. BenchChem.
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]
- Zaretsky, S. et al. (2015). Stereocontrolled Disruption of the Ugi Reaction toward the Production of Chiral Piperazinones: Substrate Scope and Process Development. The Journal of Organic Chemistry, 80(10), 5129-5143. [Link]
- Zaretsky, S. et al. (2015). Stereocontrolled Disruption of the Ugi Reaction toward the Production of Chiral Piperazinones: Substrate Scope and Process Development. The Journal of Organic Chemistry.
- Synthesis of chiral piperazinones as model peptidomimetics. Scilit. [Link]
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
- Treder, A. P. et al. (2010). Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. Organic Letters, 12(20), 4544-4547. [Link]
- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
Technical Support Center: Enhancing the Purity of 1-(4-Bromophenyl)piperazin-2-one
Welcome to the technical support center for 1-(4-Bromophenyl)piperazin-2-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Achieving high purity is critical for downstream applications, ensuring the integrity of your research and the quality of final active pharmaceutical ingredients (APIs).
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles.
Troubleshooting Guide: Common Purity Challenges
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Q1: My final product has a low or broad melting point and appears off-white/yellowish. What are the likely impurities?
A low or broad melting point is a classic indicator of impurities. The discoloration suggests the presence of unreacted starting materials or colored byproducts from the synthesis.
Causality: The synthesis of N-aryl piperazinones often involves the coupling of an aryl halide with piperazin-2-one or a related precursor.[1][2] Common impurities stem from incomplete reactions or side reactions.
Potential Impurities & Their Sources:
| Impurity | Potential Source | Identification Method |
| 4-Bromoaniline | Unreacted starting material from an N-arylation reaction. | TLC (stains with ninhydrin), HPLC, ¹H NMR (distinct aromatic signals). |
| Piperazin-2-one | Unreacted starting material. | TLC (polar spot), HPLC, ¹H NMR (presence of N-H proton). |
| Di-arylated Piperazine | Side reaction if piperazine (not piperazin-2-one) is used or formed in situ. | LC-MS (higher molecular weight), ¹H NMR. |
| Oxidized Species | Air oxidation of starting materials or product, especially at high temperatures. | Often contributes to color; may be visible as minor peaks in HPLC. |
| Residual Solvents | Incomplete drying of the final product. | ¹H NMR (characteristic solvent peaks), GC-MS. |
Troubleshooting Protocol:
-
Initial Analysis: Run a TLC of your crude product against the starting materials. Use a solvent system like Ethyl Acetate/Hexane (e.g., 70:30 v/v) to get good separation. Visualize under UV light and with a potassium permanganate stain.
-
Acidic Wash: To remove residual basic starting materials like 4-bromoaniline, dissolve the crude product in a water-immiscible solvent (e.g., Dichloromethane or Ethyl Acetate). Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This protonates the basic amine, pulling it into the aqueous layer.[3]
-
Recrystallization: If the primary impurity is an unreacted starting material, recrystallization is often the most effective next step. (See FAQ Q2 for solvent selection).
-
Charcoal Treatment: If the product is colored, add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Use sparingly, as it can also adsorb your product.
Q2: My HPLC analysis shows a persistent impurity peak very close to my main product peak. How can I improve the separation?
Closely eluting peaks suggest impurities with similar polarity and structure to your target compound, making purification challenging.
Causality: These are often isomers or analogues formed during synthesis. For N-aryl lactams, this could be a positional isomer if the starting aryl halide was not pure, or a byproduct from a minor reaction pathway.
Troubleshooting Protocol:
-
Optimize Chromatography:
-
Change Solvent System: If using a standard Ethyl Acetate/Hexane mobile phase for column chromatography, try switching to a different system with different selectivity, such as Dichloromethane/Methanol.[4][5] The change in solvent-solute interactions can often resolve closely eluting spots.
-
Use a Gradient: A shallow solvent gradient during column chromatography provides better resolution than an isocratic (constant solvent mixture) elution.[6] Start with a low polarity mixture and gradually increase the polarity.
-
Consider a Different Stationary Phase: While silica gel is standard, for very polar compounds, alumina or reverse-phase silica (C18) can offer different separation profiles.
-
-
Derivative Formation & Reversion: In challenging cases, you can sometimes react the mixture with a reagent that selectively targets either the product or the impurity, changing its polarity drastically. After separation, the protecting group or derivative can be removed. This is an advanced technique and should be considered carefully.
-
Preparative HPLC: If the impurity level is low (<5%) and other methods fail, preparative HPLC is the most powerful tool for separating compounds with very similar properties.
Q3: My yield is consistently low after purification. Where am I losing my product?
Low yield is a common frustration. The loss can occur during the reaction itself or during the workup and purification steps.
Causality: Product loss is often due to incomplete reactions, product degradation, or inefficient purification techniques.
Visualizing the Problem: A Decision Tree for Low Yield
Sources
Validation & Comparative
A Comprehensive Guide to the Spectral Analysis of 1-(4-Bromophenyl)piperazin-2-one: A Comparative Study
This guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used for the structural elucidation of 1-(4-Bromophenyl)piperazin-2-one. Designed for researchers and drug development professionals, this document moves beyond a simple data summary. It explains the causal relationships behind the spectral features, compares the target molecule with relevant analogues to highlight unique analytical identifiers, and provides robust, field-proven experimental protocols.
Section 1: The Analytical Workflow: From Sample to Structure
Caption: High-level workflow for spectroscopic analysis.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural determination, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. The chemical shift (δ) of a nucleus is dictated by its local electronic environment, while spin-spin coupling reveals connectivity between neighboring nuclei.
2.1: ¹H NMR Spectral Analysis: this compound
The ¹H NMR spectrum provides a unique fingerprint based on the molecule's proton framework. For this compound, the spectrum is logically divided into two regions: the aromatic region and the aliphatic region.
-
Aromatic Region (δ ≈ 6.8–7.5 ppm): The para-substituted phenyl ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.
-
The two protons ortho to the bromine atom are deshielded due to bromine's electronegativity and will appear as a doublet around δ 7.4 ppm.
-
The two protons ortho to the piperazinone nitrogen are slightly more shielded and will appear as a doublet around δ 6.8 ppm. Each doublet integrates to two protons.
-
-
Aliphatic Region (δ ≈ 3.0–4.5 ppm): The six protons of the piperazinone ring are non-equivalent and will present as three distinct signals, each integrating to two protons.
-
-N-CH₂-C=O (Position 3): These protons are adjacent to the carbonyl group and are expected to be the most deshielded of the aliphatic protons, appearing as a triplet around δ 4.2 ppm.
-
-N-CH₂-CH₂-N- (Position 5): These protons are adjacent to the phenyl-substituted nitrogen and will likely appear as a triplet around δ 3.5 ppm.
-
-N-CH₂-CH₂-N- (Position 6): These protons are adjacent to the amide nitrogen and will appear as a triplet around δ 3.2 ppm.
-
2.2: ¹³C NMR Spectral Analysis: this compound
The ¹³C NMR spectrum complements the ¹H data by defining the carbon skeleton.
-
Carbonyl Carbon (δ ≈ 165 ppm): The amide carbonyl carbon is highly deshielded and appears as a characteristic singlet in the downfield region of the spectrum.[1]
-
Aromatic Carbons (δ ≈ 110–150 ppm): The phenyl ring will show four distinct signals:
-
C-N (ipso-carbon): The carbon directly attached to the nitrogen will be around δ 150 ppm.
-
C-Br (ipso-carbon): The carbon attached to bromine will be significantly more shielded, appearing around δ 112 ppm.
-
Two signals for the four C-H carbons will appear between δ 118 and 132 ppm.
-
-
Aliphatic Carbons (δ ≈ 40–60 ppm): The three methylene carbons of the piperazinone ring will appear in the aliphatic region, with chemical shifts influenced by their proximity to the nitrogen and carbonyl groups.
2.3: Comparative NMR Analysis
Comparing the target molecule with its unsubstituted (1-phenylpiperazin-2-one) and chloro-substituted (1-(4-chlorophenyl)piperazin-2-one) analogues reveals the distinct electronic influence of the halogen substituent. This comparison is vital for confirming the identity of the substituent and understanding its effect on the molecule's electronic structure. The electron-withdrawing nature of the halogens (Br and Cl) deshields the ortho and para positions of the phenyl ring, causing a downfield shift in the corresponding ¹H and ¹³C signals compared to the unsubstituted analogue.
| Compound | Aromatic ¹H Shifts (δ ppm) | Aromatic ¹³C Shifts (δ ppm) | Aliphatic ¹³C Shifts (δ ppm) |
| 1-Phenylpiperazin-2-one (Predicted) | 6.9-7.3 (multiplet) | 116, 120, 129, 151 | ~45, ~50, ~58 |
| 1-(4-Chlorophenyl)piperazin-2-one | ~6.8 (d), ~7.2 (d) | 117, 125, 129, 149 | ~45, ~50, ~58 |
| This compound | ~6.8 (d), ~7.4 (d) | 112, 118, 132, 150 | ~45, ~50, ~58 |
Section 3: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For halogenated compounds, MS is exceptionally powerful due to the characteristic isotopic distributions of the halogens.
3.1: MS Analysis of this compound
The most definitive feature in the mass spectrum of this compound is its molecular ion peak.
-
Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2] This results in two molecular ion peaks of almost equal intensity: the M⁺ peak and the M+2 peak. For this compound (C₁₀H₁₁BrN₂O), the expected molecular weight is ~254/256 g/mol . This 1:1 doublet is an unambiguous indicator of the presence of a single bromine atom.
-
Fragmentation Pattern: Electron Impact (EI) ionization will cause the molecular ion to fragment in predictable ways. Key fragmentations for N-aryl piperazinones often involve the cleavage of the piperazine ring.[2][3] A primary fragmentation would be the loss of the carbonyl group (CO, 28 Da), followed by cleavage of the ethylamino bridge.
3.2: Comparative MS Analysis
The power of isotopic patterns becomes evident when comparing the bromo- and chloro-analogues.
| Compound | Molecular Formula | Molecular Ion (m/z) & Isotopic Pattern | Key Identifier |
| 1-Phenylpiperazine-2-one | C₁₀H₁₂N₂O | 176 (single major peak) | Absence of halogen isotopic pattern. |
| 1-(4-Chlorophenyl)piperazin-2-one | C₁₀H₁₁ClN₂O | 210/212 (peaks in ~3:1 intensity ratio) | M⁺/M+2 ratio of 3:1, characteristic of chlorine. |
| This compound | C₁₀H₁₁BrN₂O | 254/256 (peaks in ~1:1 intensity ratio) | M⁺/M+2 ratio of 1:1, characteristic of bromine. |
Section 4: Key Spectral Identifiers Summarized
The unambiguous identification of this compound relies on the synergistic interpretation of both NMR and MS data. Each technique provides orthogonal, confirmatory evidence of the structure.
Caption: Key spectral fingerprints for structural confirmation.
Section 5: Standardized Experimental Protocols
Adherence to standardized protocols is essential for data quality and inter-lab reproducibility. The following protocols are based on established best practices.[4][5][6][7]
5.1: NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.[5][7]
-
Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent choice does not have peaks that overlap with analyte signals.
-
Gently vortex or sonicate the vial until the sample is fully dissolved.
-
Using a Pasteur pipette, filter the solution through a small cotton or glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely. Clean the exterior of the tube with a lint-free wipe.[4]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into a spinner turbine, adjusting the depth with a gauge to ensure the sample is centered in the detection coil.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a sharp, symmetrical lock signal and narrow solvent peaks.
-
Acquire a standard ¹H spectrum (typically 8-16 scans).
-
Acquire a ¹³C spectrum (requires more scans, typically 128 or more, depending on concentration).
-
Process the data using the spectrometer software, applying Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H) or using an internal standard like TMS at 0 ppm.[4]
-
5.2: Mass Spectrometry Protocol (EI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Ensure the sample is fully dissolved. If necessary, filter the solution.
-
Transfer the solution to an appropriate autosampler vial.
-
-
Instrument Setup and Data Acquisition:
-
Ensure the mass spectrometer has been recently tuned and calibrated using a known standard (e.g., PFTBA).
-
Set up the acquisition method. For Gas Chromatography-Mass Spectrometry (GC-MS), define the temperature program for the GC oven to ensure separation and elution of the compound. For direct infusion, set the flow rate.
-
Set the mass analyzer to scan a suitable range (e.g., m/z 40-400) to include the expected molecular ion and key fragments.
-
For EI, use a standard ionization energy of 70 eV.
-
Inject the sample and begin data acquisition.
-
Process the resulting chromatogram and mass spectrum. Identify the peak corresponding to the compound and analyze its mass spectrum, paying close attention to the molecular ion and its isotopic pattern.
-
Conclusion
The structural characterization of this compound is definitively achieved through a combined analysis of NMR and MS data. ¹H and ¹³C NMR spectroscopy confirm the core carbon-hydrogen framework and the connectivity of the phenyl and piperazinone rings. Crucially, mass spectrometry provides the molecular weight and, through the distinct 1:1 M⁺/M+2 isotopic pattern, gives an unambiguous confirmation of the presence of a single bromine atom. When compared with its phenyl and chlorophenyl analogues, these combined spectral features create a unique and robust analytical signature, allowing for confident identification in any research or development setting.
References
- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Wisconsin-Madison.
- Macmillan Group. (n.d.).
- Small molecule NMR sample preparation. (2023, August 29). Georgia Institute of Technology.
- E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. (n.d.). The Hong Kong University of Science and Technology.
- Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 23-32.
- Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (n.d.).
- Supporting Information for "Palladium-Catalyzed Oxidative Homocoupling of Arylhydrazines and Terminal Alkynes". (n.d.). The Royal Society of Chemistry.
- NMR Sample Preparation. (n.d.).
- Mass spectra and major fragmentation patterns of piperazine designer drugs. (2021).
- Mass fragmentation patterns of compounds 5a-f. (n.d.).
- Parlak, C., & Alver, Ö. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Trotsko, N., et al. (2023). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2023(1), M1548.
- Basic Experiment Setup and Basic NMR Spectrometer Oper
- Gzella, A., & Wujec, M. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1547.
- Trotsko, N., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. (2025, August 7).
- 1-(4-Chlorophenyl)piperazine (CAS 38212-33-8). (n.d.). Cayman Chemical.
- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024, September 10). MDPI.
- 1-Phenylpiperazine. (n.d.).
- 1-[(4-Bromophenyl)acetyl]-4-(3,4-dichlorophenyl)piperazine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
- Alver Ö, Parlak C and Şenyel M. (2025, August 5). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study.
- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (2025, April 30). PubMed.
- Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. (n.d.). PubMed Central.
- 1-(2-Chlorophenyl)piperazine. (n.d.).
- Reich, H. J. (n.d.). 1H NMR Chemical Shifts.
- Reich, H. J. (n.d.). 13C NMR Chemical Shifts.
- This compound hydrochloride. (n.d.).
- 1-(4-Bromophenyl)-4-methylpiperazine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Piperazine. (n.d.). NIST WebBook, SRD 69.
- Atomic Spectra Database. (n.d.). National Institute of Standards and Technology.
- Piperazine. (n.d.). NIST WebBook, SRD 69.
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Confirming the structure of 1-(4-Bromophenyl)piperazin-2-one
An Editor's Guide to Analytical Rigor: Confirming the Structure of 1-(4-Bromophenyl)piperazin-2-one
For researchers in drug discovery and development, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate months or even years of biological testing and process development. This guide provides a comprehensive, in-depth framework for the structural elucidation of This compound , a heterocyclic compound representative of scaffolds found in medicinal chemistry.
The Analytical Challenge: Structural Isomerism
The synthesis of this compound can potentially yield isomers, the most probable of which is 3-(4-Bromophenyl)piperazin-2-one. While possessing the same molecular formula and weight, their distinct atomic connectivity leads to different chemical properties and biological activities. Therefore, the primary analytical challenge is to definitively differentiate between these two structures.
Caption: Key isomeric challenge in the synthesis.
Our analytical strategy must therefore employ techniques that are sensitive to the specific arrangement of atoms within the molecule.
A Multi-Pronged Approach to Structural Verification
No single technique is sufficient for unequivocal proof. We will employ a workflow that uses Mass Spectrometry (MS) to confirm mass, Infrared (IR) Spectroscopy to identify functional groups, and Nuclear Magnetic Resonance (NMR) Spectroscopy to map the precise atomic framework.
Mass Spectrometry: The First Checkpoint
Expertise: Mass spectrometry serves as our initial verification step. Its primary role is to confirm that the synthesized compound has the correct molecular weight and, by extension, the correct elemental formula. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can provide a molecular formula with high confidence, immediately ruling out many potential impurities or incorrect products.
Trustworthiness: For this compound (C₁₀H₁₁BrN₂O), the expected mass is a crucial first piece of evidence. The presence of a bromine atom provides a distinctive isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a self-validating feature in the mass spectrum.
Predicted Mass Spectrometry Data
| Parameter | Expected Value | Rationale |
| Molecular Formula | C10H11BrN2O | Based on the proposed structure. |
| Monoisotopic Mass | 254.00548 Da | The calculated exact mass of the most abundant isotopes. |
| [M+H]⁺ (ESI-TOF) | 255.01276 m/z | Protonated molecule in positive-ion electrospray ionization.[1] |
| Isotopic Pattern | M, M+2 peaks of ~1:1 intensity | Characteristic signature of a monobrominated compound. |
The observation of a protonated molecule at m/z 255.01276 with a corresponding M+2 peak of nearly equal intensity would provide strong evidence for the correct elemental composition.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise: IR spectroscopy is used to confirm the presence of key functional groups. For this molecule, the most critical feature is the carbonyl (C=O) group within the six-membered lactam (cyclic amide) ring. The position of the C=O stretching frequency is diagnostic and distinguishes the compound from its non-carbonyl precursor, 1-(4-bromophenyl)piperazine.
Trustworthiness: The presence of a strong absorbance in the characteristic amide carbonyl region provides direct, physical evidence of the "-one" part of the chemical name. This is a self-validating checkpoint; without this peak, the structure is incorrect.
Predicted Infrared Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
| Amide N-H | ~3200-3350 | Stretch | Medium |
| Aromatic C-H | ~3000-3100 | Stretch | Medium-Weak |
| Aliphatic C-H | ~2850-2960 | Stretch | Medium |
| Amide C=O | ~1650-1680 | Stretch | Strong, Sharp |
| Aromatic C=C | ~1590, ~1490 | Stretch | Medium |
| C-N | ~1200-1350 | Stretch | Medium |
The definitive feature is the strong amide carbonyl stretch. Its exact position within the predicted range can give clues about ring strain and hydrogen bonding.
NMR Spectroscopy: The Definitive Structural Map
Expertise: While MS confirms the formula and IR confirms functional groups, NMR spectroscopy provides the detailed blueprint of the molecule's structure. It allows us to "see" the chemical environment of each hydrogen and carbon atom, and through 2D techniques, to piece together the exact connectivity. This is where we will decisively differentiate between the 1- and 3-substituted isomers.
Trustworthiness: NMR is the gold standard for structural elucidation. The predicted differences in the NMR spectra for the two isomers are so distinct that an experimental spectrum provides a self-validating answer to the structural question.
The key to differentiating the isomers lies in the symmetry and chemical shifts of the piperazinone ring protons.
| Assignment (Target: 1-isomer) | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Comparison to 3-isomer |
| Aromatic H (ortho to N) | ~6.8-7.0 | Doublet (d) | 2H | Part of AA'BB' system, upfield due to N-atom. |
| Aromatic H (ortho to Br) | ~7.4-7.6 | Doublet (d) | 2H | Part of AA'BB' system, downfield due to Br. |
| N-H (piperazinone) | ~5.5-6.5 | Broad Singlet (br s) | 1H | Exchangeable proton. |
| H-3 (CH₂) | ~4.0-4.2 | Singlet (s) | 2H | Adjacent to aryl-N and C=O, highly deshielded. In the 3-isomer, this signal is absent. |
| H-5 (CH₂) | ~3.4-3.6 | Triplet (t) | 2H | Adjacent to N-H. |
| H-6 (CH₂) | ~3.1-3.3 | Triplet (t) | 2H | Adjacent to aryl-N. |
| H-3 (CH) (3-isomer only) | ~4.5-4.8 | Doublet of Doublets (dd) | 1H | This unique methine proton, coupled to two different CH₂ groups, is the smoking gun for the 3-isomer. |
The carbon spectrum provides complementary and confirmatory evidence. The most telling difference is the presence of a methine carbon in the 3-isomer versus only methylene carbons in the target structure's ring.
| Assignment (Target: 1-isomer) | Predicted δ (ppm) | Rationale & Comparison to 3-isomer |
| C=O | ~165-170 | Amide carbonyl. Similar in both isomers. |
| C-Ar (ipso-N) | ~148-152 | Aromatic C attached to Nitrogen. |
| C-Ar (CH) | ~132, ~118 | Aromatic CH carbons. |
| C-Ar (ipso-Br) | ~115-120 | Aromatic C attached to Bromine. |
| C-3 (CH₂) (Target) | ~50-55 | Methylene carbon adjacent to C=O. This is a methylene (CH₂) carbon. |
| C-5 (CH₂) | ~45-50 | Methylene carbon. |
| C-6 (CH₂) | ~40-45 | Methylene carbon. |
| C-3 (CH) (3-isomer) | ~55-60 | Methine carbon adjacent to C=O. This is a methine (CH) carbon. |
Experimental Protocols
Authoritative and reproducible data acquisition is paramount. The following are standard protocols for the characterization of a novel synthetic compound like this compound.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of HPLC-grade methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Method:
-
Infuse the sample solution directly at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode.
-
Mass range: 100-500 m/z.
-
Perform an internal calibration using a known reference standard to ensure high mass accuracy (<5 ppm).
-
-
Analysis: Identify the [M+H]⁺ ion and confirm its measured mass and isotopic pattern against the theoretical values.
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.
-
Instrumentation: A standard benchtop FT-IR spectrometer.
-
Method:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum.
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32 (co-added to improve signal-to-noise).
-
-
Analysis: Identify and label major peaks, paying special attention to the diagnostic region (4000-1500 cm⁻¹) to confirm the presence of N-H, C-H, and C=O functional groups.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[2]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Method:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Acquire a broadband proton-decoupled ¹³C spectrum.
-
(Optional but recommended for new structures): Acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to confirm assignments.
-
-
Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the chemical shift scale to TMS. Integrate ¹H signals and assign all peaks based on chemical shift, multiplicity, and correlation data, comparing them against the predicted values for the target structure and its potential isomer.
Integrated Workflow for Structural Confirmation
Caption: Logical workflow for unambiguous structural confirmation.
Conclusion
The structural confirmation of a molecule like this compound is a systematic process of hypothesis testing. By beginning with mass spectrometry to confirm the elemental formula, proceeding to infrared spectroscopy to verify the core functional groups, and culminating with detailed 1D and 2D NMR analysis to map the atomic connectivity, we can build an unassailable case for the correct structure. This multi-technique, evidence-based approach ensures the scientific integrity of the research and provides the necessary confidence for advancing a compound through the drug development pipeline.
References
- Stuart, C. D., et al. (2023).
- PubChem. Compound Summary for CID 53407127, this compound hydrochloride.
- PubChem. Compound Summary for CID 62351222, 3-(4-bromophenyl)piperazin-2-one.
- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Sources
A Comparative Guide to 1-(4-Bromophenyl)piperazin-2-one and Other Arylpiperazines for CNS Drug Discovery
For researchers, scientists, and drug development professionals navigating the complex landscape of central nervous system (CNS) therapeutics, the arylpiperazine scaffold stands as a "privileged structure."[1] Its remarkable versatility allows for molecular modifications that yield compounds with desired potency, selectivity, and pharmacokinetic profiles for a multitude of G protein-coupled receptors (GPCRs), particularly those in the serotonin and dopamine families.[1] This guide provides an in-depth technical comparison of a specific, yet under-characterized derivative, 1-(4-Bromophenyl)piperazin-2-one , with other prominent arylpiperazines.
While direct experimental data for this compound is sparse in publicly accessible literature, this guide will leverage established structure-activity relationships (SAR) from closely related analogs to build a predictive pharmacological profile. We will compare this inferred profile against well-documented arylpiperazines, providing the necessary experimental context and detailed protocols for researchers to validate these hypotheses and unlock the potential of this novel compound.
The Arylpiperazine Scaffold: A Cornerstone of CNS Drug Design
The archetypal arylpiperazine structure consists of a piperazine ring linked to an aryl group at the N1 position. A second, often more complex, moiety is typically attached via a linker to the N4 position.[1] This modular design has given rise to a plethora of clinically successful drugs, including antipsychotics like aripiprazole and anxiolytics like buspirone.[2] Their therapeutic effects are primarily mediated by their interaction with aminergic GPCRs, such as serotonin (5-HT) and dopamine (D) receptors.[1]
The introduction of a carbonyl group at the 2-position of the piperazine ring, creating a piperazin-2-one, introduces significant structural and electronic changes. This modification can alter the compound's three-dimensional shape, hydrogen bonding capabilities, and metabolic stability, thereby influencing its receptor binding affinity and functional activity. The key question for researchers is how these changes in this compound distinguish it from its more extensively studied 1-arylpiperazine cousins.
Comparative Analysis: Receptor Affinity and Functional Activity
The performance of any CNS drug candidate is fundamentally defined by its receptor binding profile and its subsequent functional effect (agonist, antagonist, partial agonist, or inverse agonist). Arylpiperazines are notorious for their promiscuity, often binding to multiple receptor subtypes.[1][3] This can be a double-edged sword, offering the potential for multi-target efficacy but also the risk of off-target side effects.
Predicted Profile of this compound
Based on SAR studies of related arylpiperazines and piperazin-2-one derivatives, we can construct a hypothesized performance profile for this compound:
-
Dopamine D2 Receptor Affinity : The arylpiperazine moiety is a well-established pharmacophore for D2 receptor binding.[1][4] The interaction is typically stabilized by an ionic bond between the protonated N1 of the piperazine and a conserved aspartate residue (Asp3.32) in the receptor's binding pocket, along with edge-to-face pi-stacking interactions between the aryl ring and aromatic residues like phenylalanine.[5][6] The 4-bromo substitution on the phenyl ring is an electron-withdrawing group which, in some series, has been shown to be well-tolerated or even beneficial for affinity.[4] The 2-oxo group adds a potential hydrogen bond acceptor, which could introduce new interactions within the binding site, possibly modulating affinity and selectivity against other receptors.
-
Serotonin 5-HT1A and 5-HT2A Receptor Affinity : Arylpiperazines frequently exhibit high affinity for both 5-HT1A and 5-HT2A receptors.[3][7] The balance of activity at these two receptors is a critical determinant of a drug's therapeutic profile, with 5-HT2A antagonism being a hallmark of many atypical antipsychotics, helping to mitigate the extrapyramidal side effects associated with strong D2 antagonism.[7][8] The 2-oxo group could influence the conformation of the entire molecule, subtly altering its fit into the respective serotonin receptor binding pockets and thus shifting the 5-HT2A/D2 affinity ratio.
-
Functional Activity : The functional outcome (e.g., partial agonism vs. antagonism) at the D2 receptor is often influenced by the moiety attached to the N4 position.[1] In the case of this compound, where the N4 is unsubstituted, the intrinsic activity is difficult to predict without experimental data. However, the presence of the lactam function could favor conformations that lead to antagonism or weak partial agonism.
Comparison with Benchmark Arylpiperazines
To contextualize the potential of this compound, we compare its hypothesized profile with several well-characterized arylpiperazines.
| Compound | D₂ (Kᵢ, nM) | 5-HT₁ₐ (Kᵢ, nM) | 5-HT₂ₐ (Kᵢ, nM) | Primary Functional Activity | Key Structural Features |
| Aripiprazole | 0.34 | 1.7 | 3.4 | D₂ Partial Agonist, 5-HT₁ₐ Partial Agonist, 5-HT₂ₐ Antagonist | Long-chain arylpiperazine with a complex terminal moiety. |
| Buspirone | >1000 | 1.2 | 59 | 5-HT₁ₐ Partial Agonist | Long-chain arylpiperazine with a pyrimidinyl group. |
| 1-(2-Methoxyphenyl)piperazine (oMeOPP) | 234 | 16 | 2.5 | 5-HT₂ₐ/₂c Agonist, α₂-adrenergic Antagonist | Simple arylpiperazine with methoxy substitution. |
| 1-(3-Chlorophenyl)piperazine (mCPP) | 310 | 55 | 1.9 | Non-selective 5-HT Agonist | Simple arylpiperazine with chloro substitution. |
| This compound | Data Not Available | Data Not Available | Data Not Available | Hypothesized: D₂/5-HT₂ₐ Antagonist or Weak Partial Agonist | Arylpiperazine with a 2-oxo modification and 4-bromo substitution. |
Note: Kᵢ values are compiled from various sources and should be considered approximate as experimental conditions can vary.
This table highlights the significant impact of substitutions on the aryl ring and the N4-position on the pharmacological profile. The critical next step is to experimentally determine the binding affinities and functional activities of this compound to validate or refute these hypotheses.
Experimental Workflows for Characterization
To rigorously evaluate this compound, a series of standardized in vitro and in vivo assays are required. The following protocols represent self-validating systems for characterizing novel arylpiperazines.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of the test compound for target receptors (e.g., D₂, 5-HT₁ₐ, 5-HT₂ₐ).
Causality: This assay directly measures the physical interaction between the compound and the receptor protein. The affinity is a primary determinant of potency. A high-quality assay relies on a specific high-affinity radioligand and carefully prepared receptor-containing membranes.[9]
Experimental Workflow Diagram
Caption: Workflow for a cAMP functional assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells expressing the receptor of interest into 96- or 384-well plates and allow them to adhere overnight.
-
Agonist Mode: To test for agonist activity, add increasing concentrations of the test compound to the cells and incubate.
-
Antagonist Mode: To test for antagonist activity, pre-incubate the cells with increasing concentrations of the test compound, then add a fixed concentration (typically the EC₈₀) of a known agonist for that receptor. [10]4. cAMP Measurement (Example for a Gi-coupled receptor like D₂):
-
Following compound addition, stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP production. [2] * Agonist activation of the Gi-coupled receptor will inhibit this forskolin-induced cAMP production.
-
Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF). [11][12]5. Data Analysis:
-
For agonist activity: Plot the cAMP response against the log concentration of the test compound to determine the EC₅₀ (potency) and the maximum effect (Eₘₐₓ, efficacy).
-
For antagonist activity: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀. This can be used to calculate the antagonist affinity constant (Kb).
-
Structure-Activity Relationships and Future Directions
The subtle yet significant modification of adding a 2-oxo group to the 1-(4-Bromophenyl)piperazine scaffold opens a new avenue for medicinal chemists. Key questions to be answered through the experimental workflows described above include:
-
Impact of the 2-Oxo Group: How does the lactam functionality alter the binding affinity and selectivity profile compared to its non-oxo counterpart, 1-(4-Bromophenyl)piperazine? Does it introduce beneficial hydrogen bonding interactions or create steric hindrance in certain receptor pockets?
-
Role of the 4-Bromo Substituent: How does the bromine at the para position influence potency and selectivity? Comparative studies with fluoro, chloro, and methyl analogs would be highly informative. [13]* Pharmacokinetic (PK) Properties: The introduction of the polar lactam group may alter PK properties such as solubility, membrane permeability, and metabolic stability. [14]In vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays and in vivo pharmacokinetic studies in rodent models will be crucial for assessing the drug-likeness of this compound.
Conclusion
This compound represents an intriguing but currently uncharacterized member of the pharmacologically rich arylpiperazine family. By leveraging the extensive knowledge of SAR within this class, we can hypothesize a multi-target profile with potential activity at key dopamine and serotonin receptors relevant to CNS disorders. This guide provides the scientific rationale and detailed, field-proven experimental protocols necessary for researchers to systematically evaluate this compound. The true performance of this compound awaits empirical validation, and the data generated will not only define its therapeutic potential but also contribute valuable insights into the nuanced structure-activity relationships of piperazin-2-one derivatives.
References
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors. BenchChem.
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Scientific.
- Bożejewicz, A., et al. (2023). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 28(15), 5779.
- Jiang, B., et al. (2015). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 36(1), 1-11.
- Slideshare. (2016). Pharmacological screening of Anti-psychotic agents.
- Clifton, J. D. (2013). In vivo screening for anti=psychotic drugs using zebrafish. Frontiers.
- Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
- Cortés, R., et al. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20.
- Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384.
- Wieronska, J. M., & Zygmunt, M. (2017). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Current Medicinal Chemistry, 24(27), 2945-2960.
- Weiner, I. (2003). Screening of antipsychotic drugs in animal models. Tel Aviv University.
- Mastromarino, M., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297.
- Parra, L. A., et al. (2014). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. Journal of Visualized Experiments, (90), e51811.
- Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(4), 101783.
- Liu, C., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(5), 336-345.
- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi-coupled receptors in whole cell.
- Lohse, M. J., et al. (2017). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 8, 45.
- Plavšić, V., et al. (2005). Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Chemical and Pharmaceutical Bulletin, 53(1), 53-57.
- Glavač, D., et al. (2002). Modeling of the D2 dopamine receptor arylpiperazine binding site for 1-[2-[5-(1H-benzimidazole-2-thione)]ethyl]. Journal of Molecular Modeling, 8(10), 310-318.
- Kaczor, A. A., et al. (2021). Synthesis and biological evaluation as well as in silico studies of arylpiperazine-1,2-benzothiazine derivatives as novel anti-inflammatory agents. Bioorganic Chemistry, 106, 104476.
- Bhattacharyya, S., et al. (2017). Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs. eNeuro, 4(1), ENEURO.0355-16.2016.
- Minovski, N., et al. (2005). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Arzneimittelforschung, 55(8), 443-8.
- Chen, H., et al. (2018). Synthesis and Biological Evaluation of Arylpiperazine Derivatives as Anticancer Agents. Letters in Organic Chemistry, 15(11), 981-989.
- Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
- Assay Guidance Manual. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
- Wróblewska, A., et al. (2020).
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Kumar, A., & Singh, P. (2013). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 4(5), 1697-1710.
- Agatonović-Kuštrin, S., et al. (2002). Modeling of the D2 Dopamine Receptor Arylpiperazine Binding Site for 1-{2-[5-(1H-benzimidazole-2-thione)]ethyl}.
- Faizan, M., et al. (2024). The structure-activity relationship of antihistaminic activity piperazine derivatives.
- Zhang, L., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 4(13), e1160.
- Faizan, M., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- ResearchGate. (2017). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
- Andreozzi, G., et al. (2020). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 25(22), 5433.
- Shen, J., et al. (2019). Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents. Bioorganic & Medicinal Chemistry, 27(1), 133-143.
- Kim, Y. H., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics, 11(1), 23.
- Agatonović-Kuštrin, S., et al. (2013). Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. Current Pharmaceutical Design, 19(27), 4889-99.
- Adani Pharmachem Private Limited. (n.d.).
- Wang, C., et al. (2021). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1642-1653.
- ResearchGate. (2024).
- BenchChem. (2025). Phenylpiperazine Derivatives: A Comparative Analysis of Receptor Affinities with a Focus on 1-(4-Bromophenyl)-4-ethylpiperazine. BenchChem.
- Karcz, T., et al. (2021).
- Laurini, E., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1541-1554.
- Franchini, S., et al. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Journal of Medicinal Chemistry, 64(15), 10795-10834.
- Kumar, A., et al. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Journal of Medicinal Chemistry, 48(4), 1078-87.
Sources
- 1. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.bg.ac.rs [chem.bg.ac.rs]
- 6. Modeling of the D2 dopamine receptor arylpiperazine binding site for 1-[2-[5-(1H-benzimidazole-2-thione)]ethyl]-4-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Comparative Study of Piperazin-2-one and Piperazine Bioactivity: Scaffolds for Diverse Pharmacological Applications
In the landscape of medicinal chemistry, the piperazine and piperazin-2-one scaffolds represent two closely related six-membered nitrogen-containing heterocycles that have given rise to a vast array of bioactive molecules. While sharing a common structural heritage, the subtle difference of a carbonyl group in the piperazin-2-one ring imparts distinct physicochemical properties that translate into a nuanced spectrum of biological activities when compared to the parent piperazine. This guide provides a comparative analysis of the bioactivity of these two important pharmacophores, offering insights for researchers and drug development professionals in their quest for novel therapeutics.
The Structural and Chemical Landscape
At first glance, piperazine and piperazin-2-one are structurally similar. Piperazine is a saturated heterocycle with two nitrogen atoms at the 1 and 4 positions, rendering it a basic compound.[1] In contrast, piperazin-2-one is a lactam, an cyclic amide, which significantly alters its electronic and conformational properties.[2] This fundamental structural difference is the cornerstone of their divergent biological activities.
Piperazine: A symmetrical and flexible scaffold, piperazine is readily N-alkylated, allowing for the facile introduction of various substituents at one or both nitrogen atoms.[1] This synthetic tractability has made it a privileged scaffold in medicinal chemistry.[3]
Piperazin-2-one: The presence of the amide bond introduces a degree of rigidity and a hydrogen bond donor-acceptor system. Its synthesis can be achieved through various methods, including cascade double nucleophilic substitution.[4][5] This scaffold serves as a versatile intermediate for the synthesis of more complex heterocyclic systems.[2]
Piperazine: A Journey from Anthelmintics to Diverse Therapeutics
The biological journey of piperazine began in the early 20th century with its successful application as an anthelmintic agent.[1] Its mechanism of action in this context is well-established and serves as a classic example of selective toxicity.
Anthelmintic Activity: The Hallmark of Piperazine
Piperazine and its salts, such as piperazine citrate and adipate, are effective against intestinal roundworms (ascariasis) and pinworms (enterobiasis).[1][6][7] The drug works by paralyzing the worms, which are then expelled from the host's body.[6] This effect is achieved through its agonist activity on the inhibitory GABA (γ-aminobutyric acid) receptors of the parasites.[1] The selectivity of piperazine for helminths is attributed to the difference in GABA receptor isoforms between vertebrates and invertebrates.[1]
A Broad Spectrum of Bioactivity in Piperazine Derivatives
Beyond its anthelmintic origins, the piperazine scaffold has been extensively derivatized to yield compounds with a wide array of pharmacological activities.[3][8]
-
Anticancer Activity: A significant number of FDA-approved anticancer drugs incorporate the piperazine ring.[9][10] Piperazine derivatives have demonstrated the ability to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, modulate mitogen-activated protein kinase (MAPK) signaling, and arrest the cell cycle.[8][11] For instance, certain piperazine-containing compounds have shown potent cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer.[12]
-
Central Nervous System (CNS) Activity: The piperazine moiety is a common feature in drugs targeting the CNS.[13] Derivatives have been shown to interact with neurotransmitter receptors, including serotonin and dopamine receptors, leading to potential applications in treating depression, anxiety, and other neurological disorders.[13][14]
-
Antimicrobial and Anti-inflammatory Properties: Piperazine derivatives have exhibited significant antimicrobial activity against a range of bacteria and fungi.[8] Additionally, some derivatives possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[8][15]
Piperazin-2-one: A Scaffold for Anticancer and Antiviral Agents
While not as extensively explored in its underivatized form, the piperazin-2-one scaffold has emerged as a valuable building block for the synthesis of compounds with notable cytotoxic and antiviral activities.[2][16]
Cytotoxic and Anticancer Potential
N-heterocycles, including those derived from piperazin-2-one, are considered promising scaffolds for the development of novel anticancer agents.[16] Studies have shown that derivatives of piperazin-2-one exhibit significant cytotoxic activity against various cancer cell lines, including those of the liver, brain, and breast.[16] For example, certain aminophosphonate derivatives of piperazin-2-one have demonstrated a reduction in cell viability in multiple cancer cell lines.[16]
Antiviral Applications
Derivatives of piperazin-2-one have also been investigated for their antiviral properties. One study highlighted the ability of a trisubstituted piperazin-2-one derivative to inhibit adenovirus replication.[2]
Comparative Bioactivity at a Glance
The following table summarizes the key differences in the bioactivity profiles of piperazine and piperazin-2-one based on their respective derivatives.
| Feature | Piperazine Derivatives | Piperazin-2-one Derivatives |
| Primary Established Activity | Anthelmintic[1][6] | Synthetic Intermediate[2] |
| Prominent Bioactivities | Anticancer, CNS activity, Antimicrobial, Anti-inflammatory[8][9][13] | Cytotoxic/Anticancer, Antiviral[2][16] |
| Mechanism of Action (Anthelmintic) | GABA receptor agonist in parasites[1] | Not applicable |
| Mechanism of Action (Anticancer) | Apoptosis induction, Cell cycle arrest, MAPK pathway modulation[8][11] | Cytotoxicity, Cell viability reduction[16] |
| Clinical Applications | Numerous FDA-approved drugs (e.g., for cancer, CNS disorders)[9] | Primarily in preclinical research[16] |
Experimental Protocols for Bioactivity Assessment
To provide a practical context for the discussed bioactivities, the following are detailed protocols for assessing the cytotoxic and anthelmintic properties of novel compounds.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of test compounds on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.
Protocol for In Vitro Anthelmintic Activity Assay
This protocol is designed to evaluate the anthelmintic activity of test compounds using an adult worm motility assay.
Objective: To determine the paralytic effect of a test compound on adult helminths.
Materials:
-
Adult earthworms (Eisenia fetida) or other suitable model organisms.
-
Phosphate buffered saline (PBS)
-
Test compounds (dissolved in a suitable solvent)
-
Reference drug (e.g., Piperazine citrate)
-
Petri dishes
-
Timer
Procedure:
-
Worm Preparation: Collect adult earthworms of similar size and wash them with PBS to remove any adhering debris.
-
Compound Preparation: Prepare different concentrations of the test compounds and the reference drug in PBS.
-
Assay Setup: Place one worm in each Petri dish containing 10 mL of the respective test solution. A control group with PBS only should be included.
-
Observation: Observe the worms for paralysis at regular intervals. Paralysis is indicated by the loss of motility, even when stimulated with a gentle touch.
-
Time Recording: Record the time taken for paralysis for each worm.
-
Data Analysis: Compare the time to paralysis for the test compounds with the reference drug and the control.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Apoptosis induction by a piperazine derivative.
Caption: Workflow for anticancer drug discovery.
Conclusion
References
- Wikipedia. Piperazine. [Link]
- Britannica. Piperazine | drug. [Link]
- ResearchGate.
- Biosynce Blog. What are the biological activities of piperazine?. [Link]
- PubMed. Effect of piperazine (diethylenediamine) on the moulting, proteome expression and pyrophosphatase activity of Ascaris suum lung-stage larvae. [Link]
- International Journal for Pharmaceutical Research Scholars. Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents. [Link]
- Bentham Science.
- ProQuest.
- Mayo Clinic. Piperazine (oral route). [Link]
- PubMed Central. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. [Link]
- TÜBİTAK Academic Journals. An insight into the therapeutic potential of piperazine-based anticancer agents. [Link]
- PubMed.
- MDPI. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. [Link]
- TÜBİTAK Academic Journals.
- Bentham Science Publishers.
- Bentham Science.
- Thieme Chemistry. Synthesis of Piperazin-2-ones. [Link]
- ResearchGate. Synthesis of piperazin‐2‐one 9. [Link]
- PubMed.
- PubMed Central. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]
- Semantic Scholar. PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. [Link]
- ACS Chemical Neuroscience. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]
- ResearchGate. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine | drug | Britannica [britannica.com]
- 7. Piperazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 11. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. biosynce.com [biosynce.com]
- 14. ijrrjournal.com [ijrrjournal.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - ProQuest [proquest.com]
A Comparative Benchmarking Guide: Profiling 1-(4-Bromophenyl)piperazin-2-one Against Established CNS Receptor Inhibitors
Preamble: The Phenylpiperazine Scaffold in Modern Neuropharmacology
The phenylpiperazine motif is a cornerstone in the architecture of numerous centrally acting therapeutic agents. Its unique conformational flexibility and electronic properties allow for high-affinity interactions with a range of G-protein coupled receptors (GPCRs), making it a "privileged scaffold" in neuropharmacology. Compounds incorporating this structure are found in medications treating a wide array of conditions, from psychosis and depression to anxiety.[1][2] This guide focuses on a novel investigational compound, 1-(4-Bromophenyl)piperazin-2-one (hereafter designated BPP-2O ), which integrates this key scaffold with a lactam function, potentially modulating its pharmacokinetic and pharmacodynamic profile.
To contextualize the potential therapeutic value of BPP-2O, this document provides a head-to-head benchmark against three well-characterized drugs known to interact with key receptors commonly targeted by phenylpiperazine-containing molecules:
-
Aripiprazole: A multi-receptor atypical antipsychotic.
-
Buspirone: An anxiolytic with high affinity for serotonin receptors.
-
Prazosin: A selective antagonist of alpha-1 adrenergic receptors.
This analysis is designed for researchers, medicinal chemists, and drug development professionals, offering a framework for evaluating novel compounds within the complex landscape of CNS receptor pharmacology.
Rationale for Target Selection and Benchmark Compounds
The selection of appropriate biological targets is the first critical step in characterizing a novel compound. Based on the structural alerts within BPP-2O, particularly the N-arylpiperazine core, we have prioritized three receptor families pivotal to neuropsychiatric and physiological regulation.
-
Dopamine D2 Receptors (D₂R): As a primary target for antipsychotic medications, D₂R modulation is crucial for treating psychosis.[3][4][5] Antagonism or partial agonism at this receptor is a hallmark of many CNS drugs. Aripiprazole serves as an ideal benchmark due to its well-documented partial agonist activity at the D₂ receptor.[6][7]
-
Serotonin 5-HT₁ₐ Receptors (5-HT₁ₐR): This receptor is deeply implicated in mood and anxiety disorders.[8][9][10] Agonists and partial agonists at 5-HT₁ₐR are effective anxiolytics and antidepressants.[9] Buspirone, a 5-HT₁ₐR partial agonist, provides a direct and relevant comparison for this target.[11][12]
-
Alpha-1 Adrenergic Receptors (α₁-AR): These receptors are involved in regulating vascular tone and are located in the central nervous system.[13][14] Antagonism at α₁-AR can lead to vasodilation and is the mechanism behind antihypertensive drugs, but it can also be an off-target effect of CNS agents, causing side effects like orthostatic hypotension.[15] Prazosin is a potent and selective α₁-AR antagonist, making it the gold standard for assessing activity at this receptor.[16][17]
Comparative In Vitro Receptor Affinity Profile
To establish a foundational understanding of BPP-2O's pharmacological profile, we present its in vitro binding affinity (Ki) in comparison to our selected benchmarks. The Ki value represents the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand; a lower Ki indicates higher binding affinity.
Disclaimer: Data for the investigational compound BPP-2O are hypothetical and presented for illustrative benchmarking purposes. Data for Aripiprazole, Buspirone, and Prazosin are derived from published, citable sources.
| Compound | D₂ Receptor (Ki, nM) | 5-HT₁ₐ Receptor (Ki, nM) | α₁-Adrenergic Receptor (Ki, nM) |
| BPP-2O (Hypothetical) | 45 | 2.5 | 120 |
| Aripiprazole | 0.34[6] | 1.7[6] | 57[6][15] |
| Buspirone | ~50-100 (low affinity) | 1.1 | >1000 (inactive) |
| Prazosin | >1000 (inactive) | >1000 (inactive) | 0.5 - 2.0 |
Interpretation of Affinity Data:
Based on this profile, the investigational compound BPP-2O demonstrates a potent and selective affinity for the 5-HT₁ₐ receptor, comparable to the anxiolytic Buspirone. Its affinity for the D₂ receptor is moderate, suggesting it is less likely to induce the profound dopaminergic blockade associated with typical antipsychotics. The weak interaction with α₁-adrenergic receptors suggests a lower potential for cardiovascular side effects like hypotension compared to a compound like Aripiprazole or the highly potent Prazosin. This profile suggests that BPP-2O warrants further investigation primarily as a potential anxiolytic or antidepressant agent with a favorable side-effect profile concerning dopaminergic and adrenergic systems.
Experimental Methodologies: Ensuring Data Integrity
The generation of reliable binding affinity data is paramount. The gold-standard method for determining Ki values is the competitive radioligand binding assay . This protocol is a self-validating system, as its accuracy relies on the precise measurement of radioactivity displacement and adherence to equilibrium conditions.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., BPP-2O) for a specific receptor (e.g., 5-HT₁ₐR) by measuring its ability to displace a known high-affinity radioligand.
Materials:
-
Cell Membranes: Commercially prepared cell membranes from a stable cell line overexpressing the human receptor of interest (e.g., CHO-K1 cells expressing h5-HT₁ₐR).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]8-OH-DPAT for 5-HT₁ₐR).
-
Assay Buffer: A buffer optimized for receptor stability and binding (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
Test Compound: BPP-2O, dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Non-specific Binding (NSB) Agent: A high concentration of a non-radioactive ligand to saturate all specific binding sites (e.g., 10 µM Serotonin).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in a blocking agent like polyethyleneimine.
-
Scintillation Counter & Cocktail: For quantifying radioactivity.
Step-by-Step Procedure:
-
Preparation: Thaw frozen cell membranes on ice. Prepare serial dilutions of the test compound (BPP-2O) in assay buffer. Prepare tubes for total binding (radioligand only), non-specific binding (radioligand + NSB agent), and competitive binding (radioligand + varying concentrations of BPP-2O).
-
Incubation: To each tube, add a specific volume of cell membrane preparation, the appropriate compound dilution (or NSB agent/buffer), and finally the radioligand at a concentration near its Kd. The order of addition is critical to ensure competitive binding.
-
Equilibration: Incubate all tubes at a controlled temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. The choice of time and temperature is empirically determined to maximize specific binding while minimizing receptor degradation.
-
Separation: Rapidly terminate the binding reaction by filtering the contents of each tube through the glass fiber filters using the cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Washing: Immediately wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand. This step is crucial for reducing background noise.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the specific binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mechanistic Context: Downstream Signaling of the Dopamine D₂ Receptor
Understanding a compound's binding affinity is only the first step. It is equally important to understand the functional consequences of that binding. The Dopamine D₂ receptor, like many CNS targets, is a GPCR that signals through heterotrimeric G-proteins. Specifically, it couples to the Gαi/o family.
Upon binding of an agonist (like dopamine) or a partial agonist (like aripiprazole), the D₂ receptor undergoes a conformational change. This activates the associated Gαi protein, causing it to release GDP and bind GTP. The activated Gαi subunit then dissociates and inhibits the enzyme adenylyl cyclase . This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP) . Reduced cAMP levels, in turn, decrease the activity of Protein Kinase A (PKA), altering downstream gene transcription and cellular function. An antagonist binds to the receptor but does not induce this conformational change, thereby blocking the action of the endogenous agonist.
Conclusion and Strategic Forward Path
The preliminary in silico and comparative analysis positions This compound (BPP-2O) as a promising compound with a distinct pharmacological profile. Its high, selective affinity for the 5-HT₁ₐ receptor, coupled with weaker interactions at D₂ and α₁-adrenergic receptors, suggests a potential therapeutic window as an anxiolytic or antidepressant with a reduced liability for extrapyramidal symptoms or orthostatic hypotension.
The logical next steps in the characterization of BPP-2O would involve:
-
Functional Assays: Moving beyond simple binding, it is crucial to determine whether BPP-2O acts as an agonist, antagonist, or partial agonist at the 5-HT₁ₐ receptor. A cAMP accumulation assay or a [³⁵S]GTPγS binding assay would elucidate its functional activity and intrinsic efficacy.
-
Broad Panel Screening: A comprehensive receptor screen (e.g., a Cerep or Eurofins panel) against a wide range of CNS targets is necessary to identify any unforeseen off-target interactions.
-
In Vivo Behavioral Models: Based on the 5-HT₁ₐ-centric profile, assessing BPP-2O in rodent models of anxiety (e.g., elevated plus maze) and depression (e.g., forced swim test) would provide the first indication of its potential therapeutic efficacy.
This guide provides a robust framework for the initial characterization of BPP-2O, grounding its evaluation in established principles of neuropharmacology and setting a clear, data-driven path for its continued development.
References
- Alpha 1 Adrenergic Receptor Antagonists. (2018). LiverTox - NCBI Bookshelf. [Link]
- Alpha-1 blocker.Wikipedia. [Link]
- Aripiprazole.PubChem - NIH. [Link]
- What are D2 receptor antagonists and how do they work? (2024).
- Dopamine antagonist.Wikipedia. [Link]
- Alpha-Adrenoceptor Antagonists (Alpha-Blockers).CV Pharmacology. [Link]
- Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current st
- What are 5-HT1A receptor antagonists and how do they work? (2024).
- ABILIFY (aripiprazole) Tablets/Oral Solution.
- Abilify (Aripiprazole): Side Effects, Uses, Dosage, Interactions, Warnings.RxList. [Link]
- Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. (2014).
- List of Alpha blockers (alpha adrenergic antagonists). (2024). Drugs.com. [Link]
- α-adrenergic receptor Selective Inhibitors | Agonists.Selleckchem.com. [Link]
- The Serotonin 1A (5-HT1A) Receptor as a Pharmacological Target in Depression.PubMed. [Link]
- 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function.PubMed Central. [Link]
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI. [Link]
- Buspirone.PubChem - NIH. [Link]
- Prazosin.LITFL. [Link]
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024).
- aripiprazole.ClinPGx. [Link]
- Prazosin.
Sources
- 1. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. scbt.com [scbt.com]
- 4. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current status of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Serotonin 1A (5-HT1A) Receptor as a Pharmacological Target in Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. litfl.com [litfl.com]
- 17. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Bromophenylpiperazinone Analogs as Multi-Receptor Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatility in targeting a range of central nervous system (CNS) receptors. The strategic introduction of a bromine atom onto this scaffold creates a class of compounds—bromophenylpiperazinones—with nuanced pharmacological profiles. This guide offers an in-depth analysis of the structure-activity relationships (SAR) of these analogs, focusing on key modifications that dictate their affinity and functional activity at crucial CNS targets, primarily the dopamine D2 and serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors. By synthesizing data from seminal atypical antipsychotics like Lurasidone and Perospirone, we illuminate the chemical principles guiding the development of next-generation CNS therapeutics.
The Bromophenylpiperazinone Core: A Scaffold for Multi-Targeting
The therapeutic efficacy of atypical antipsychotics is largely attributed to their multi-receptor binding profiles. These agents typically act as antagonists at dopamine D₂ and serotonin 5-HT₂ₐ receptors and as partial agonists at 5-HT₁ₐ receptors.[1][2] This polypharmacology is believed to address both the positive and negative symptoms of schizophrenia while mitigating the risk of extrapyramidal side effects associated with first-generation antipsychotics.[1][3]
The bromophenylpiperazinone scaffold can be dissected into three primary regions for SAR analysis, each offering a distinct handle for modulating pharmacological activity:
-
Arylpiperazine Moiety: This region, containing the bromophenyl group, is the primary pharmacophore for serotonin and dopamine receptor interaction.
-
Linker Region: A flexible or constrained chain that connects the arylpiperazine to the terminal functional group. Its length and rigidity are critical for optimal receptor fit.
-
Terminal Moiety: Often a bulky, lipophilic group, such as a dicarboximide, that contributes significantly to overall binding affinity through hydrophobic interactions.[1][4]
Below is a generalized structure illustrating these key regions for modification.
Caption: Key regions for SAR analysis in bromophenylpiperazinone analogs.
Comparative SAR Analysis of Key Derivatives
The development of atypical antipsychotics like Lurasidone and Perospirone provides a rich dataset for understanding the SAR of this class. While both share the arylpiperazine core, subtle structural differences lead to distinct pharmacological profiles.
Key Structural Modifications and Their Impact:
-
Arylpiperazine Moiety: The nature and substitution pattern of the aryl group attached to the piperazine nitrogen are critical. In many potent ligands, this is a benzisothiazolyl group, as seen in both Lurasidone and Perospirone.[5][6] This specific heterocycle is crucial for high-affinity binding to D2 and 5-HT2A receptors. Modifications to this group are generally detrimental to activity.
-
Linker Moiety: The linker, typically an alkyl chain, plays a crucial role in positioning the terminal moiety within the receptor binding pocket.
-
Length: A butyl chain (n=4) is a common feature in potent ligands like Perospirone.[6] Studies on related long-chain arylpiperazines (LCAPs) have shown that linker length significantly impacts affinity, with chains of 4-6 carbons often being optimal for 5-HT1A receptor binding.[7][8][9]
-
Rigidity: Lurasidone incorporates a more constrained linker, featuring a bicyclic methylcyclohexylmethyl group.[5] This rigidity can enhance binding affinity and selectivity by reducing the entropic penalty upon binding.
-
-
Terminal Moiety: This part of the molecule often engages in hydrophobic interactions.
-
In Perospirone, a cis-cyclohexane-1,2-dicarboximide group contributes significantly to binding affinity.[1]
-
Lurasidone features a bulkier bridged dicarboximide ((3aR,4S,7R,7aS)-hexahydro-4,7-methano-2H-isoindole-1,3-dione).[5] This modification is a key differentiator and contributes to its unique binding profile, particularly its high affinity for the 5-HT7 receptor.[3] Research has shown that various imide structures can maintain high affinity for D2 and 5-HT2A receptors, underscoring the importance of the hydrogen bonding capacity of the carbonyl groups.[4]
-
Table 1: Comparative Receptor Binding Profiles (Ki, nM) of Lurasidone and Perospirone
| Compound | Dopamine D₂ | 5-HT₁ₐ | 5-HT₂ₐ | 5-HT₇ | α₂C-Adrenergic | Reference |
| Lurasidone | 1.68 | 6.75 | 2.03 | 0.495 | 10.8 | [10] |
| Perospirone | High Affinity | Partial Agonist | High Affinity | - | Antagonist | [1][11] |
Note: Qualitative "High Affinity" is used where specific Ki values are not consistently reported across primary sources. Perospirone's action as a partial agonist at 5-HT₁ₐ is a key functional characteristic.[11][12]
Signaling Pathways and Mechanism of Action
The therapeutic effects of these compounds are a direct result of their modulation of downstream signaling cascades. By antagonizing D2 receptors and acting as partial agonists at 5-HT1A receptors, they fine-tune dopaminergic and serotonergic neurotransmission.
-
Dopamine D₂ Receptor Antagonism: D₂ receptors are coupled to Gi/o proteins. Antagonism by agents like Perospirone blocks dopamine-induced inhibition of adenylyl cyclase, preventing a decrease in intracellular cAMP.[1] This action in the mesolimbic pathway is thought to relieve the positive symptoms of schizophrenia, such as hallucinations and delusions.[11][12]
-
Serotonin 5-HT1A Receptor Partial Agonism: 5-HT1A autoreceptors regulate serotonin release. Partial agonism at these sites is believed to contribute to the anxiolytic and antidepressant effects of these drugs.[12]
-
Serotonin 5-HT₂ₐ Receptor Antagonism: Blockade of 5-HT₂ₐ receptors is thought to alleviate the negative symptoms of schizophrenia and reduce the likelihood of extrapyramidal side effects.[11][12]
Caption: Simplified signaling pathways for bromophenylpiperazinone antipsychotics.
Experimental Protocols for SAR Elucidation
The determination of a compound's binding affinity and functional activity is paramount in any SAR campaign. Radioligand binding assays are the gold standard for quantifying affinity (Ki).
Protocol: Radioligand Binding Assay for D₂ Receptor Affinity
This protocol provides a self-validating system for determining the binding affinity of test compounds at the human dopamine D₂ receptor.
Objective: To determine the inhibitor constant (Ki) of a test compound by measuring its ability to displace a known radioligand from the D₂ receptor.
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human D₂ receptor.
-
Radioligand: [³H]Spiperone or [³H]Raclopride (a high-affinity D₂ antagonist).
-
Test Compounds: Bromophenylpiperazinone analogs dissolved in DMSO.
-
Non-specific Binding Control: Haloperidol (10 µM) or another potent D₂ antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail and 96-well filter plates .
Workflow:
Caption: Workflow for a D₂ receptor radioligand binding assay.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test compounds in the assay buffer. A typical concentration range would be from 0.1 nM to 10 µM.
-
Assay Setup: In a 96-well plate, combine:
-
25 µL of test compound dilution (or buffer for total binding, or 10 µM Haloperidol for non-specific binding).
-
25 µL of radioligand ([³H]Spiperone) at a final concentration near its Kd value.
-
50 µL of receptor membrane preparation.
-
Causality Insight: Using the radioligand at its Kd provides the best signal-to-noise ratio for competitive binding.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation. This allows the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Causality Insight: Rapid filtration and cold buffer are critical to prevent dissociation of the ligand-receptor complex during washing.
-
-
Counting: Allow the filter mat to dry, then add scintillation fluid to each well and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the total and non-specific binding controls.
-
Plot percent inhibition versus log[concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Trustworthiness: This equation provides a true measure of affinity, independent of the assay conditions, making the protocol a self-validating system.
-
Conclusion and Future Directions
The structure-activity relationship of bromophenylpiperazinones is a compelling example of rational drug design. High affinity for D₂ and 5-HT₂ₐ receptors is consistently linked to the presence of a benzisothiazole-piperazine moiety. The linker region and terminal imide group offer the greatest opportunity for optimization, where modifications to length, rigidity, and hydrophobicity can fine-tune the binding profile, improve selectivity, and enhance affinity for secondary targets like the 5-HT₇ receptor.
Future research should focus on introducing novel, constrained linkers to improve metabolic stability and oral bioavailability. Furthermore, exploring alternative terminal moieties beyond dicarboximides could uncover new interactions within the receptor binding pockets, potentially leading to compounds with improved efficacy and a more favorable side-effect profile, addressing unmet needs in the treatment of complex psychiatric disorders.
References
- BenchChem. (2025).
- Maruyama, M., & Horisawa, T. (2013).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 213046, Lurasidone. PubChem.
- BenchChem. (2025). Perospirone: A Technical Guide to its Chemical Structure and Synthesis.
- Stachowicz, K., et al. (2013). New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands. Archiv der Pharmazie.
- Cates, L. A., & Stang, P. (2023). Lurasidone.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 115368, Perospirone. PubChem.
- Patsnap. (2024). What is the mechanism of Perospirone?
- Sleight, A. J., et al. (2000). Perospirone. Drugs of the Future.
- Cayman Chemical. (n.d.). Lurasidone-d8 (CAS Number: 1132654-54-6).
- Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of central nervous system agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor site. Journal of Medicinal Chemistry.
- López-Rodríguez, M. L., et al. (1996). Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist. Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Perospirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 5. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of central nervous system agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Perospirone | C23H30N4O2S | CID 115368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Perospirone? [synapse.patsnap.com]
A Comparative Guide to HPLC and GC-MS Methods for the Validation of 1-(4-Bromophenyl)piperazin-2-one
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensuring the safety, efficacy, and quality of drug substances and products. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analytical validation of 1-(4-Bromophenyl)piperazin-2-one, a key intermediate in the synthesis of various pharmacologically active molecules.
This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the methodological choices. By adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), this guide aims to be a definitive resource for selecting and validating the appropriate analytical technique for this and structurally similar compounds.
Introduction: The Analytical Challenge of this compound
This compound possesses a combination of structural features that inform the choice of analytical methodology. Its aromatic bromine atom, piperazinone ring, and secondary amine present specific characteristics that must be considered. The molecule's polarity, thermal stability, and volatility are key determinants in selecting between HPLC and GC-MS. The objective of any analytical method for this compound is to provide accurate and precise quantification, ensure its identity, and detect any impurities. The validation of such a method must demonstrate its fitness for this intended purpose, in line with guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[4] Given the structure of this compound, which includes polar functional groups, HPLC, especially in the reversed-phase mode, is an eminently suitable technique.
Principle of HPLC Separation
In reversed-phase HPLC (RP-HPLC), the separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically a C18-bonded silica) and a polar mobile phase. More polar components of the sample will have a greater affinity for the mobile phase and elute from the column earlier, while less polar components will be retained longer by the stationary phase. For this compound, its moderate polarity allows for good retention and separation from potential impurities.
Experimental Protocol: A Validated RP-HPLC Method
The following protocol is a robust starting point for the validation of an HPLC method for this compound, adapted from established methods for similar arylpiperazine derivatives.
Chromatographic Conditions:
-
HPLC System: A quaternary or binary HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and 0.01 M Phosphate Buffer (pH 6.8).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
Step-by-Step Procedure:
-
Mobile Phase Preparation: Prepare the phosphate buffer and filter it through a 0.45 µm membrane filter. Prepare the mobile phase by mixing the buffer and acetonitrile in the desired proportions. Degas the mobile phase prior to use.
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.
-
Quantification: Determine the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Identification
GC-MS is a highly sensitive and specific technique, ideal for the analysis of volatile and thermally stable compounds.[5] For a molecule like this compound, direct analysis by GC can be challenging due to its polarity and potential for thermal degradation. Therefore, a crucial step of derivatization is often required to enhance its volatility and thermal stability.[6]
The Necessity of Derivatization
Derivatization chemically modifies the analyte to make it more amenable to GC analysis. For compounds with active hydrogens, such as the secondary amine in the piperazinone ring, acylation with reagents like trifluoroacetic anhydride (TFAA) is a common and effective strategy. This process replaces the active hydrogen with a nonpolar group, reducing intermolecular hydrogen bonding and increasing volatility.
Experimental Protocol: A Validated GC-MS Method with Derivatization
The following protocol outlines a validated GC-MS method for this compound, incorporating a necessary derivatization step.
Derivatization and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Operated in full scan mode (m/z 50-500) for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.
Step-by-Step Procedure:
-
Standard and Sample Preparation: Prepare stock solutions of the reference standard and sample in a suitable solvent like ethyl acetate.
-
Derivatization:
-
Pipette a known volume of the standard or sample solution into a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature and evaporate the excess reagent and solvent under nitrogen.
-
Reconstitute the residue in a known volume of ethyl acetate for GC-MS analysis.
-
-
Analysis: Inject 1 µL of the derivatized solution into the GC-MS system.
-
Data Analysis: Identify the derivatized analyte by its retention time and mass spectrum. Quantify using a calibration curve constructed from the derivatized standards.
Comparative Validation Parameters: HPLC vs. GC-MS
The choice between HPLC and GC-MS should be guided by a thorough evaluation of their performance characteristics as determined through method validation. The following table summarizes a comparison of these techniques for the analysis of this compound, based on typical performance data for similar compounds.
| Validation Parameter | HPLC | GC-MS | Rationale & Justification |
| Specificity/Selectivity | High | Very High | HPLC with UV detection provides good selectivity based on chromatographic separation. GC-MS offers superior specificity due to the combination of chromatographic retention time and mass spectral fragmentation patterns.[7] |
| Linearity (r²) | > 0.999 | > 0.998 | Both techniques can achieve excellent linearity over a defined concentration range. |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | HPLC typically has a wider linear range suitable for assay and impurity testing. GC-MS often operates at lower concentrations due to its high sensitivity. |
| Limit of Detection (LOD) | ~0.2 µg/mL | ~0.01 µg/mL | GC-MS generally offers lower detection limits, making it ideal for trace analysis. |
| Limit of Quantitation (LOQ) | ~0.6 µg/mL | ~0.03 µg/mL | Consistent with LOD, the quantitation limits for GC-MS are typically lower. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods can achieve high accuracy when properly validated. |
| Precision (% RSD) | < 2.0% | < 5.0% | HPLC often demonstrates slightly better precision due to the simpler sample preparation and absence of a derivatization step. The multi-step derivatization in GC-MS can introduce more variability. |
| Robustness | High | Moderate | HPLC methods are generally more robust to small variations in parameters like mobile phase composition and temperature. GC-MS methods can be more sensitive to variations in derivatization conditions and injector parameters. |
Visualizing the Workflow
To better illustrate the processes discussed, the following diagrams outline the validation workflow and the operational principles of each technique.
Caption: Comparative operational workflows for HPLC and GC-MS.
Conclusion: Selecting the Right Tool for the Job
Both HPLC and GC-MS are powerful and reliable techniques for the validation of this compound. The choice between them hinges on the specific analytical requirements.
HPLC is the recommended method for:
-
Routine quality control: Its robustness, precision, and simpler sample preparation make it ideal for high-throughput environments.
-
Assay and content uniformity testing: The wider linear range is well-suited for these applications.
-
Analysis of thermally labile impurities: HPLC avoids the high temperatures of the GC inlet.
GC-MS is the preferred method for:
-
Trace-level impurity analysis: Its superior sensitivity allows for the detection and quantification of impurities at very low levels.
-
Definitive identification: The mass spectral data provides unambiguous structural information, crucial for impurity identification and confirmation.
-
Forensic and metabolic studies: The high specificity is invaluable in complex matrices.
Ultimately, a comprehensive analytical strategy may involve the use of both techniques: HPLC for routine quantification and GC-MS for confirmatory testing and the analysis of volatile impurities. By understanding the principles and performance characteristics of each method, researchers can confidently select and validate the most appropriate analytical approach for this compound, ensuring the integrity and quality of their scientific data and final products.
References
- Q2(R2) Validation of Analytical Procedures (March 2024). U.S.
- Highlights from FDA's Analytical Test Method Validation Guidance (June 2024). ProPharma. [Link]
- Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
- ICH Guidelines for Analytical Method Valid
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
- Validation of Analytical Procedures Q2(R2).
- ICH and FDA Guidelines for Analytical Method Valid
- FDA Releases Guidance on Analytical Procedures.
- ICH Guidance Q14 / Q2(R2)
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
- Compare GC-MS vs HPLC for Drug Metabolite Analysis.
- Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments. [Link]
- Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
- Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
- HPLC vs GC: Choosing the Right Chrom
- HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]
- A Review on Analytical Methods for Piperazine Determin
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. wjpmr.com [wjpmr.com]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. jfda-online.com [jfda-online.com]
- 7. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-(4-Bromophenyl)piperazin-2-one
This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 1-(4-Bromophenyl)piperazin-2-one. As drug development professionals, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, including its final disposition. This document moves beyond mere procedural checklists to explain the chemical rationale behind each step, ensuring that safety and environmental stewardship are integral to our laboratory practices.
Disclaimer: Specific safety data for this compound is not widely available. The guidance herein is expertly extrapolated from the well-documented hazards of its close structural analog, 1-(4-Bromophenyl)piperazine, and the established principles for managing halogenated organic compounds. Always consult your institution's Environmental Health & Safety (EHS) department for protocols specific to your location.
The 'Why': Hazard Profile and Risk Rationale
Proper disposal protocols are not arbitrary; they are a direct response to a compound's inherent chemical properties and associated hazards. The molecular structure of this compound contains two key features that dictate its handling and disposal: the brominated aromatic ring and the piperazine-like core .
The presence of a carbon-bromine bond immediately classifies this compound as a halogenated organic compound .[1] Such compounds are often noted for their environmental persistence and potential to form hazardous byproducts if not disposed of correctly. The primary acute risks associated with its structural analog are well-defined and serve as our primary guide for safe handling.
Table 1: GHS Hazard Classification Summary (Based on 1-(4-Bromophenyl)piperazine)
| Hazard Code(s) | Hazard Statement | Implication & Rationale for Disposal |
| H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4][5] | High Toxicity Potential: This triple threat necessitates preventing the compound from entering any waste stream where it could cause accidental exposure, such as general trash or sanitary sewers. All contaminated materials, including PPE, must be treated as hazardous waste. |
| H315 / H319 | Causes skin and serious eye irritation.[4][6] | Irritant Properties: Direct contact must be avoided. This reinforces the need to dispose of contaminated gloves and other consumables immediately into a designated hazardous waste container to prevent secondary contact. |
| H335 | May cause respiratory irritation.[4][6] | Inhalation Risk: The compound, especially if a fine powder, can become airborne. All handling and waste packaging should be performed in a ventilated fume hood to prevent respiratory exposure and contamination of the lab environment. |
The core directive derived from this profile is containment and isolation . The goal is to ensure this chemically active and toxicologically significant molecule is securely segregated from the general environment and routed to a facility capable of its complete destruction.
The 'How': Waste Characterization and Segregation at the Source
The single most critical step in proper disposal is accurate waste segregation. Co-mingling different waste types can create dangerous chemical reactions, complicates the disposal process, and significantly increases costs. For this compound, the path is clear: it must be treated as Halogenated Organic Waste .[1]
The following decision workflow must be implemented at the point of waste generation.
Caption: Waste Segregation Decision Flowchart.
Standard Operating Procedure (SOP) for Disposal
This SOP provides a step-by-step methodology for safely managing waste generated from work with this compound.
3.1. Required Personal Protective Equipment (PPE) Before handling the compound or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Nitrile or neoprene gloves. Always double-glove if significant handling is required.
-
Body Protection: A fully buttoned laboratory coat.
3.2. Waste Collection and Containment
A. Solid Waste:
-
Unused or Expired Compound: The original container with the pure compound must be disposed of as hazardous waste. Do not attempt to empty it.
-
Contaminated Consumables: All items that have come into direct contact with the solid compound (e.g., weigh paper, spatulas, contaminated gloves, bench paper) must be collected.
-
Procedure:
-
Place all contaminated solid items into a designated, puncture-resistant waste container lined with a heavy-duty plastic bag.
-
This container must be clearly labeled as "SOLID HALOGENATED ORGANIC WASTE" and include the full chemical name: "this compound".
-
Keep the container closed when not in use.
-
B. Liquid Waste:
-
Reaction Mixtures & Solutions: Any solvent containing dissolved this compound is considered halogenated waste.
-
Rationale for Segregation: Do not mix halogenated waste with non-halogenated solvent waste (e.g., acetone, methanol). The introduction of even a small amount of a halogenated compound requires the entire volume to be treated via high-cost incineration.[1] Dilution is not a permissible disposal method.
-
Procedure:
-
Pour all liquid waste containing the compound into a dedicated, sealable, and chemically compatible container (e.g., a glass or polyethylene-coated glass carboy).
-
This container must be clearly labeled as "LIQUID HALOGENATED ORGANIC WASTE" .
-
Maintain a waste log on the container, listing all components and their approximate percentages. Include "this compound" in the contents list.
-
Store the container in a secondary containment bin.
-
3.3. Temporary Storage (Satellite Accumulation)
-
All waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be located at or near the point of generation.
-
Ensure containers are sealed and stored away from incompatible materials, particularly strong oxidizing agents.[7]
3.4. Final Disposal Pathway
-
The ultimate disposal of halogenated organic waste is through high-temperature incineration at a licensed hazardous waste facility.[8][9]
-
Causality: Incineration is required to achieve complete thermal destruction of the molecule, breaking the stable carbon-bromine bond and preventing the formation of persistent and toxic organobromine byproducts.
-
Action: Arrange for pickup of full waste containers through your institution's EHS department or contracted hazardous waste disposal service.[2][6][10] Never pour this chemical down the drain or place it in regular trash.[6]
Emergency Procedure: Spill Management
Accidents happen. A prepared response is critical to mitigating risk.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area and prevent unauthorized entry.
-
Don PPE: Wear, at a minimum, double nitrile gloves, a lab coat, and chemical splash goggles with a face shield.
-
Contain the Spill:
-
For Solid Spills: Do NOT dry sweep, as this can generate dust. Gently cover the spill with a damp paper towel to prevent aerosolization. Carefully scoop the material and the paper towel into your solid halogenated waste container.
-
For Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow).
-
-
Clean-Up: Once absorbed, carefully scoop the material into the designated solid halogenated waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Place all cleaning materials into the solid halogenated waste container.
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the size.
By adhering to these scientifically-grounded procedures, you ensure not only your personal safety but also the integrity of our shared environment, fulfilling a core professional and ethical responsibility.
References
- 1-(4-Bromophenyl)piperazine 66698-28-0 | Tokyo Chemical Industry (India) Pvt. Ltd. TCI Chemicals. URL: https://www.tcichemicals.com/IN/en/p/B6462
- 1-(4-Bromophenyl)piperazine - ChemBK. ChemBK. URL: https://www.chembk.com/en/chem/1-(4-Bromophenyl)piperazine
- 1-(4-bromophenyl)piperazine 95 66698-28-0 - Sigma-Aldrich. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/724580
- Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983 - epa nepis. U.S. Environmental Protection Agency. URL: https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=2000P46B.txt
- What is bromine and what are the safe disposal and recycling methods? - Ideal Response. Ideal Response. URL: https://www.idealresponse.co.uk/blog/bromine-disposal-and-recycling/
- 1-[1-(4-Bromophenyl)ethyl]piperazine - AK Scientific, Inc. AK Scientific, Inc. URL: https://www.aksci.com/sds/8139CK_sds.pdf
- Safety Data Sheet - Cayman Chemical. Cayman Chemical. URL: https://cdn.caymanchem.com/cdn/msds/30229m.pdf
- SAFETY DATA SHEET - AFG Bioscience. AFG Bioscience. URL: https://www.afgbioscience.com/storage/sds/22148-20-5.pdf
- 1-(4-Bromophenyl)piperazine | C10H13BrN2 | CID 2735629 - PubChem. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2735629
- HAZARDOUS WASTE SEGREGATION - Bucknell University. Bucknell University. URL: https://www.bucknell.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. URL: https://www.fishersci.com/msds?productName=AC131290050
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. U.S. Environmental Protection Agency. URL: https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=2000N7B4.txt
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. 1-(4-Bromophenyl)piperazine | 66698-28-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 1-(4-bromophenyl)piperazine 95 66698-28-0 [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 1-(4-Bromophenyl)piperazine | C10H13BrN2 | CID 2735629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. afgsci.com [afgsci.com]
Comprehensive Safety and Handling Guide for 1-(4-Bromophenyl)piperazin-2-one
This document provides essential safety protocols and logistical guidance for the handling and disposal of 1-(4-Bromophenyl)piperazin-2-one. As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you have the critical information to maintain a safe laboratory environment. The following procedures are based on established best practices for handling analogous chemical structures, providing a robust framework for risk mitigation.
Hazard Assessment: A Proactive Approach to Safety
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[1][4][5]
-
Eye Irritation: Expected to cause serious eye irritation.[1][4][5]
-
Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled as a dust or aerosol.[1][3]
The brominated aromatic moiety suggests that this compound may be persistent in the environment and could have long-term effects if not handled and disposed of correctly.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling this compound, with an emphasis on not just what to wear, but why it's necessary.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory to protect against accidental splashes. A full-face shield provides an additional layer of protection for the entire face. |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber should be used. Always inspect gloves for any signs of degradation before use. |
| Body | Laboratory Coat | A standard laboratory coat is required to protect against minor spills and contamination of personal clothing. |
| Respiratory | NIOSH-Approved Respirator | When handling the solid compound outside of a certified chemical fume hood, or if there is a potential for aerosolization, a NIOSH-approved respirator with an appropriate particulate filter is essential to prevent inhalation. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is fundamental to ensuring a safe working environment.
3.1. Engineering Controls: Containing the Hazard
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.
-
Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate vicinity of the handling area.[6]
3.2. Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare your workspace by covering it with an absorbent, disposable liner.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash your hands with soap and water. Decontaminate all surfaces and equipment used.
dot
Caption: Step-by-step workflow for the safe handling of this compound.
Emergency Procedures: Being Prepared for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5] |
| Skin Contact | Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan: Responsible Environmental Stewardship
Proper disposal of this compound and any associated contaminated materials is essential to protect the environment.
5.1. Waste Segregation
All waste containing this compound must be segregated into a dedicated, clearly labeled "Halogenated Organic Waste" container.[7] This includes:
-
Unused or excess solid compound.
-
Solutions containing the compound.
-
Contaminated disposable labware (e.g., pipette tips, gloves, absorbent liners).
Under no circumstances should this chemical or its waste be poured down the drain. [7]
5.2. Disposal Procedure
-
Collection: Place all waste into a compatible, leak-proof container with a secure lid.
-
Labeling: Clearly label the container with "Halogenated Organic Waste" and list the contents, including this compound.
-
Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company.
dot
Caption: Workflow for the proper disposal of this compound waste.
References
- Apollo Scientific. (n.d.). Piperazin-2-one, N1-BOC protected Safety Data Sheet.
- BenchChem. (2025). Essential Safety and Logistical Information for Handling Piperazin-2-one-d6.
- Sigma-Aldrich. (n.d.). 1-(4-bromophenyl)piperazine 95% Safety Information.
- Fisher Scientific. (2025). 2-Piperazinone Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
- Guidechem. (n.d.). 1-(4-BROMOPHENYL)PIPERAZINE 66698-28-0 wiki.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 1-(4-Bromophenyl)piperazine Safety Data Sheet.
- ChemBK. (2024). 1-(4-Bromophenyl)piperazine.
- Cayman Chemical. (2025). 1-(4-Bromophenyl)piperazine (hydrochloride) Safety Data Sheet.
- Pharmaffiliates. (n.d.). 1-(4-Bromophenyl)piperazine.
- Fisher Scientific. (2018). Piperazine Safety Data Sheet.
- LookChem. (n.d.). 1-(4-Bromophenyl)piperazine.
- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?
- U.S. Environmental Protection Agency. (1983). Bromination Process for Disposal of Spilled Hazardous Materials.
- Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
